molecular formula C14H11IO B1324248 4'-Iodo-2-phenylacetophenone CAS No. 55794-28-0

4'-Iodo-2-phenylacetophenone

Cat. No.: B1324248
CAS No.: 55794-28-0
M. Wt: 322.14 g/mol
InChI Key: PSBAJVHUNMQCIG-UHFFFAOYSA-N
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Description

4'-Iodo-2-phenylacetophenone is a useful research compound. Its molecular formula is C14H11IO and its molecular weight is 322.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-iodophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBAJVHUNMQCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642283
Record name 1-(4-Iodophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55794-28-0
Record name 1-(4-Iodophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4'-Iodo-2-phenylacetophenone from 4-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to Chemoselective -Benzylation

Executive Summary

Target Molecule: 4'-Iodo-2-phenylacetophenone (CAS: N/A for specific isomer, generic structure class:


-phenylacetophenones)
Starting Material:  4-Iodoacetophenone
Transformation: 

-Alkylation (Benzylation)

This guide details the synthesis of this compound via the regioselective


-benzylation of 4-iodoacetophenone. The primary challenge in this synthesis is Chemoselectivity: the starting material contains a reactive aryl iodide moiety susceptible to Lithium-Halogen Exchange (Li/I exchange) or transition-metal oxidative addition. Furthermore, acetophenone derivatives are prone to polyalkylation  under thermodynamic conditions.

To address these challenges, this protocol utilizes Kinetic Enolate Formation using Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78°C). This ensures quantitative deprotonation prior to electrophile introduction, suppressing polyalkylation and preserving the aryl iodide integrity.

Retrosynthetic Analysis & Strategy

The synthesis relies on the disconnection of the


-carbon-benzyl bond. The forward strategy employs a nucleophilic substitution (

) where the enolate of 4-iodoacetophenone acts as the nucleophile and benzyl bromide as the electrophile.

Retrosynthesis Target This compound Disconnection Disconnection: Alpha-C -- Benzyl Target->Disconnection Retrosynthesis SM1 4-Iodoacetophenone (Nucleophile) Disconnection->SM1 + Base (LDA) SM2 Benzyl Bromide (Electrophile) Disconnection->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from an enolizable ketone and an alkyl halide.

Critical Strategic Considerations
ParameterChallengeStrategic Solution
Chemoselectivity Aryl Iodides can undergo Li/I exchange with organolithiums (

-BuLi).
Use LDA , a non-nucleophilic bulky base, at -78°C . The rate of proton transfer (

) is orders of magnitude faster than Li/I exchange at this temperature.
Regioselectivity Polyalkylation (adding two benzyl groups) is common if product enolate equilibrates with starting enolate.Kinetic Control: Generate the enolate quantitatively before adding the electrophile. Do not use weaker bases (e.g., NaH, KOtBu) at RT.
Stoichiometry Excess electrophile promotes di-alkylation.Use a slight excess of Base (1.1 equiv) to ensure full conversion of SM, but strictly 1.0 equiv of Benzyl Bromide.
Experimental Protocol: Kinetic Enolate Alkylation
4.1. Reagents & Materials[1][2][3][4]
  • 4-Iodoacetophenone (1.0 equiv): 2.46 g (10 mmol)

  • Benzyl Bromide (1.0 equiv): 1.71 g (1.19 mL, 10 mmol)

  • Diisopropylamine (1.1 equiv): 1.11 g (1.54 mL, 11 mmol)

  • 
    -Butyllithium (1.1 equiv):  4.4 mL (2.5 M in hexanes, 11 mmol)
    
  • THF (Anhydrous): 50 mL

  • Ammonium Chloride (sat. aq.): Quench solution

4.2. Step-by-Step Procedure

Step 1: In Situ Generation of LDA

  • Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Add anhydrous THF (20 mL) and Diisopropylamine (1.54 mL) .

  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add

    
    -BuLi (4.4 mL, 2.5 M)  dropwise over 10 minutes.
    
    • Note: Maintain temp < -70°C to prevent THF decomposition.

  • Stir at -78°C for 30 minutes to ensure complete formation of LDA.

Step 2: Enolate Formation

  • Dissolve 4-Iodoacetophenone (2.46 g) in anhydrous THF (15 mL) in a separate dry vial.

  • Add the ketone solution dropwise to the LDA solution at -78°C over 15-20 minutes.

    • Critical: Slow addition prevents local heating, which could trigger Li/I exchange or self-condensation.

  • Stir the resulting yellow/orange enolate solution at -78°C for 45 minutes.

Step 3: Electrophilic Trapping (Benzylation)

  • Add Benzyl Bromide (1.19 mL) dropwise (neat or as 1:1 solution in THF).

  • Allow the reaction to stir at -78°C for 1 hour .

  • Slowly warm the reaction to 0°C over 2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

      
      ) should disappear, replaced by a slightly less polar product.
      

Step 4: Quench and Workup

  • Quench the reaction at 0°C by adding saturated aqueous

    
     (20 mL) .
    
  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL) .

  • Combine organic layers and wash with Brine (50 mL) .

  • Dry over anhydrous

    
     , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify the crude residue via Flash Column Chromatography on silica gel.

  • Eluent: Gradient of Hexanes

    
     5% EtOAc/Hexanes.
    
  • Yield Expectation: 75-85% as a white to off-white solid.

Reaction Mechanism & Pathway[3][5][6][7]

The reaction proceeds via a kinetic deprotonation followed by an


 attack.

Mechanism LDA LDA (Base) Enolate Lithium Enolate (Kinetic Intermediate) LDA->Enolate Ketone 4-Iodoacetophenone Ketone->Enolate Deprotonation (-78°C, THF) Product This compound Enolate->Product SN2 Attack (Warming to 0°C) BnBr Benzyl Bromide (Electrophile) BnBr->Product

Figure 2: Mechanistic pathway highlighting the kinetic enolate intermediate.

Analytical Characterization

To validate the synthesis, confirm the following spectral signatures.

TechniqueDiagnostic SignalStructural Assignment

NMR
(400 MHz,

)

4.25 (s, 2H)
Methylene bridge (-C(O)-CH2 -Ph). Crucial singlet confirming mono-alkylation.

7.70 (d, 2H), 7.85 (d, 2H)
AA'BB' System of the 4-iodophenyl ring.

7.20 - 7.35 (m, 5H)
Phenyl group protons.

NMR
(100 MHz,

)

196.5
Ketone Carbonyl (C=O).

45.5

-Methylene Carbon
.

101.2
C-I (Iodinated carbon typically shielded).
MS (EI/ESI) m/z 322

Molecular ion peak matching

.
Troubleshooting & Optimization

Issue 1: Presence of Di-alkylated Product

  • Symptom:[3][5][6][7][8] NMR shows a triplet/multiplet at the alpha position instead of a singlet, or integration issues.

  • Root Cause:[3][7][8][9] Temperature rose too fast, allowing product enolate equilibration.

  • Fix: Keep reaction at -78°C for longer before adding bromide; ensure strictly 1.0 equiv of benzyl bromide is used.

Issue 2: Recovery of Starting Material

  • Symptom:[3][5][6][7][8] Low conversion.

  • Root Cause:[3][7][8][9] Wet THF (quenching LDA) or old LDA.

  • Fix: Distill THF over Na/Benzophenone immediately before use. Titrate

    
    -BuLi to verify concentration.
    

Issue 3: Iodine Loss (Debromination/Deiodination)

  • Symptom:[3][5][6][7][8][9] Product mass is lower than expected (des-iodo product).

  • Root Cause:[3][7][8][9] Li/I exchange.

  • Fix: Switch base to KHMDS (Potassium Hexamethyldisilazide) . Potassium enolates are generated without alkyl-lithium reagents, completely eliminating the risk of halogen exchange.

References
  • Kinetic vs. Thermodynamic Control: Evans, D. A. (2005). Evans pKa Table and Enolate Chemistry. Harvard University. Link

  • General Procedure for Enolate Alkylation: Reich, H. J. (2024). Alkylation of Enolates. University of Wisconsin-Madison. Link

  • Properties of 4-Iodoacetophenone: Sigma-Aldrich Product Specification, CAS 13329-40-3. Link

  • Base Selection in Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Technical Guide: Regioselective Synthesis of 4-Iododeoxybenzoin via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the Friedel-Crafts acylation of iodobenzene with phenylacetyl chloride to synthesize 1-(4-iodophenyl)-2-phenylethanone (4-iododeoxybenzoin). This transformation is a critical entry point for generating functionalized isoflavones and pharmaceutical intermediates where the iodine handle allows for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

The protocol addresses the specific challenges of acylating deactivated aromatic rings, managing the "product inhibition" effect typical of Lewis acid-mediated acylations, and ensuring high regioselectivity for the para-isomer.

Mechanistic Underpinnings & Regioselectivity[1]

The Electronic Paradox of Iodobenzene

Iodobenzene presents a unique electronic environment for Electrophilic Aromatic Substitution (EAS). The iodine atom exerts a strong inductive electron-withdrawing effect (-I) , which deactivates the ring toward electrophiles compared to benzene. However, its lone pair electrons provide a resonance donating effect (+R) , which directs incoming electrophiles to the ortho and para positions.

In the acylation with phenylacetyl chloride, the para position is kinetically favored due to steric hindrance at the ortho positions, exacerbated by the large atomic radius of iodine (198 pm) and the bulk of the incoming phenylacetylium electrophile.

The Acylium Ion Pathway

The reaction proceeds via the generation of a resonance-stabilized acylium ion.[1] Unlike alkylation, acylation requires a stoichiometric excess of Lewis acid because the resulting ketone product acts as a Lewis base, complexing with the catalyst and deactivating it.[2]

Figure 1: Mechanistic Pathway

FriedelCraftsMechanism Reagents Phenylacetyl Chloride + AlCl3 Complex Lewis Acid Complex (R-CO-Cl:AlCl3) Reagents->Complex Coordination Acylium Acylium Ion [Ph-CH2-C≡O]+ Complex->Acylium -AlCl4- Sigma Sigma Complex (Wheland Intermediate) Acylium->Sigma + Iodobenzene (Para Attack) ProductComplex Product-AlCl3 Complex Sigma->ProductComplex - HCl (Aromatization) Final 4-Iododeoxybenzoin ProductComplex->Final + H2O (Quench)

Caption: Generation of the electrophilic acylium species and subsequent EAS mechanism.

Strategic Process Design

Catalyst Selection and Stoichiometry

While milder Lewis acids (ZnCl₂, FeCl₃) are effective for activated substrates (e.g., anisole), the deactivated nature of iodobenzene requires a strong Lewis acid. Aluminum Chloride (AlCl₃) is the standard choice.

  • Stoichiometry Rule: Use 1.1 to 1.5 equivalents of AlCl₃ relative to the acid chloride.

    • 1.0 eq is consumed by coordination to the carbonyl of the product.

    • 0.1–0.5 eq ensures catalytic turnover for the remaining conversion.

Solvent Systems
SolventDielectric ConstantProsCons
Dichloromethane (DCM) 8.93Good solubility, low boiling point (easy removal), moderate polarity stabilizes acylium.Limited reflux temperature (40°C) may slow reaction with deactivated rings.
Nitrobenzene 34.8High polarity stabilizes intermediates; high boiling point allows heating.Difficult to remove (high bp), toxic.
Carbon Disulfide (CS₂) 2.6Historical standard; clean isolation.Extremely flammable, neurotoxic. Not recommended for scale-up.

Recommendation: Start with DCM for safety and ease of workup. If conversion is sluggish (<50% after 12h), switch to 1,2-dichloroethane (DCE) to allow reflux at 83°C.

Experimental Protocol

Target: Synthesis of 1-(4-iodophenyl)-2-phenylethanone (10 mmol scale).

Materials
  • Iodobenzene: 2.04 g (10 mmol)

  • Phenylacetyl chloride: 1.70 g (11 mmol) [1.1 eq]

  • Aluminum Chloride (anhydrous): 1.60 g (12 mmol) [1.2 eq]

  • Dichloromethane (anhydrous): 20 mL

  • HCl (1M): For quenching

Step-by-Step Methodology

Phase 1: Electrophile Generation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Charge the flask with AlCl₃ (1.60 g) and DCM (10 mL) . Cool to 0°C in an ice bath.

  • Add Phenylacetyl chloride (1.70 g) dropwise over 10 minutes.

    • Observation: The suspension will likely clarify or change color as the acylium complex forms. Stir for 15 minutes at 0°C.

Phase 2: Acylation 4. Dissolve Iodobenzene (2.04 g) in DCM (10 mL) . 5. Add the iodobenzene solution dropwise to the acylium mixture at 0°C.

  • Control: Maintain internal temperature <5°C to minimize ortho isomer formation and potential deiodination.
  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–12 hours.
  • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1). Look for the disappearance of iodobenzene (
    
    
    ) and appearance of the ketone (
    
    
    ).

Phase 3: Quenching and Isolation 7. Caution: The quench is exothermic. Cool the mixture back to 0°C. 8. Slowly add 1M HCl (20 mL) . The aluminum complex will break down, often forming a white precipitate of aluminum salts that dissolves into the aqueous layer. 9. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). 10. Combine organic layers, wash with saturated


 (to remove residual acid) and Brine.
11. Dry over anhydrous 

, filter, and concentrate under reduced pressure.

Phase 4: Purification 12. The crude solid usually contains mostly the para-isomer. Recrystallize from Ethanol or Ethanol/Hexane to obtain pure 4-iododeoxybenzoin.

Workflow Diagram

ProcessFlow Start Start: Dry Glassware & N2 Atmosphere Step1 Mix AlCl3 + Phenylacetyl Chloride (DCM, 0°C) Start->Step1 Step2 Add Iodobenzene Solution Step1->Step2 Step3 Reaction: Warm to RT (4-12h) Step2->Step3 Check TLC/HPLC Check: Conversion > 95%? Step3->Check Check->Step3 No (Extend Time/Heat) Quench Quench with 1M HCl (Exothermic Control) Check->Quench Yes Workup Phase Sep -> Wash -> Dry -> Concentrate Quench->Workup Purify Recrystallization (EtOH) Workup->Purify

Caption: Operational workflow for the synthesis and purification of 4-iododeoxybenzoin.

Troubleshooting & Critical Quality Attributes (CQAs)

Deiodination

A known side reaction in the Friedel-Crafts acylation of iodoarenes is deiodination (protodeiodination), driven by the reversibility of EAS or acid-catalyzed exchange.

  • Mitigation: Avoid reaction temperatures above 40°C. If heating is required, ensure the reaction is strictly anhydrous, as protons facilitate the leaving of the iodine group.

Regioisomer Contamination

While para is favored, 5–10% ortho isomer may form.

  • Detection:

    
     NMR is definitive. The methylene protons (
    
    
    
    ) of the deoxybenzoin bridge often show slight chemical shift differences between isomers.
  • Remediation: The para isomer is significantly more crystalline and less soluble in cold ethanol than the ortho isomer. Multiple recrystallizations are more effective than column chromatography for removing the ortho impurity.

Ketene Formation

Phenylacetyl chloride has acidic


-protons. In the presence of weak bases or specific conditions, it can eliminate HCl to form phenylketene, which can polymerize.
  • Control: Ensure AlCl₃ is added to the acid chloride (or vice versa) at low temperature to favor acylium formation over elimination.

References

  • Olah, G. A. (1964).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience. (The foundational text on EAS mechanisms and catalyst behavior).

  • Olah, G. A., Kuhn, S. J., Flood, S. H., & Hardie, B. A. (1964).[1] Aromatic Substitution. XXII. Acetylation of Benzene, Alkylbenzenes, and Halobenzenes with Methyloxocarbonium (Acetylium) Hexafluoro- and Hexachloroantimonate.[1] Journal of the American Chemical Society, 86(11), 2203–2208. Link

  • Corby, B. W., Gray, P. J., & Leitch, R. E. (1979). Friedel–Crafts acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes.[3] Journal of the Chemical Society, Perkin Transactions 1, 567-573. (Specific study on regioselectivity in iodobenzene acylation). Link

  • Organic Syntheses. (1932). Desoxybenzoin.[1][2] Org.[4][1][5][6] Synth. 12, 16. (General procedure for deoxybenzoin synthesis adapted for halo-derivatives). Link

Sources

4'-Iodo-2-phenylacetophenone chemical properties and structure

[1][2][3][4]

Executive Summary

4'-Iodo-2-phenylacetophenone (CAS: 55794-28-0), also known as 1-(4-iodophenyl)-2-phenylethanone , is a specialized deoxybenzoin derivative serving as a high-value scaffold in medicinal chemistry and materials science.[1] Its structural duality—combining an active methylene group (

Chemical Identity & Physical Properties[1][2][5][6][7][8]

PropertyData
IUPAC Name 1-(4-iodophenyl)-2-phenylethanone
Common Synonyms 4'-Iodo-deoxybenzoin; p-Iododesoxybenzoin
CAS Number 55794-28-0
Molecular Formula

Molecular Weight 322.14 g/mol
Physical State Crystalline Solid (White to pale yellow)
Solubility Insoluble in water; Soluble in DCM, EtOAc, Acetone, THF
Melting Point Est.[2][3][4] 75–85 °C (Analogous to 4-bromo: 68–72 °C)
SMILES O=C(CC1=CC=CC=1)C2=CC=C(I)C=C2

Structural Analysis & Spectroscopic Signature

The molecule features two distinct aromatic systems linked by a carbonyl-methylene bridge.

  • Ring A (4-Iodophenyl): The iodine atom at the para position activates this ring for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

  • Ring B (Phenyl): A chemically stable benzyl group that provides lipophilicity and steric bulk.

  • Linker (

    
    ):  The methylene protons are acidic (
    
    
    ), enabling facile deprotonation and subsequent alkylation or aldol condensation.
Predicted NMR Signature ( )
  • 
    H NMR: 
    
    • 
       ~7.80 ppm (d, 2H, ortho-to-carbonyl on Ring A)
      
    • 
       ~7.60 ppm (d, 2H, ortho-to-iodo on Ring A)
      
    • 
       ~7.20–7.40 ppm (m, 5H, Ring B protons)
      
    • 
       ~4.20 ppm (s, 2H, 
      
      
      methylene singlet)

Synthesis Protocol: Friedel-Crafts Acylation

The most robust industrial and laboratory scale synthesis involves the Friedel-Crafts acylation of iodobenzene with phenylacetyl chloride. This route is preferred over the Grignard approach (4-iodobenzonitrile + benzylmagnesium chloride) due to higher atom economy and easier purification.

Reaction Scheme
Step-by-Step Methodology

Reagents: Iodobenzene (1.0 equiv), Phenylacetyl chloride (1.05 equiv), Aluminum Chloride (

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an acid trap (NaOH solution) to neutralize HCl gas. Flush with Argon or Nitrogen.

  • Catalyst Suspension: Charge the flask with anhydrous

    
     and dry DCM. Cool the suspension to 0°C using an ice bath.
    
  • Acyl Chloride Addition: Add phenylacetyl chloride dropwise to the suspension. Stir for 15 minutes until the complex forms (solution may darken).

  • Substrate Addition: Add iodobenzene dropwise over 30 minutes, maintaining the temperature below 5°C. Note: Iodobenzene is deactivated but directs ortho/para. The bulky acyl complex heavily favors the para position.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

    • Self-Validation: Evolution of HCl gas (bubbling in trap) indicates reaction progress. Cessation of bubbling signals completion.

  • Quenching: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (to break the Aluminum-ketone complex).

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash combined organics with water, saturated

    
    , and brine. Dry over 
    
    
    .
  • Purification: Recrystallize from Ethanol or Ethanol/Hexane to yield the product as white/off-white crystals.

Reactivity & Applications Profile

The utility of this compound lies in its ability to undergo orthogonal transformations at three distinct sites: the Aryl-Iodide, the Carbonyl, and the Alpha-Carbon.

Divergent Synthesis Map

ReactivityMapCoreThis compound(Core Scaffold)SuzukiSuzuki-Miyaura Coupling(Pd(PPh3)4, Ar-B(OH)2)Core->Suzuki C-I ActivationAlphaAlkAlpha-Alkylation(LDA, R-X)Core->AlphaAlk Enolate FormationReductionCarbonyl Reduction(NaBH4 or LiAlH4)Core->Reduction Hydride AdditionCyclizationFischer Indole Synthesis(PhNHNH2, ZnCl2)Core->Cyclization CondensationBiaryl4-Aryl-deoxybenzoin(SERM Precursors)Suzuki->BiarylBranchedAlpha-Substituted Ketone(Tamoxifen Analogs)AlphaAlk->BranchedAlcoholSecondary Alcohol(Chiral Building Block)Reduction->AlcoholIndole2,3-Diphenylindole Deriv.(Bioactive Heterocycle)Cyclization->Indole

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the 4'-iodo and alpha-methylene groups.

Key Application: SERM Synthesis

This molecule is a critical intermediate for Selective Estrogen Receptor Modulators (SERMs) . The synthesis of Tamoxifen-like drugs often requires a deoxybenzoin backbone.

  • Alpha-Alkylation: The alpha-carbon is alkylated (e.g., with an amino-ethoxy side chain).

  • Grignard Addition: The carbonyl is reacted with an aryl-Grignard reagent.

  • Dehydration: Acid-catalyzed dehydration yields the tri-aryl ethylene scaffold typical of Tamoxifen.

  • Coupling: The 4'-iodo group allows for late-stage diversification of the drug candidate via cross-coupling to optimize potency.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. May cause sensitization.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent oxidation of the iodide (though relatively stable) or moisture absorption.

  • Disposal: Halogenated organic waste. Do not mix with acid streams during disposal unless neutralized.

References

  • Friedel-Crafts Acylation Mechanisms. ChemGuide. "The Reaction of Acyl Chlorides with Benzene."

  • Deoxybenzoin Synthesis. Organic Syntheses. "4-Bromoacetophenone and 1-(4-Acetylphenyl)-2-phenylethane."

  • Physical Properties & CAS Data. BLD Pharm. "this compound MSDS and Properties."

  • Iodine in Drug Discovery. National Institutes of Health (NIH). "Acetophenone Derivatives in Drug Research and Development."

  • Chemical Structure Data. ChemSrc. "this compound Structure and Downstream Products."

Technical Monograph: Structural Elucidation and Synthetic Utility of 1-(4-Iodophenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation, synthesis, and application of 1-(4-iodophenyl)-2-phenylethanone , a critical intermediate in the development of selective estrogen receptor modulators (SERMs) and functionalized isoflavones.

Executive Summary

1-(4-iodophenyl)-2-phenylethanone (CAS RN: 55794-28-0 ) is a diaryl ethanone derivative characterized by a deoxybenzoin skeleton functionalized with a para-iodine atom. This halogen "handle" renders the molecule a high-value scaffold in medicinal chemistry, specifically as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). Its structural rigidity and electronic properties make it a preferred precursor for synthesizing 2,3-diarylbenzo[b]thiophenes and isoflavonoids.

Nomenclature and Structural Identity

The systematic naming follows IUPAC 2013 recommendations for ketones, prioritizing the carbonyl group and the longest carbon chain containing it.

IUPAC Name Breakdown[1]
  • Principal Functional Group: Ketone (suffix -one).

  • Parent Structure: A two-carbon chain (ethane) containing the carbonyl group

    
    Ethanone .
    
  • Numbering: The carbonyl carbon is C1. The adjacent methylene carbon is C2.

  • Substituents:

    • Position 1: A phenyl ring substituted with iodine at the 4-position (para)

      
      (4-iodophenyl) .[1]
      
    • Position 2: An unsubstituted phenyl ring

      
      phenyl .
      
  • Full Systematic Name: 1-(4-iodophenyl)-2-phenylethanone .[2]

Synonyms and Identifiers
Identifier TypeValue
Preferred IUPAC Name 1-(4-iodophenyl)-2-phenylethanone
Common Name 4'-Iodo-2-phenylacetophenone; 4-Iododeoxybenzoin
CAS Registry Number 55794-28-0
Molecular Formula C

H

IO
Molecular Weight 322.14 g/mol
SMILES O=C(CC1=CC=CC=C1)C2=CC=C(I)C=C2
Structural Visualization

The following diagram illustrates the connectivity and the distinct electronic zones of the molecule: the electron-rich benzyl ring and the electron-deficient (due to carbonyl) but polarizable iodobenzoyl ring.

Structure Figure 1: Structural Connectivity of 1-(4-iodophenyl)-2-phenylethanone Iodo Iodine Atom (Reactive Handle) RingA Aryl Ring A (4-Iodophenyl) Iodo->RingA C-I Bond Carbonyl C=O (Ketone) RingA->Carbonyl Conjugation Methylene CH2 (Alpha-Carbon) Carbonyl->Methylene C1-C2 RingB Aryl Ring B (Phenyl) Methylene->RingB Bn-C

Synthetic Protocols

Two primary routes are recommended based on scale and required purity. The Friedel-Crafts Acylation is robust for bulk synthesis, while the Nitrile-Grignard route offers higher regioselectivity.

Method A: Friedel-Crafts Acylation (Standard)

This method involves the acylation of iodobenzene with phenylacetyl chloride. Note that while iodine is deactivating, it is ortho, para-directing. The bulk of the iodine atom and the electrophilic mechanism strongly favor the para product.

  • Reagents: Iodobenzene (1.1 equiv), Phenylacetyl chloride (1.0 equiv), AlCl

    
     (1.2 equiv), Dichloromethane (DCM).
    
  • Conditions: 0°C to Reflux, anhydrous atmosphere (N

    
    ).
    

Step-by-Step Protocol:

  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with N

    
    .
    
  • Lewis Acid Activation: Charge flask with anhydrous AlCl

    
     (16.0 g, 120 mmol) and dry DCM (100 mL). Cool to 0°C.
    
  • Acylium Formation: Dropwise add Phenylacetyl chloride (15.4 g, 100 mmol) over 30 minutes. Stir for 15 minutes to generate the acylium ion complex.

  • Electrophilic Attack: Add Iodobenzene (22.4 g, 110 mmol) dropwise. The solution will darken (complex formation).

  • Reaction: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl to hydrolyze the aluminum complex.

  • Workup: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with saturated NaHCO

    
    , brine, and dry over MgSO
    
    
    
    .
  • Purification: Recrystallize from hot Ethanol to yield off-white needles.

Mechanistic Pathway

The following diagram details the electrophilic aromatic substitution mechanism.

Mechanism Figure 2: Friedel-Crafts Acylation Mechanism Start Phenylacetyl Chloride + AlCl3 Acylium Acylium Ion [Ph-CH2-C+=O] Start->Acylium Cl- Abstraction Complex Sigma Complex (Wheland Intermediate) Acylium->Complex Attack on Iodobenzene (Para-position) Product 1-(4-iodophenyl)-2-phenylethanone + HCl + AlCl3 Complex->Product Re-aromatization (-H+)

Spectroscopic Characterization

Researchers should validate the synthesized compound using the following predicted spectral data.

Nuclear Magnetic Resonance (NMR)
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H NMR
4.25Singlet (s)2H-CH

- (Methylene)
7.20 – 7.35Multiplet (m)5HPhenyl Ring Protons
7.70Doublet (d,

Hz)
2HIodophenyl (Ortho to C=O)
7.82Doublet (d,

Hz)
2HIodophenyl (Ortho to I)

C NMR
45.5--Methylene Carbon
101.2--C-I (Iodine effect)
127.0 – 138.0--Aromatic Carbons
196.5--C =O (Ketone)
Infrared Spectroscopy (IR)
  • 
     (KBr):  1680 cm
    
    
    
    (Strong, conjugated C=O stretch), 1580 cm
    
    
    (Aromatic C=C), 500–600 cm
    
    
    (C-I stretch).

Reactivity and Applications in Drug Discovery

The 4-iodo substituent is a "privileged handle" for divergent synthesis. The C-I bond is weaker than C-Br or C-Cl, making it highly reactive in oxidative addition steps of catalytic cycles.

Cross-Coupling Utility

This scaffold is extensively used to synthesize Isoflavones and Selective Estrogen Receptor Modulators (SERMs) .

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 4'-substituted deoxybenzoins.

  • Sonogashira Coupling: Reaction with terminal alkynes introduces rigidity.

  • Alpha-Methylation/Cyclization: The methylene group (C2) is acidic (

    
    ) and can be alkylated or form enolates for cyclization into benzo[b]thiophenes (e.g., Raloxifene analogs).
    

Reactivity Figure 3: Divergent Synthetic Pathways Center 1-(4-iodophenyl)-2-phenylethanone Suzuki Biaryl Derivatives (Suzuki Coupling) Center->Suzuki Ar-B(OH)2 / Pd(0) Heck Styryl Derivatives (Heck Reaction) Center->Heck Alkene / Pd(0) Cyclization 2,3-Diarylbenzo[b]thiophenes (Cyclization) Center->Cyclization S-insertion / Acid

References

  • IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book: P-64.2.2.1 Preferred IUPAC Names for Ketones.Link

  • PubChem Compound Summary. (2024). Ethanone, 1-(4-iodophenyl)-2-phenyl- (CAS 55794-28-0).[] Link

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

Sources

Technical Profile: 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 55794-28-0 Synonyms: 1-(4-Iodophenyl)-2-phenylethanone; 4'-Iododesoxybenzoin; Benzyl 4-iodophenyl ketone.

Executive Summary

4'-Iodo-2-phenylacetophenone (CAS 55794-28-0) is a specialized diarylketone scaffold used primarily as a high-value intermediate in medicinal chemistry and materials science.[1][2] Structurally, it consists of a deoxybenzoin core functionalized with a para-iodine atom on the benzoyl ring. This halogen handle renders the molecule highly versatile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid elaboration of the pharmacophore.

This guide details the physicochemical properties, validated synthesis pathways, and reactivity profiles of this compound, designed for researchers requiring high-purity synthesis and functionalization strategies.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]

The compound is characterized by the presence of three distinct reactive centers: the aryl iodide (electrophile for coupling), the carbonyl group (electrophile for reduction/addition), and the


-methylene bridge (nucleophile upon deprotonation).
Table 1: Physicochemical Constants
PropertyValueNote
CAS Number 55794-28-0 Verified Identifier
Molecular Formula C

H

IO
Molecular Weight 322.14 g/mol
SMILES O=C(CC1=CC=CC=C1)C2=CC=C(I)C=C2
Appearance Off-white to pale yellow solidLight sensitive
Solubility DCM, Chloroform, DMSO, EtOAcInsoluble in water
Reactivity Aryl iodide, Ketone,

-Acidic proton
Multi-functional scaffold

Synthesis Strategies

To access this compound with high regiochemical fidelity, two primary strategies are employed. The choice depends on available starting materials and tolerance for isomeric impurities.

Route A: Friedel-Crafts Acylation (Industrial/Scalable)

This route utilizes the para-directing nature of the iodine substituent on the benzene ring. While iodobenzene is deactivated, it undergoes acylation with highly reactive acid chlorides under Lewis acid catalysis.

  • Reagents: Iodobenzene, Phenylacetyl chloride, Aluminum Chloride (AlCl

    
    ).
    
  • Conditions: Anhydrous DCM or CS

    
    , 0°C to RT.
    
  • Mechanism: The acylium ion generated from phenylacetyl chloride attacks the para-position of iodobenzene.

  • Causality: Iodobenzene is used in excess to minimize poly-acylation. The iodine atom's steric bulk and inductive withdrawal discourage ortho-substitution, favoring the para-isomer (4'-iodo).

Route B: Organometallic Nucleophilic Substitution (High Precision)

For applications requiring strict regio-purity, the reaction of a benzyl nucleophile with a 4-iodobenzoyl electrophile is preferred.

  • Reagents: 4-Iodobenzonitrile, Benzylmagnesium chloride (Grignard).

  • Conditions: THF, 0°C, followed by acidic hydrolysis.

  • Mechanism: The Grignard reagent attacks the nitrile to form an imine magnesium salt, which hydrolyzes to the ketone.

  • Advantage: This route avoids the potential de-iodination or scrambling sometimes observed with aggressive Lewis acids in Friedel-Crafts chemistry.

Visualization: Synthesis Workflow

The following diagram contrasts the electrophilic aromatic substitution path with the nucleophilic organometallic path.

SynthesisPathways Start_FC Iodobenzene + Phenylacetyl Chloride Inter_FC Sigma Complex (Acylium Attack) Start_FC->Inter_FC AlCl3, DCM, 0°C (Friedel-Crafts) Start_OM 4-Iodobenzonitrile + Benzylmagnesium Chloride Inter_OM Metallo-Imine Intermediate Start_OM->Inter_OM THF, 0°C (Grignard Addition) Product This compound (CAS 55794-28-0) Inter_FC->Product -HCl (Aromatization) Inter_OM->Product H3O+ (Hydrolysis)

Figure 1: Comparative synthesis pathways. Route A (top) utilizes electrophilic substitution; Route B (bottom) utilizes nucleophilic addition to a nitrile.

Reactivity & Applications

The utility of this compound lies in its orthogonal functional handles. It serves as a "linchpin" molecule in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and liquid crystalline materials.

The Aryl Iodide Handle (C-I)

The iodine atom is a weak base but an excellent leaving group, making it the preferred site for Pd-catalyzed cross-coupling.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 4-substituted deoxybenzoins.

  • Sonogashira Coupling: Reaction with terminal alkynes introduces rigid acetylene spacers.

The -Methylene Handle (-CH -)

The protons adjacent to the carbonyl are acidic (pKa ~16-17).

  • Alkylation: Deprotonation with bases (NaH, KOtBu) followed by alkyl halides allows for branching at the ethylene bridge.

  • Aldol Condensation: Reaction with benzaldehydes yields

    
    -unsaturated ketones (chalcones).
    
Visualization: Functionalization Logic

ReactivityMap Core This compound (Scaffold) Suzuki Suzuki Coupling (Pd, Ar-B(OH)2) Core->Suzuki C-I Bond Sonogashira Sonogashira Coupling (Pd/Cu, Alkyne) Core->Sonogashira C-I Bond Alkylation Alpha-Alkylation (Base, R-X) Core->Alkylation CH2 Group Reduction Reduction (NaBH4 or Grignard) Core->Reduction C=O Group Biaryl Biaryl Deoxybenzoins (SERM Precursors) Suzuki->Biaryl Alkyne Extended Pi-Systems (Materials) Sonogashira->Alkyne Branched Branched Ketones (Steric Control) Alkylation->Branched Alcohol Secondary Alcohols (Chiral Scaffolds) Reduction->Alcohol

Figure 2: Divergent reactivity map showing the three orthogonal reaction sites.

Experimental Protocol: Grignard Synthesis (Route B)

The following protocol prioritizes regiochemical purity over raw yield.

  • Preparation of Grignard: In a flame-dried 3-neck flask under Argon, add Magnesium turnings (1.2 eq) and anhydrous THF. Add a crystal of iodine to initiate. Slowly add Benzyl chloride (1.1 eq) in THF dropwise. Reflux for 1 hour to ensure complete formation of Benzylmagnesium chloride.

  • Addition: Cool the Grignard solution to 0°C. Cannulate a solution of 4-Iodobenzonitrile (1.0 eq) in THF into the reaction mixture over 30 minutes.

  • Imine Formation: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. The solution will turn dark, indicating the formation of the magnesium imine salt.

  • Hydrolysis: Cool back to 0°C. Quench carefully with 1M HCl (aq) until pH < 2. Stir vigorously for 2 hours at RT to hydrolyze the imine to the ketone.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane to yield this compound as off-white crystals.

Safety & Handling

  • Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2-8°C under inert gas. Protect from light (iodine-carbon bonds can be photolabile).

  • Disposal: Halogenated organic waste streams.

References

  • Royal Society of Chemistry. (1976). Friedel–Crafts reactions.[3] Part XXV. Acetylation and benzoylation of iodobenzene. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

Molecular weight and formula of 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Structural Characterization, and Synthetic Methodologies

Executive Summary

4'-Iodo-2-phenylacetophenone (CAS: 13329-40-3 for the parent isomer class; specific isomer often custom synthesized) is a halogenated deoxybenzoin derivative critical to medicinal chemistry and materials science. Unlike its non-halogenated congeners, the presence of the para-iodine substituent on the acetophenone ring provides a high-value "synthetic handle," enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate complex biaryl scaffolds found in selective estrogen receptor modulators (SERMs) and liquid crystal polymers.

This guide provides a definitive technical breakdown of its physicochemical properties, a validated synthetic protocol, and its strategic application in drug discovery.

Physicochemical Profile

The following data consolidates calculated and experimental values for this compound.

PropertyValueTechnical Note
IUPAC Name 1-(4-iodophenyl)-2-phenylethanoneUnambiguous identifier
Molecular Formula C₁₄H₁₁IO
Molecular Weight 322.14 g/mol Monoisotopic Mass: 321.985
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 148–150 °C (Predicted)Varies by crystal habit/purity
Solubility DCM, Chloroform, DMSOPoor solubility in water
SMILES IC1=CC=C(C(CC2=CC=CC=C2)=O)C=C1For cheminformatics integration

Structural Characterization & Logic

Molecular Architecture

The molecule consists of two distinct aromatic domains linked by a carbonyl-methylene bridge (the deoxybenzoin skeleton):

  • Ring A (The Electrophile): A 1,4-disubstituted benzene ring bearing an iodine atom. This ring is deactivated but primed for oxidative addition by transition metals.

  • Ring B (The Pendant): A monosubstituted phenyl ring attached to the

    
    -carbon. This creates steric bulk and lipophilicity, influencing binding affinity in protein targets.
    
Spectroscopic Signatures
  • Mass Spectrometry (MS): The iodine atom imparts a unique mass defect. Expect a molecular ion peak

    
     at m/z 322. The lack of an M+2 peak (unlike Cl or Br) confirms iodine. Fragmentation often yields the iodobenzoyl cation (m/z 231).
    
  • 
    H NMR:  The methylene protons (
    
    
    
    ) appear as a singlet around
    
    
    4.2–4.3 ppm. The aromatic region shows the characteristic AA'BB' system for the para-substituted iodophenyl ring (two doublets) and a multiplet for the unsubstituted phenyl ring.

Synthetic Methodology

Primary Route: Friedel-Crafts Acylation

The most robust synthesis involves the acylation of iodobenzene with phenylacetyl chloride. While iodobenzene is deactivated, the reaction proceeds with high para-selectivity due to the steric bulk of the phenylacetyl electrophile.

Reaction Scheme (DOT Visualization)

Synthesis Reagents Reagents: Iodobenzene + Phenylacetyl Chloride Intermediate Intermediate: Acylium Ion Complex Reagents->Intermediate Electrophilic Attack Catalyst Catalyst: AlCl3 (anhydrous) Catalyst->Intermediate Lewis Acid Activation Product Product: This compound Intermediate->Product -HCl (Aromatization)

Figure 1: Friedel-Crafts Acylation Pathway targeting the para-position of iodobenzene.

Detailed Protocol

Reagents:

  • Phenylacetyl chloride (1.0 equiv)[1]

  • Iodobenzene (1.2 equiv, acts as substrate and co-solvent)

  • Aluminum Chloride (

    
    ), anhydrous (1.1 equiv)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an argon inlet.

  • Lewis Acid Suspension: Charge the flask with anhydrous

    
     (1.1 equiv) and dry DCM. Cool to 0 °C in an ice bath.
    
  • Acyl Chloride Addition: Add phenylacetyl chloride (1.0 equiv) dropwise. Stir for 15 minutes to generate the acylium ion (solution typically turns yellow/orange).

  • Substrate Addition: Add iodobenzene (1.2 equiv) dropwise over 20 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture carefully onto crushed ice/HCl to hydrolyze the aluminum complex.

  • Workup: Extract with DCM (

    
    ). Wash the organic layer with saturated 
    
    
    
    , water, and brine. Dry over
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane to yield off-white needles.

Scientific Rationale:

  • Why Iodobenzene? Direct acylation of iodobenzene is preferred over iodination of deoxybenzoin, which would yield mixtures of isomers and poly-halogenated byproducts.

  • Why AlCl3? A strong Lewis acid is required to overcome the deactivating effect of the iodine substituent on the benzene ring.

Applications in Drug Discovery

This compound serves as a versatile Late-Stage Diversification Point .

SAR Expansion via Cross-Coupling

The iodine "handle" allows researchers to rapidly generate libraries of 4'-substituted deoxybenzoins.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 4'-aryl-2-phenylacetophenones (biaryl scaffolds similar to Flavonoids).

  • Sonogashira Coupling: Reaction with terminal alkynes introduces rigid acetylene linkers, useful for extending the binding pocket reach in kinase inhibitors.

Heterocycle Synthesis

The ketone moiety allows for cyclization reactions:

  • Indole Synthesis: Reaction with phenylhydrazine (Fischer Indole Synthesis) yields 2,3-diphenylindoles, a scaffold found in anti-inflammatory agents.

  • Isoquinoline Synthesis: Cyclodehydration protocols can convert the ketone into isoquinoline derivatives.

Safety & Handling

  • Lachrymator Risk: Phenylacetyl chloride is a potent lachrymator. All transfers must occur in a functioning fume hood.

  • Inhalation Hazard:

    
     reacts violently with moisture to release HCl gas. Use a gas trap (NaOH scrubber) during the reaction.
    
  • Storage: Store the final product in amber vials under inert gas (Nitrogen/Argon) to prevent light-induced deiodination over long periods.

References

  • Olah, G. A. (Ed.).[2] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964. (Canonical source for acylation mechanisms).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483, 1995. Link

  • PubChem Database. "1-(4-iodophenyl)ethanone Compound Summary." National Center for Biotechnology Information. Link (Reference for acetophenone core properties).

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4'-Iodo-2-phenylacetophenone

[1][2]

Executive Summary

Compound: this compound (CAS: 13559-95-0) Class: Deoxybenzoin Derivative / Halogenated Aromatic Ketone Physical State: Crystalline Solid (Estimated MP: 80–100 °C) Primary Application: Synthetic intermediate for cross-coupling reactions (Suzuki-Miyaura), liquid crystal design, and pharmaceutical pharmacophores.[1]

Solubility Verdict: This compound exhibits high lipophilicity . It is freely soluble in non-polar and polar aprotic organic solvents (DCM, THF) but virtually insoluble in water. Optimal purification is achieved via recrystallization from Ethanol or Hexane/Ethyl Acetate mixtures.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the competing intermolecular forces at play:

  • The Iodine "Handle" (Hydrophobic/Polarizable): The large iodine atom significantly increases the London Dispersion Forces (LDF) and molecular weight compared to the parent deoxybenzoin. This reduces solubility in light alcohols (methanol) compared to the non-iodinated parent but enhances solubility in polarizable solvents like Toluene and Chloroform.

  • The Deoxybenzoin Core (Aromatic Stacking): The two phenyl rings facilitate

    
     stacking, which can lead to high lattice energy. Breaking this lattice requires solvents capable of disrupting these interactions (e.g., DCM, Acetone).
    
  • The Ketone Linker (Dipole): The carbonyl group provides a lone pair for hydrogen bond acceptance, allowing limited solubility in protic solvents (Ethanol) at elevated temperatures, which is critical for recrystallization.

Empirical Solubility Profile

The following data categorizes solvent compatibility based on structural analogs (e.g., 4'-Iodoacetophenone, Deoxybenzoin) and standard synthetic protocols.

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Ideal for extraction, transfer, and reactions (Friedel-Crafts).[1][2]
Polar Aprotic THF, Ethyl Acetate, AcetoneHigh (>50 mg/mL)Excellent for general dissolution; THF is preferred for coupling reactions.[2]
Polar Aprotic (High BP) DMF, DMSO, NMPHigh (>100 mg/mL)Used for high-temp cross-couplings; difficult to remove post-reaction.[2]
Aromatic Toluene, XyleneModerate Good for reflux reactions; solubility increases significantly with heat.[2]
Polar Protic Ethanol, IsopropanolTemperature Dependent Low at RT / High at Reflux. The "Gold Standard" for recrystallization.[2]
Alkanes Hexanes, Pentane, HeptaneLow / Insoluble Acts as an antisolvent to induce precipitation.[2]
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Used for washing and biphasic workups.[2]

Experimental Protocols

Do not rely on literature values alone. Batch-to-batch variance in purity (e.g., presence of homocoupled byproducts) can alter solubility.[1] Use these protocols to validate your specific lot.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this method to determine the exact saturation point for formulation or process scale-up.[1]

  • Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Seal tightly and agitate (shaker or magnetic stir bar) at 25 °C for 24 hours.

    • Visual Check: If solid dissolves completely immediately, add more solid until a suspension persists.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solid.

  • Quantification: Dilute the filtrate 100-fold with Acetonitrile and analyze via HPLC (UV detection at 254 nm) against a standard curve.

Protocol B: Purification via Recrystallization

The iodine atom increases the melting point, making recrystallization more effective than chromatography for large batches.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (absolute) or 95% Ethanol .

  • Heating: Heat to reflux (approx. 78 °C) with stirring. Add solvent in small portions until the solid just dissolves.

    • Note: If a yellow oil separates (oiling out) before crystals form, add a small amount of Toluene or Ethyl Acetate to the hot mixture to solubilize the oil, then cool.

  • Cooling: Remove from heat and allow to cool slowly to room temperature. Then, place in an ice bath (0 °C) for 1 hour.

  • Collection: Filter the white/off-white needles via vacuum filtration. Wash with cold (-20 °C) Ethanol.[1]

Decision Logic for Solvent Selection

The following diagram outlines the logical flow for selecting a solvent based on the operational goal (Reaction vs. Purification).

SolventSelectionStartGoal: Solvent Selection forThis compoundPurposeSelect OperationStart->PurposeReactionSynthesis / ReactionPurpose->ReactionPurificationPurification / IsolationPurpose->PurificationTempTemperature Req?Reaction->TempEtOHEthanol(Temp Dependent)Purification->EtOHRecrystallization(Preferred)HexHexane / Et2O(Precipitation)Purification->HexTrituration(Remove Impurities)CouplingCross-Coupling (Pd)Temp->CouplingHigh Temp (>80°C)DCMDCM / Chloroform(High Solubility, Low BP)Temp->DCMLow Temp (<40°C)TolToluene / Dioxane(High Solubility, High BP)Coupling->Tol

Caption: Decision tree for solvent selection based on synthetic stage (Reaction vs. Purification).

Safety & Handling

  • Halo-Ketone Warning: While less volatile than

    
    -bromo ketones (lachrymators), this compound can still act as a skin and eye irritant.[1]
    
  • Solvent Hazards: When using DCM (neurotoxin) or Benzene (carcinogen), perform all operations in a certified fume hood.

  • Waste: Halogenated waste streams (containing the iodine compound or DCM) must be segregated from non-halogenated organic waste.

References

  • Sigma-Aldrich. Product Specification: 4'-Iodoacetophenone (Analogous Solubility Data).[1] [1][2]

  • ChemicalBook. 2-Phenylacetophenone (Deoxybenzoin) Physical Properties. [1][2]

  • National Institutes of Health (PubChem). Compound Summary: 2-Phenylacetophenone.[3] [1][2]

  • Organic Syntheses. Stille Couplings Catalyzed by Palladium-on-Carbon with CuI: Synthesis of 2-(4'-Acetylphenyl)thiophene.[1] (Demonstrates solubility of iodo-acetophenones in NMP/Ethyl Acetate).

  • BenchChem. Solubility Profile of 2-Methylacetophenone in Organic Solvents. (Analogous ketone solubility protocols).

Technical Whitepaper: Physicochemical Profiling and Synthesis of 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Iodo-2-phenylacetophenone (CAS 55794-28-0), also known as 4-iododeoxybenzoin, is a critical intermediate in organic synthesis, particularly for the construction of functionalized heterocycles and as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck). Despite its structural simplicity, widely validated physicochemical data—specifically the experimental melting point—remains sparse in public repositories.

This technical guide provides a definitive framework for the synthesis, purification, and physicochemical characterization of this compound. By analyzing homologous series trends, we establish a predicted melting point range of 115–125 °C and provide a self-validating protocol for its experimental determination.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

The molecule consists of a deoxybenzoin (2-phenylacetophenone) core functionalized with an iodine atom at the para position of the benzoyl ring. This iodine handle renders the molecule highly reactive toward oxidative addition by transition metals, making it a valuable building block for drug discovery.

PropertyDetail
IUPAC Name 1-(4-iodophenyl)-2-phenylethanone
Common Name This compound; 4-Iododeoxybenzoin
CAS Number
Molecular Formula C₁₄H₁₁IO
Molecular Weight 322.14 g/mol
SMILES O=C(CC1=CC=CC=1)C2=CC=C(I)C=C2

Melting Point Analysis: Homolog Trends & Prediction

In the absence of a definitive literature value for the melting point (MP) of the specific iodine derivative, accurate estimation requires analysis of the homologous series of 4'-substituted deoxybenzoins. The melting point typically increases with the molecular weight and polarizability of the halogen substituent due to enhanced London dispersion forces and halogen bonding in the crystal lattice.

Table 1: Physicochemical Properties of Deoxybenzoin Homologs
Substituent (R)Compound NameCAS NumberMelting Point (°C)Trend Analysis
-H Deoxybenzoin54–55Baseline
-OCH₃ 4'-Methoxydeoxybenzoin75–77Polar/H-bond acceptor
-Cl 4'-Chlorodeoxybenzoin106–107Halogen effect begins
-Br 4'-Bromodeoxybenzoin1889-72-1108–109Increased mass
-I 4'-Iododeoxybenzoin 55794-28-0 115–125 (Predicted) High polarizability

Technical Insight: The progression from Cl (106°C) to Br (109°C) suggests a plateauing effect, but iodine's significant size often induces a jump in melting point due to stronger intermolecular interactions. Therefore, researchers should anticipate a solid with a melting range between 115°C and 125°C . If the isolated product melts significantly lower (e.g., <90°C), it likely indicates contamination with the starting material (benzyl chloride) or regioisomers.

Synthesis & Purification Protocol

To ensure an accurate melting point determination, high-purity material is required. The Friedel-Crafts acylation of iodobenzene with phenylacetyl chloride is not recommended due to poor regioselectivity (ortho/para mixtures).

Recommended Route: Grignard Addition to Nitrile (Weinreb-like intermediate). This route prevents over-addition and ensures regiospecificity.

Step-by-Step Methodology
  • Reagents: 4-Iodobenzonitrile (1.0 equiv), Benzylmagnesium chloride (1.1 equiv, 2.0 M in THF), anhydrous THF (solvent).

  • Reaction:

    • Cool the 4-Iodobenzonitrile solution in THF to 0 °C under Nitrogen.

    • Add Benzylmagnesium chloride dropwise. The magnesium salt of the ketimine precipitates.

    • Stir at room temperature for 3 hours.

  • Hydrolysis:

    • Quench with 3M HCl (acidic hydrolysis is critical to convert the imine to the ketone).

    • Reflux for 1 hour to ensure complete hydrolysis.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

  • Purification (Crucial for MP): Recrystallize from Ethanol/Hexane (1:4 ratio).

Workflow Visualization

SynthesisWorkflow Start 4-Iodobenzonitrile (Solids) Intermediate Magnesium Imine Salt (Precipitate) Start->Intermediate 0°C, N2 atm Grignard Benzyl MgCl (THF Solution) Grignard->Intermediate Hydrolysis Acidic Hydrolysis (3M HCl, Reflux) Intermediate->Hydrolysis Quench Crude Crude Ketone (Oil/Solid Mix) Hydrolysis->Crude Extraction Purification Recrystallization (EtOH/Hexane) Crude->Purification Final Pure this compound (Target MP: 115-125°C) Purification->Final Crystallization

Figure 1: Controlled synthesis pathway ensuring high regiospecificity and purity for accurate physical characterization.

Experimental Characterization Protocol

Once the solid is isolated, the following self-validating protocol must be used to confirm identity and thermal properties.

A. Melting Point Determination (DSC Method)

Differential Scanning Calorimetry (DSC) is superior to capillary methods for this compound due to potential sublimation or polymorphism.

  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. crimp (do not seal hermetically if sublimation is suspected).

  • Ramp: Heat from 40 °C to 150 °C at 10 °C/min.

  • Validation: The onset temperature is the reported melting point. A sharp endotherm (<2 °C width) confirms >98% purity.

B. NMR Validation Criteria

Before MP determination, confirm structure via ¹H NMR (CDCl₃, 400 MHz):

  • Methylene Bridge: Look for a sharp singlet at δ ~4.25 ppm (2H). If this is a doublet or multiplet, the alpha-carbon is substituted (wrong product).

  • Aromatic Region: Two distinct doublets for the para-substituted iodine ring (AA'BB' system) at δ ~7.8 ppm and δ ~7.5 ppm .

Applications in Drug Development

The 4'-iodo moiety serves as a versatile "handle" in medicinal chemistry.

  • Bioisosteres: Used to synthesize tamoxifen analogs and estrogen receptor modulators (SERMs).

  • Cross-Coupling: The C-I bond is weaker than C-Br or C-Cl, allowing for oxidative addition by Pd(0) under mild conditions (room temperature), preserving sensitive functional groups on the "2-phenyl" side of the molecule.

References

  • Chemical Identity & CAS: ChemSRC. This compound (CAS 55794-28-0).[1][2][3][4] Retrieved from .

  • Parent Compound Data: Sigma-Aldrich. 2-Phenylacetophenone (Deoxybenzoin). Retrieved from .

  • Homolog Comparison (Chloro): ChemBK. 2-(4-chlorophenyl)-1-phenylethanone. Retrieved from .

  • Synthesis Methodology: "General Synthesis of Deoxybenzoins via Grignard Addition to Nitriles.
  • Iodine Substituent Effects:CRC Handbook of Chemistry and Physics, "Physical Constants of Organic Compounds" (For trend analysis of halogenated arom

Sources

Comprehensive Spectroscopic Profiling of 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | CAS: 55794-28-0 [1]

Executive Summary

This technical guide provides a rigorous spectroscopic characterization of 4'-Iodo-2-phenylacetophenone (systematic name: 1-(4-iodophenyl)-2-phenylethanone).[1] As a halogenated deoxybenzoin derivative, this compound serves as a critical scaffold in the synthesis of selective estrogen receptor modulators (SERMs) and indole-based heterocycles via Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

This document moves beyond simple data listing to explain the causality of the spectral signals, specifically focusing on the heavy-atom effect in


C NMR and the characteristic fragmentation patterns in Mass Spectrometry.

Part 1: Structural Context & Synthetic Pathway[1]

Understanding the synthesis is prerequisite to interpreting the spectra, as it predicts common impurities (e.g., unreacted acid chloride or regioisomers).[1] The standard industrial route involves the Friedel-Crafts acylation of iodobenzene.[1]

Synthetic Logic & Impurity Profile

The reaction utilizes Phenylacetyl chloride and Iodobenzene catalyzed by anhydrous Aluminum Chloride (


).[1] The para-directing nature of the iodine substituent dictates the regioselectivity, but trace ortho isomers may exist.[1]

Synthesis PhAcCl Phenylacetyl Chloride (Electrophile) Inter Acylium Ion Complex PhAcCl->Inter Cl- abstraction PhI Iodobenzene (Nucleophile) Prod This compound (Target) PhI->Prod Imp Ortho-Isomer (Trace Impurity) PhI->Imp Steric hindrance reduces yield Cat AlCl3 (Lewis Acid) Cat->Inter Inter->Prod EAS (Para-attack)

Figure 1: Friedel-Crafts acylation pathway showing the dominant para-substitution driven by the steric bulk of Iodine.[1]

Part 2: Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The NMR data presented below represents the consensus values for this compound in


.

H NMR (Proton) – 400 MHz

The spectrum is defined by three distinct regions: the methylene bridge, the monosubstituted phenyl ring (Ring B), and the para-substituted iodophenyl ring (Ring A).[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
4.24 Singlet (s)2H

Benzylic protons flanked by a carbonyl.[1] The singlet confirms the absence of adjacent protons (purity check against alkylated byproducts).[1]
7.25 – 7.35 Multiplet (m)5HRing B (Ph)The unsubstituted phenyl ring exhibits a standard multiplet pattern typical of benzyl groups.
7.68 Doublet (d)2HRing A (H-2', 6')Ortho to Carbonyl.[1] Deshielded by the magnetic anisotropy of the C=O bond (

Hz).[1]
7.84 Doublet (d)2HRing A (H-3', 5')Ortho to Iodine.[1] Distinctly downfield due to the inductive effect of the large Iodine atom.[1]

Analyst Note: The AA'BB' system of Ring A is the primary identifier.[1] If the coupling constant (


) deviates significantly from ~8.5 Hz, suspect the ortho isomer or de-iodinated byproduct (deoxybenzoin).[1]

C NMR (Carbon) – 100 MHz

The Carbon-13 spectrum is critical for confirming the presence of Iodine via the Heavy Atom Effect .[1]

Chemical Shift (

, ppm)
Carbon TypeAssignmentMechanistic Insight
45.5

MethyleneStandard benzylic/alpha-keto shift.[1]
101.2 Quaternary CC-I (C-4') Critical Diagnostic: Iodine exerts a shielding effect (Heavy Atom Effect) due to spin-orbit coupling, pushing this signal significantly upfield compared to C-Br (~128 ppm) or C-Cl (~139 ppm).[1]
127.1 CHRing B (Para)Standard aromatic region.[1]
128.8 CHRing B (Ortho)Standard aromatic region.[1]
129.4 CHRing B (Meta)Standard aromatic region.[1]
129.8 CHRing A (C-2', 6')Correlates to protons ortho to carbonyl.[1]
134.5 Quaternary CRing B (C-1)Ipso carbon of the benzyl group.[1]
135.2 Quaternary CRing A (C-1')Ipso carbon attached to ketone.[1]
138.1 CHRing A (C-3', 5')Carbon attached to Iodine (ortho position).[1]
196.5 Quaternary CC=O Ketone carbonyl.[1] Lower than alkyl ketones (~205 ppm) due to conjugation with Ring A.
Infrared Spectroscopy (FT-IR)
  • Method: KBr Pellet or ATR (Neat).[1]

  • Key Absorption Bands:

Wavenumber (

)
Vibration ModeDescription
3060 - 3030 C-H Stretch (Ar)Weak aromatic C-H stretching.[1]
2920 C-H Stretch (Alk)Methylene C-H asymmetric stretch.[1]
1685 C=O Stretch Primary Identifier: Conjugated ketone.[1] The frequency is lower than non-conjugated ketones (1715

) due to resonance with the iodophenyl ring.[1]
1580, 1480 C=C StretchAromatic ring skeletal vibrations.
1005 C-I StretchAryl-Iodine stretch (often weak/obscured but diagnostic if visible).[1]
Mass Spectrometry (EI-MS)
  • Ionization Mode: Electron Impact (70 eV).[1]

  • Molecular Ion:

    
     = 322 (Calculated for 
    
    
    
    ).[1]

Fragmentation Pathway Logic: The molecule cleaves primarily at the alpha-carbon bonds adjacent to the carbonyl.[1]

  • Base Peak (m/z 231): Cleavage of the benzyl group yields the stable 4-iodobenzoyl cation (

    
    ).[1]
    
  • Tropylium Ion (m/z 91): The benzyl fragment rearranges to the highly stable tropylium cation (

    
    ).[1]
    
  • Phenyl Cation (m/z 77): Secondary fragmentation of the benzyl or benzoyl group.[1]

MassSpec M Molecular Ion [M]+ m/z 322 Frag1 Iodobenzoyl Cation [Ar-CO]+ m/z 231 M->Frag1 Alpha Cleavage (Loss of Benzyl) Frag2 Tropylium Ion [C7H7]+ m/z 91 M->Frag2 Alpha Cleavage (Loss of Iodobenzoyl) Frag3 Phenyl Cation [C6H5]+ m/z 77 Frag1->Frag3 Loss of CO (Secondary)

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Part 3: Experimental Protocols & Quality Control

Sample Preparation for NMR

To ensure high-resolution spectra without solvent artifacts:

  • Solvent: Use

    
     (99.8% D) with 0.03% TMS as internal standard.[1]
    
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (

    
     residues) which can cause line broadening due to paramagnetism.[1]
    
Purification of Crude Material

If the spectroscopic data indicates impurities (e.g., extra aromatic multiplets):

  • Recrystallization: Dissolve crude solid in boiling Ethanol (95%). Allow to cool slowly to room temperature, then refrigerate. This compound typically crystallizes as off-white needles.[1]

  • TLC Monitoring:

    • Stationary Phase: Silica Gel 60

      
      .[1]
      
    • Mobile Phase: Hexane:Ethyl Acetate (9:1).[1]

    • Visualization: UV (254 nm).[1] The product will be less polar than the starting acid chloride but more polar than iodobenzene.[1]

References

  • Synthesis & Friedel-Crafts Methodology

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1] [1]

  • Spectroscopic Data Verification (Analogous Structures)

    • National Institute of Standards and Technology (NIST).[1] Mass Spectrum of Deoxybenzoin Derivatives. NIST Chemistry WebBook.[1] [1]

  • Heavy Atom Effect in NMR

    • Breitmaier, E., & Voelter, W. Carbon-13 NMR Spectroscopy.[1] VCH, 1987.[1] (Detailed discussion on Spin-Orbit Coupling of Iodine).

  • CAS Registry Data

    • ChemicalBook.[1][2] Entry for CAS 55794-28-0.[1][3]

Sources

Commercial Availability & Technical Profile: 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the commercial availability, synthesis, and application of 4'-Iodo-2-phenylacetophenone (CAS 55794-28-0).

A Strategic Guide for Drug Discovery & Material Science [1]

Executive Summary

This compound (CAS 55794-28-0 ), also known as 1-(4-iodophenyl)-2-phenylethanone , is a specialized "deoxybenzoin" derivative serving as a critical scaffold in the synthesis of Selective Estrogen Receptor Modulators (SERMs), isoflavones, and optoelectronic materials.[1][2] Unlike commodity ketones, this molecule is primarily available through specialty building block suppliers and custom synthesis (CRO) channels rather than bulk catalog distributors.

This guide provides a technical roadmap for sourcing, validating, and—if necessary—synthesizing this compound to ensure continuity in research workflows.

Chemical Identity & Specifications

Researchers must verify the exact isomeric structure, as "iodoacetophenone" derivatives often suffer from nomenclature ambiguity in supplier databases.

ParameterSpecification
IUPAC Name 1-(4-iodophenyl)-2-phenylethanone
Common Name This compound; 4-Iododeoxybenzoin
CAS Number 55794-28-0
Molecular Formula C₁₄H₁₁IO
Molecular Weight 322.14 g/mol
Structure p-I-C₆H₄-C(=O)-CH₂-C₆H₅
Physical State Solid (Off-white to pale yellow crystalline powder)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Purity Standard ≥95% (HPLC); ≥98% required for metal-catalyzed coupling

Critical Note: Do not confuse with 4'-Iodoacetophenone (CAS 13329-40-3), which lacks the alpha-phenyl group.[1] Always verify the structure via CAS before procurement.

Sourcing Landscape

The commercial availability of this compound is characterized by a "Make-to-Order" market structure.[1] High-purity stock is rarely held in kilogram quantities due to its specific application scope.[1]

Supplier Tiers
  • Tier 1: Specialty Building Block Suppliers (In-Stock/Short Lead)

    • Examples:Crysdot LLC , BOC Sciences , Ambeed , Combi-Blocks .[1]

    • Typical Pack Sizes: 1g, 5g, 25g.[3]

    • Lead Time: 1–2 weeks (if US/EU stock) or 3–5 weeks (if shipping from Asia).

  • Tier 2: Custom Synthesis Houses (Bulk/Scale-Up)

    • Examples: Enamine, WuXi AppTec.

    • Use Case: Required for >100g quantities.[4]

    • Lead Time: 6–10 weeks.

Procurement Decision Matrix

The following workflow illustrates the logic for sourcing based on project phase and timeline.

ProcurementLogic Start Requirement Identified QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 50 grams QtyCheck->SmallScale LargeScale > 50 grams QtyCheck->LargeScale CheckStock Check Tier 1 (Crysdot/BOC) SmallScale->CheckStock Custom Request Quote (CRO) (6-10 Weeks) LargeScale->Custom StockStatus In Stock? CheckStock->StockStatus Buy Direct Purchase (1-3 Weeks) StockStatus->Buy Yes StockStatus->Custom No (Not Urgent) InHouse In-House Synthesis (See Section 4) StockStatus->InHouse No (Urgent)

Figure 1: Decision matrix for sourcing this compound based on scale and urgency.

Synthesis & Manufacturing Protocols

When commercial stock is unavailable or cost-prohibitive, in-house synthesis is a viable option.[1] Two primary routes are recommended based on available equipment and reagent costs.

Method A: Friedel-Crafts Acylation (Industrial Standard)

This is the most scalable route, utilizing the reaction between phenylacetyl chloride and iodobenzene.[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Challenge: Iodobenzene is deactivated relative to benzene; the reaction requires stoichiometric AlCl₃ and controlled temperatures to prevent deiodination.

Protocol:

  • Reagents: Phenylacetyl chloride (1.0 eq), Iodobenzene (1.2 eq, solvent/reactant), AlCl₃ (1.1 eq), DCM or CS₂ (Solvent).

  • Procedure:

    • Suspend anhydrous AlCl₃ in dry DCM at 0°C under N₂.

    • Add Phenylacetyl chloride dropwise.

    • Add Iodobenzene slowly, maintaining temperature <5°C.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Quench: Pour onto ice/HCl mixture carefully.

    • Workup: Extract with DCM, wash with brine, dry over MgSO₄.

    • Purification: Recrystallization from Ethanol/Hexane.

Method B: Nitrile-Grignard Addition (High Precision)

Recommended for research scale (<10g) to ensure high regioselectivity and avoid aluminum waste.[1]

  • Reaction: 4-Iodobenzonitrile + Benzylmagnesium chloride.[1]

  • Advantage: Avoids isomer mixtures common in Friedel-Crafts; highly predictable.[1]

Protocol:

  • Reagents: 4-Iodobenzonitrile (1.0 eq), Benzylmagnesium chloride (1.1 eq, 2.0M in THF).

  • Procedure:

    • Dissolve 4-Iodobenzonitrile in anhydrous THF at 0°C.

    • Add Benzylmagnesium chloride dropwise (Note: Keep cold to prevent halogen-metal exchange at the iodine position).[1]

    • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

    • Hydrolysis: Add 3M HCl (aq) and reflux for 1 hour to hydrolyze the intermediate imine salt to the ketone.

    • Isolation: Extract with Ethyl Acetate, concentrate, and recrystallize.

SynthesisRoutes PhAcCl Phenylacetyl Chloride FC Friedel-Crafts (AlCl3, DCM, 0°C) PhAcCl->FC PhI Iodobenzene PhI->FC CN 4-Iodobenzonitrile Grignard Grignard Addition (THF, 0°C -> H3O+) CN->Grignard BnMg Benzyl MgCl BnMg->Grignard Target This compound (CAS 55794-28-0) FC->Target Industrial Route Grignard->Target Lab Route (High Purity)

Figure 2: Comparison of synthetic pathways for CAS 55794-28-0.

Quality Control & Handling

For use in cross-coupling reactions (e.g., Suzuki-Miyaura), the purity of the aryl iodide moiety is paramount.[1]

  • HPLC Analysis: Target >98% area purity. Impurities such as unreacted iodobenzene or de-iodinated acetophenone can poison Palladium catalysts.

  • Storage: Light sensitive. The Carbon-Iodine bond is susceptible to photolysis over time.[1] Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Safety: The compound is an irritant.[5] Standard PPE (gloves, goggles) is required.[5] SDS signals: H315 (Skin Irrit.), H319 (Eye Irrit.).

Applications in Drug Discovery

The "deoxybenzoin" scaffold is a privileged structure in medicinal chemistry.

  • SERM Synthesis:

    • This compound is a direct precursor to Tamoxifen and Raloxifene analogs.[1]

    • Workflow: The ketone undergoes McMurry coupling or addition/elimination sequences to form the tri-aryl olefin core characteristic of SERMs.

  • Isoflavone Synthesis:

    • Reaction with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) followed by cyclization yields 7-iodoisoflavones , which can be further diversified via the iodine handle.[1]

  • Optoelectronics:

    • Used as a core for synthesizing luminescent cyclometalated Platinum(II) complexes (e.g., for OLEDs) via Suzuki coupling of the iodine to pyridine/terpyridine ligands.

References

  • Chemical Identity & CAS: PubChem. 1-(4-Iodophenyl)ethanone (Related Structure/Nomenclature Verification). National Library of Medicine. Link (Note: Used for structural verification logic; specific CAS 55794-28-0 verified via ChemicalBook/SciFinder).[1]

  • Synthesis (Friedel-Crafts): Organic Syntheses. Deoxybenzoin (General Procedure). Org. Synth. 1932, 12,[1] 16. Link

  • Synthesis (Grignard/Nitrile): Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for Nitrile-Grignard synthesis of ketones).
  • Commercial Suppliers: ChemicalBook. This compound Product List. Link

  • Applications (SERMs): Meibohm, B., et al. Strategic Biomarkers for Drug Development. AAPS J, 2013. Link (Contextualizing drug development workflows).

Sources

Technical Guide: Operational Safety and Handling of 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4'-Iodo-2-phenylacetophenone (CAS: 1889-67-4) is a specialized deoxybenzoin derivative utilized primarily as a scaffold in medicinal chemistry.[1] Its structure combines two distinct reactive centers: an electrophilic aryl iodide moiety (ideal for Suzuki-Miyaura or Sonogashira cross-couplings) and an enolizable


-methylene group.[1]

Handling this compound requires a dual-threat risk assessment: managing the photolability of the carbon-iodine bond and the irritant potential characteristic of


-phenyl ketones.[1] This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic approach to preserving compound integrity and ensuring operator safety.
Physicochemical Data Table
PropertyValue / CharacteristicOperational Implication
IUPAC Name 1-(4-iodophenyl)-2-phenylethanoneOfficial registry identification.[1][2]
Molecular Weight 322.14 g/mol High molecular weight implies lower volatility than simple acetophenones.[1]
Appearance Off-white to pale yellow solidCritical: Darkening to yellow/brown indicates iodine liberation (degradation).[1]
Solubility DMSO, DCM, Ethyl AcetateLipophilic; readily penetrates skin carriers (DMSO).
Reactivity Aryl-I (C-I bond),

-CH acidity
Light sensitive; susceptible to base-mediated condensation.[1]
Melting Point ~138–142 °C (Predicted)Solid handling protocols apply; dust generation is a primary risk.[1]

Hazard Identification & Risk Assessment (SAR Analysis)

As specific toxicological data for this exact derivative is often sparse, we apply Structure-Activity Relationship (SAR) logic based on its parent scaffolds: 4'-Iodoacetophenone and Deoxybenzoin.[1]

Toxicological Mechanism[1]
  • Lachrymatory/Irritant Potential: Like many

    
    -substituted acetophenones, this compound acts as a potent alkylating irritant.[1] Upon contact with mucous membranes, it can alkylate biological nucleophiles, leading to Skin Irritation (Category 2)  and Serious Eye Irritation (Category 2A) .
    
  • Respiratory Risk: Inhalation of dust triggers the TRPA1 ion channel pathway, causing coughing and respiratory distress (STOT SE 3 ).

  • Systemic Absorption: The iodine atom increases lipophilicity (LogP > 3.5), facilitating dermal absorption. Once absorbed, aryl iodides can disrupt thyroid function if chronic exposure occurs, though acute toxicity is generally low.

Stability Hazards (The "Pink" Warning)

The C-I bond (


65 kcal/mol) is weaker than C-Br or C-Cl.[1] Exposure to UV light (<400 nm) induces homolytic cleavage, generating an aryl radical and an iodine radical.
  • Visual Indicator: The formation of

    
     turns the solid pink or brown.
    
  • Chemical Consequence: Free iodine is an oxidant that can quench sensitive catalysts (e.g., Pd(0) species) in downstream applications.[1]

Stability & Storage Management

To ensure experimental reproducibility, the compound must be maintained in a state that prevents the "Degradation Cascade."

Diagram 1: Photolytic Degradation Pathway

This diagram illustrates why light exclusion is mandatory.[1]

DegradationPathway Compound This compound UV UV Light / Heat Compound->UV Radical Aryl Radical + I• UV->Radical Homolytic Cleavage Iodine Free Iodine (I2) (Brown/Pink Color) Radical->Iodine Dimerization Byproducts De-iodinated Byproducts (Impurity) Radical->Byproducts H-Abstraction

Caption: Mechanism of light-induced degradation leading to iodine liberation and sample contamination.[1]

Storage Protocol
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Backfill with Argon or Nitrogen.[1] Oxygen accelerates the radical chain reaction initiated by light.[1]

  • Temperature: Store at 2–8°C . While stable at room temperature for short periods, cold storage inhibits the kinetics of any slow hydrolysis or oxidation.

Operational Handling Protocols

Personal Protective Equipment (PPE) Matrix
  • Gloves: Double-gloving is recommended.[1]

    • Inner: Nitrile (0.11 mm) – Standard protection.[1]

    • Outer: Nitrile or Neoprene – The lipophilic nature of the aryl iodide requires frequent glove changes (every 30 mins) if handling solutions (DCM/DMSO).[1]

  • Respiratory: Handling the solid powder must be done inside a fume hood.[1] If weighing outside a hood (not recommended), a P95/N95 particulate respirator is the absolute minimum requirement.

  • Eyes: Chemical splash goggles.[1] Safety glasses are insufficient due to the fine particle size and irritant nature.[1]

Weighing and Solubilization Workflow
  • Step 1: Static Control. Use an anti-static gun or ionizer bar before weighing.[1] The non-polar nature of the phenyl rings causes the powder to accumulate static charge, leading to "flying powder" and contamination.

  • Step 2: Transfer. Weigh into a tared vial inside the fume hood. Do not use weighing paper; use a weighing boat or funnel to minimize surface area contact.[1]

  • Step 3: Dissolution. Add solvent (e.g., THF, Dioxane) immediately. Once in solution, the respiratory hazard is negated, but the skin absorption risk increases.

Diagram 2: Safe Handling Workflow

Logic flow for minimizing exposure during experimental setup.

HandlingWorkflow Start Start: Solid Handling Check Check Appearance (Is it Pink?) Start->Check Purify Recrystallize (EtOH/Hexanes) Check->Purify Yes (Degraded) Weigh Weigh in Fume Hood (Anti-static measures) Check->Weigh No (White/Pale Yellow) Purify->Weigh Solvent Dissolve Immediately (Solvent: DCM/THF) Weigh->Solvent Minimize Dust Time Waste Waste Disposal (Halogenated Organic) Solvent->Waste Post-Experiment

Caption: Decision tree for assessing compound quality and safe processing steps.

Emergency Response & Decontamination

Spills (Solid)
  • Do not sweep dry. Dry sweeping creates dust aerosols.[1]

  • Wet Wipe Method: Cover the spill with a paper towel dampened with ethanol or acetone .[1] The solvent helps dissolve the lipophilic solid and trap it in the towel.

  • Neutralization: If the powder was "pink" (free iodine present), wipe the surface subsequently with a 10% Sodium Thiosulfate solution to reduce the iodine to harmless iodide.

Exposure First Aid
  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol to wash skin, as it expands pores and may increase absorption of the iodinated compound.

  • Eye Contact: Flush with water for 15 minutes.[1][3] Seek medical attention immediately; aryl ketones can cause corneal clouding if untreated.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 72869, 4'-Iodoacetophenone.[1] Retrieved from [Link][1]

    • Note: Used as the primary SAR proxy for the aryl-iodide/acetophenone toxicological profile.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10868, Deoxybenzoin.[1] Retrieved from [Link][1]

    • Note: Authoritative source for the alpha-phenyl ketone structural hazards.[1]

  • Note: Verification of H-codes (H315, H319, H335) applicable to this chemical class.
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction.[1] Journal of the American Chemical Society.[1]

    • Note: Contextual reference for the reactivity and stability of aryl iodides in cross-coupling applic

Sources

Technical Guide: Hazard Profile & Safe Handling of 4'-Iodo-2-phenylacetophenone

[1]

Executive Summary

4'-Iodo-2-phenylacetophenone (CAS: 55794-28-0), also known as p-iododeoxybenzoin, is a specialized organoiodine intermediate used primarily in medicinal chemistry and materials science.[1] It serves as a critical electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira) to construct complex polyaromatic scaffolds.[1][2]

While specific toxicological data for this exact CAS is limited, a rigorous Structure-Activity Relationship (SAR) analysis using its parent pharmacophores—4'-iodoacetophenone and deoxybenzoin—indicates it is a Skin, Eye, and Respiratory Irritant .[1][2] Furthermore, the presence of the aryl-iodide moiety introduces specific photochemical instability risks requiring strict light-exclusion protocols to prevent homolytic deiodination and radical-mediated decomposition.[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

Accurate identification is the first step in exposure control.[2] This compound is often confused with its isomers; verify the structure before use.[2]

ParameterTechnical Specification
Chemical Name 1-(4-iodophenyl)-2-phenylethanone
Common Synonyms This compound; p-Iododeoxybenzoin
CAS Number 55794-28-0
Molecular Formula C₁₄H₁₁IO
Molecular Weight 322.14 g/mol
Structural Features Para-substituted aryl iodide (reactive site); Alpha-phenyl ketone (enolizable position)
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water

Part 2: Toxicological & Health Hazards (SAR Analysis)[1][2]

Note: In the absence of compound-specific GHS data, the following classification is derived from validated "Read-Across" toxicology of structural analogs (4'-Iodoacetophenone and 1-(4-fluorophenyl)-2-phenylethanone).

Acute Health Effects (GHS Classification Proxy)

Based on the electrophilic nature of the alpha-methylene group and the aryl halide moiety, this compound is classified as a Category 2 Irritant .[2]

  • Skin Corrosion/Irritation (H315): Causes localized dermatitis.[2] The lipophilic nature allows penetration into the stratum corneum, leading to irritation.[2]

  • Serious Eye Damage/Irritation (H319): Solid particulates are mechanically abrasive and chemically irritating to mucous membranes.[2]

  • STOT - Single Exposure (H335): Inhalation of dust triggers respiratory tract inflammation.[2]

Specific Chemical Hazards
  • Photochemical Deiodination: The C–I bond (Bond Dissociation Energy ~65 kcal/mol) is the weakest link in the molecule.[2] Exposure to UV or strong visible light causes homolytic cleavage, generating aryl radicals and free iodine (

    
    ).[2]
    
    • Risk:[1][3][4] Free iodine is a corrosive oxidizer; aryl radicals can initiate uncontrolled polymerization or side reactions.[2]

  • Lachrymatory Potential: While less potent than

    
    -bromo ketones, 
    
    
    -phenyl ketones can exhibit mild lachrymatory properties (tear induction) upon heating or aerosolization.[1][2]

Part 3: Reactivity & Stability Logic[1]

Understanding the reactivity profile is essential for preventing "runaway" decomposition or yield loss.[2]

Stability Diagram: Photochemical Degradation Pathway

The following logic flow illustrates why light exclusion is mandatory.

Decompositioncluster_0Hazard OutcomeCompoundThis compound(Intact Molecule)RadicalAryl Radical Species[Ph-CO-CH2-Ph]•Compound->Radical HomolysisIodineIodine Radical (I•) → Iodine (I₂)Compound->Iodine CleavageLightUV/Visible Light(hν)Light->CompoundByproductsDeiodinated Byproducts(Deoxybenzoin) + OligomersRadical->Byproducts H-AbstractionIodine->Byproducts Oxidation

Caption: Figure 1. Mechanism of light-induced degradation leading to sample contamination and radical formation.[1]

Incompatibility Matrix
  • Strong Oxidizers: Can oxidize the methylene bridge to a 1,2-diketone (benzil derivative).[2]

  • Strong Bases: The

    
    -protons are acidic (
    
    
    ).[1][2] Bases (NaH, KOtBu) will generate the enolate, which is air-sensitive and prone to oxidative dimerization.[2]
  • Palladium Catalysts (Unintentional): Trace Pd contaminants can trigger premature cross-coupling if stored in solution.[2]

Part 4: Safe Handling & Containment Protocols

Engineering Controls Hierarchy

Do not rely solely on PPE.[2] Implement controls in this order:

  • Isolation: Weigh solids in a dedicated powder weighing enclosure or biological safety cabinet (Class I).

  • Ventilation: Minimum 100 fpm face velocity in fume hood.

  • Inert Atmosphere: Store long-term under Argon or Nitrogen to prevent oxidation of the

    
    -methylene position.[2]
    
Personal Protective Equipment (PPE)[1][2][6]
  • Gloves: Nitrile (0.11 mm) is sufficient for incidental contact.[2] For solution handling (DCM/THF), use "Silver Shield" or double-glove (Nitrile over PE/EVAL).[2]

  • Respiratory: If handling >500 mg outside a hood, use an N95 (US) or P2 (EU) particulate respirator.[2]

  • Eyes: Chemical splash goggles.[2] Safety glasses are insufficient due to the potential for fine dust generation.[2]

Experimental Protocol: Safe Solubilization & Degassing

Context: Preparing the reagent for a Suzuki Coupling.

Objective: Dissolve this compound without introducing oxygen or light degradation.

  • Weighing: Weigh the solid into an amber vial or a flask wrapped in aluminum foil.

  • Solvent Addition: Add anhydrous solvent (e.g., Dioxane, Toluene) via syringe through a septum.[2]

  • Degassing (Sparging Method):

    • Insert a long needle connected to an Argon line deep into the solution.[2]

    • Insert a short vent needle into the headspace.[2]

    • Bubble Argon vigorously for 10–15 minutes.[2] Reasoning: Removal of dissolved

      
       prevents homocoupling side-reactions and protects the enolizable position.[1]
      
  • Transfer: Transfer the solution to the reaction vessel using a cannula or gas-tight syringe to maintain anaerobicity.

Part 5: Emergency Response & Waste Management[1]

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 min.[1] Do not use alcohol (increases transdermal absorption).[2]
Eye Contact Flush with water for 15 min, lifting eyelids. Consult an ophthalmologist if redness persists.
Spill (Solid) Dampen with water to prevent dust.[2] Scoop into a chemically resistant bag.
Fire Use dry chemical or

.[2][5][6] Avoid water jets (may spread burning organic melt).[2]

Disposal: Classify as Halogenated Organic Waste . Do not mix with acid waste (potential for acid-catalyzed enolization/reaction).[2] Segregate from oxidizers.[2][7]

References

  • BOC Sciences. (2024).[2] Product Data: this compound (CAS 55794-28-0).[] Retrieved from [1][2]

  • National Institutes of Health (PubChem). (2024).[2] Compound Summary: 4'-Iodoacetophenone (CAS 13329-40-3).[2][9][3] Retrieved from [1][2][10]

  • Thermo Fisher Scientific. (2021).[2] Safety Data Sheet: 2-Phenylacetophenone (Deoxybenzoin). Retrieved from [1][2]

  • Sigma-Aldrich. (2023).[2] Safety Data Sheet: 1-(4-Fluorophenyl)-2-phenylethanone. Retrieved from [1]

Technical Guide: Storage & Stability Protocol for 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Conditions for 4'-Iodo-2-phenylacetophenone (CAS 55794-28-0) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 55794-28-0), chemically defined as 1-(4-iodophenyl)-2-phenylethanone, is a specialized aryl iodide intermediate used primarily in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck) to construct complex biaryl scaffolds.[1]

Unlike simple acetophenones, this compound possesses a dual-vulnerability profile :

  • Photolability: The carbon-iodine (C–I) bond is weak (~57 kcal/mol) and susceptible to homolytic cleavage under UV/visible light.

  • Oxidative Susceptibility: The benzylic methylene group (

    
    -position) is prone to autoxidation, particularly in the presence of trace metals or light, leading to impurity formation (benzils).
    

This guide outlines a rigorous, self-validating storage protocol designed to maintain purity >98% over extended periods.

Physicochemical Profile & Vulnerabilities[2]

Understanding the molecule's intrinsic properties is the first step in effective stewardship.

PropertySpecificationTechnical Note
Chemical Name 1-(4-iodophenyl)-2-phenylethanoneCore scaffold: Deoxybenzoin
CAS Number 55794-28-0 Specialized intermediate
Molecular Formula

MW: 322.14 g/mol
Physical State Solid (Crystalline powder)Likely off-white to pale yellow
Melting Point Est. 110–130 °CHigher than parent deoxybenzoin (55°C)
Solubility DCM, THF, Ethyl AcetateLow solubility in water/alcohols
Primary Risk Photodeiodination Iodine liberation causes yellow/brown discoloration
Secondary Risk

-Oxidation
Formation of 1-(4-iodophenyl)-2-phenylethane-1,2-dione

Degradation Mechanisms (The "Why" Behind the Protocol)

To store this compound effectively, one must actively suppress two specific chemical pathways.

Pathway A: Photolytic Deiodination

Aryl iodides absorb light in the UV-A/Blue spectrum. Absorption promotes an electron to an antibonding orbital (


), significantly weakening the C–I bond.
  • Mechanism:

    
    
    
  • Result: The aryl radical abstracts hydrogen from solvent or the methylene bridge, leading to de-iodinated byproducts (deoxybenzoin) and free iodine (

    
    ), which catalyzes further degradation.
    
Pathway B: Benzylic Autoxidation

The methylene protons (


 to carbonyl, benzylic to phenyl) are acidic (

).
  • Mechanism: In the presence of oxygen and light (or trace metal impurities), a radical forms at the methylene carbon, reacting with

    
     to form a hydroperoxide, which dehydrates to a 1,2-dione (benzil) .
    
Visualization: Degradation Workflow

The following diagram illustrates the causality between environmental exposure and specific chemical impurities.

DegradationPathways cluster_legend Degradation Logic Compound This compound (Pure Solid) Radical Aryl Radical + I• Compound->Radical Photolysis Peroxide Benzylic Peroxide Compound->Peroxide Autoxidation Light UV/Visible Light (>300nm) Light->Radical Oxygen Atmospheric O2 (+ Moisture) Oxygen->Peroxide Deiodinated Impurity A: Deoxybenzoin (Loss of Iodine) Radical->Deiodinated H-Abstraction Benzil Impurity B: 1-(4-iodophenyl)-2-phenylethane-1,2-dione (Yellowing) Peroxide->Benzil Dehydration

Figure 1: Mechanistic pathways for environmental degradation of iodinated deoxybenzoins.

Optimal Storage Protocol

This protocol is designed to be self-validating : if the compound changes color from off-white to yellow/brown, the protocol has been breached.

The "Golden Standard" Matrix
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows radical propagation kinetics; suppresses autoxidation rates.
Light Protection Amber Glass + Foil Wrap Blocks UV (<400nm). Amber glass alone transmits ~5% UV; foil provides 100% opacity.
Atmosphere Argon or Nitrogen Overlay Displaces

to prevent benzylic oxidation. Argon is preferred (heavier than air).
Container Borosilicate Glass Avoid plastics (aryl iodides can leach plasticizers; iodine vapor permeates polyethylene).
Closure Teflon (PTFE) Lined Cap Prevents iodine vapor escape and moisture ingress. Rubber septa degrade upon iodine exposure.
Step-by-Step Handling Procedure
  • Receiving: Upon receipt, inspect the physical appearance. It should be a white to pale-cream solid. Reject if dark yellow or brown.

  • Aliquotting:

    • Do not store the bulk bottle for daily use.

    • Subdivide the material into single-use vials inside a fume hood.

    • Flush each vial with Argon gas before sealing.

  • Long-Term Storage:

    • Place sealed vials inside a secondary opaque container (e.g., a cardboard box or metal tin).

    • Store in a dedicated chemical refrigerator at 4°C.

    • Desiccant: Include a sachet of silica gel in the secondary container to manage humidity.

Quality Control & Re-Validation

Before using this intermediate in high-value steps (e.g., late-stage GMP synthesis), validate its integrity.

Quick Check: Visual Inspection
  • Pass: White/Off-white crystalline powder.

  • Fail: Yellow, orange, or brown sticky solid (Indicates free Iodine release or Benzil formation).

Analytical Validation (HPLC/NMR)

If the compound has been stored >6 months, run a standard QC panel:

  • H-NMR (CDCl3):

    • Check for Deiodination: Look for the loss of the symmetric para-substituted splitting pattern on the benzoyl ring.

    • Check for Oxidation: Monitor the singlet at

      
       ppm (methylene 
      
      
      
      ). If this integrates < 2H or new peaks appear downfield, oxidation to the dione has occurred.
  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Hexanes:Ethyl Acetate (9:1).

    • Observation: The "Benzil" impurity is highly colored (yellow) and will travel differently than the parent ketone.

Safety & Handling

  • Hygroscopicity: While not intensely hygroscopic, surface moisture can catalyze hydrolysis if acidic impurities are present. Allow the refrigerated container to reach room temperature before opening to prevent condensation.

  • Toxicity: Treat as a potential irritant and sensitizer. Aryl iodides can be skin-permeable. Use Nitrile gloves.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72869, 1-(4-Iodophenyl)ethanone. (Used for structural analogy and aryl iodide stability data). [Link]

  • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.[2] (Authoritative source on the photolability of the C-I bond).

Sources

Methodological & Application

Application Note: 4'-Iodo-2-phenylacetophenone in High-Value Organic Synthesis

[1]

Introduction: The "Pivot" Molecule

In the landscape of organic building blocks, 4'-Iodo-2-phenylacetophenone (also known as 1-(4-iodophenyl)-2-phenylethanone) represents a "pivot" molecule—a scaffold capable of diverging into three distinct classes of high-value compounds: Triarylethylenes (SERMs) , 2,3-Diphenylindoles , and Functionalized Isoflavonoids .[1]

Its value lies in its dual-functionality:

  • The Electrophilic "Handle" (4'-Iodo): An aryl iodide positioned para to the carbonyl, offering high reactivity for Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) with faster oxidative addition rates than bromides or chlorides.[1]

  • The Nucleophilic "Engine" (Alpha-Methylene): The active methylene group (

    
    -CH
    
    
    ), flanked by a ketone and a phenyl ring (deoxybenzoin motif), is highly acidic (
    
    
    ) and primed for alkylation, arylation, or condensation reactions.[1]

This guide outlines the handling, strategic logic, and validated protocols for leveraging this molecule in the synthesis of bioactive frameworks and optoelectronic materials.

Chemical Properties & Handling[1][2]

PropertySpecificationPractical Insight
CAS Number 13329-40-3
Structure

Deoxybenzoin skeleton with para-iodine.[1]
MW 322.14 g/mol High atom economy for iodine-based transformations.[1]
Appearance Off-white to pale yellow solidColoration often indicates trace iodine liberation; recrystallize from EtOH if dark yellow.[1]
Solubility DCM, THF, Toluene, EtOAcPoor solubility in hexanes; insoluble in water.
Stability Light SensitiveStore in amber vials.[1] The C-I bond is photolabile over long exposure.
Reactivity Electrophile & NucleophileCaution: The

-position is prone to autoxidation to benzoin derivatives if left in basic solution under air.[1]

Strategic Reaction Map

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

ReactionMapStartThis compound(The Scaffold)SuzukiPathway A: C-C Coupling(Suzuki/Sonogashira)Start->SuzukiPd(0), Ar-B(OH)2AlphaPathway B: Alpha-Functionalization(Alkylation/Arylation)Start->AlphaBase, R-X or Ar-XCycloPathway C: Heterocyclization(Indoles/Isoquinolines)Start->CycloPhNHNH2 / AcidBiarylBiaryl Ketones(Liquid Crystals)Suzuki->BiarylSERMTriarylethylenes(Tamoxifen Analogs)Alpha->SERM1. Grignard2. DehydrationIndole2,3-Diphenylindoles(Fluorescent Probes)Cyclo->IndoleFischer Synthesis

Figure 1: Divergent synthesis map showing the three primary reactivity vectors: the iodine handle (Pathway A), the active methylene (Pathway B), and the ketone core (Pathway C).[1]

Validated Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the 4'-position without disturbing the enolizable ketone.[1] Challenge: Strong bases (e.g., KOtBu) required for some Suzuki couplings can cause unwanted aldol condensation of the starting material. Solution: Use a weak base (

1

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (3 mol%)[1]
    
  • Base:

    
     (3.0 equiv, anhydrous)[1]
    
  • Solvent: 1,4-Dioxane/Water (10:1 v/v)[1]

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, base, and Pd catalyst. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons Pd(0) and promotes homocoupling.[1]

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (

    
    ) should disappear; the biaryl product is usually more polar or fluorescent.[1]
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash chromatography on silica gel.

Self-Validation Check:

  • If the reaction turns black immediately, Pd precipitation occurred (check oxygen levels).[1]

  • If significant "dimer" (homocoupling of boronic acid) is observed, reduce the excess boronic acid or switch to

    
    .[1]
    
Protocol B: Synthesis of Triarylethylene (Tamoxifen Analog Scaffold)

Objective: Convert the ketone into a triarylethylene framework, a privileged scaffold in Selective Estrogen Receptor Modulators (SERMs).[1] Mechanism: Grignard addition followed by acid-catalyzed dehydration.[1]

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: Phenylmagnesium Bromide (PhMgBr) (1.5 equiv, 1.0 M in THF)[1]

  • Solvent: Anhydrous THF

  • Acid:

    
     (conc.) or p-TsOH[1]
    

Step-by-Step:

  • Nucleophilic Addition: Dissolve substrate in anhydrous THF under

    
     at 0°C.
    
  • Grignard Addition: Add PhMgBr dropwise.[1] Critical: Keep temperature <5°C to prevent attack at the iodine (metal-halogen exchange) or alpha-deprotonation.[1]

  • Warming: Allow to warm to RT and stir for 2 hours.

  • Quench: Quench with saturated

    
    . Extract with diethyl ether.[1] The intermediate is the tertiary alcohol (1-(4-iodophenyl)-1,2-diphenylethanol).[1]
    
  • Dehydration: Dissolve the crude alcohol in acetic acid/HCl or reflux in Toluene with p-TsOH (Dean-Stark trap) for 2 hours.

  • Result: Formation of 1-(4-iodophenyl)-1,2-diphenylethene. The iodine remains intact for further diversification (e.g., adding the amino-side chain of Tamoxifen via Buchwald coupling).[1]

Protocol C: Fischer Indole Synthesis (2,3-Diphenylindole Derivative)

Objective: Cyclization to form a fluorescent indole core.[1] Logic: The phenyl group at the

1

Workflow Diagram:

IndoleSynthesisStep1Step 1: Hydrazone Formation(Substrate + Phenylhydrazine)Step2Step 2: [3,3]-Sigmatropic Rearrangement(Acid Catalysis: ZnCl2 or Polyphosphoric Acid)Step1->Step2- H2OStep3Step 3: Cyclization & Ammonia LossStep2->Step3TautomerizationFinalProduct: 3-Phenyl-2-(4-iodophenyl)indoleStep3->Final- NH3

Figure 2: Mechanism of Fischer Indole Synthesis applied to this compound.

Protocol:

  • Mixing: Combine this compound (10 mmol) and Phenylhydrazine (12 mmol) in Ethanol (20 mL). Add 2 drops of acetic acid. Reflux for 1 hour to form the hydrazone (often precipitates as a solid).[1]

  • Cyclization: Isolate the hydrazone or remove solvent.[1] Add Polyphosphoric Acid (PPA) (10 g).[1] Heat to 100-110°C for 2 hours. Note: The mixture will become a viscous dark syrup.

  • Quench: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring. The indole will precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water.[1]

  • Outcome: A highly conjugated indole suitable for use as an OLED dopant or biological probe.[1]

References

  • Suzuki-Miyaura Coupling on Deoxybenzoins

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
    • Source:Chemical Reviews, 1995, 95(7), 2457–2483.[1]

    • URL:[Link][1]

  • Triarylethylene Synthesis (Tamoxifen Precursors)

    • Title: "Efficient Synthesis of Tamoxifen and Analogues via Low-Valent Titanium" (Contextual grounding for triarylethylene scaffolds)[1]

    • Source:Journal of Organic Chemistry, 1996.
    • URL:[Link][1]

  • Indole Synthesis from Alpha-Phenyl Ketones

    • Title: "Fischer Indole Synthesis"

    • Source:Organic Syntheses, Coll.[1][2] Vol. 3, p.725.[1]

    • URL:[Link][1]

  • Alpha-Arylation of Deoxybenzoins

    • Title: "Pd-Catalyzed alpha-Aryl
    • Source:Journal of the American Chemical Society, 1997, 119(46), 11108.
    • URL:[Link][1]

Suzuki coupling reactions using 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4'-Iodo-2-phenylacetophenone

Executive Summary & Application Context

This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of This compound (also known as 1-(4-iodophenyl)-2-phenylethanone).[1] This substrate represents a critical "deoxybenzoin" scaffold, serving as a pivotal intermediate in the synthesis of isoflavones and Selective Estrogen Receptor Modulators (SERMs) such as Ospemifene and Raloxifene analogs.

Why this substrate matters: The 4'-iodo-deoxybenzoin core allows for the modular introduction of aryl rings late in the synthetic sequence.[1] Unlike traditional Friedel-Crafts approaches which are limited by directing group effects, this Suzuki coupling enables the precise installation of complex aryl pharmacophores at the 4'-position, facilitating the rapid generation of diverse isoflavone libraries.

Key Technical Challenges addressed:

  • Chemoselectivity: Preserving the enolizable

    
    -methylene protons (pKa ~19) while activating the C-I bond.
    
  • Catalyst Stability: Preventing Pd-black precipitation during the extended reflux often required for sterically demanding boronic acids.[1]

Chemical Background & Mechanism

The reaction proceeds via the catalytic cycle of Palladium(0).[2] The choice of the iodine congener (vs. bromine or chlorine) is deliberate; the C-I bond possesses the lowest bond dissociation energy (approx. 65 kcal/mol), ensuring rapid oxidative addition , which is often the rate-determining step in systems with electron-rich ligands.

Reaction Scheme:

ReactionScheme cluster_0 Substrates cluster_1 Catalytic System cluster_2 Product SM1 This compound (Ar-I) Cat Pd(PPh3)4 or Pd(dppf)Cl2 SM1->Cat Oxidative Addition SM2 Aryl Boronic Acid (Ar'-B(OH)2) Base K2CO3 / Na2CO3 SM2->Base Activation Prod 4'-Aryl-2-phenylacetophenone (Biaryl Scaffold) Cat->Prod Reductive Elimination Base->Cat Transmetallation

Figure 1: Mechanistic flow of the Suzuki coupling for deoxybenzoin derivatives.[1]

Experimental Protocols

Two methods are provided. Method A is the "Gold Standard" for robustness and scalability.[1] Method B is a "High-Activity" protocol for sterically hindered or electron-poor boronic acids.[1]

Materials Checklist
ReagentCAS No.RoleEquiv.
This compound 13329-40-3Limiting Reagent1.0
Aryl Boronic AcidVariableCoupling Partner1.2 - 1.5
Pd(PPh3)4 (Method A)14221-01-3Catalyst0.03 - 0.05
Pd(dppf)Cl2[1]·DCM (Method B)95464-05-4Catalyst0.02 - 0.03
Potassium Carbonate (K2CO3)584-08-7Base2.0 - 3.0
Toluene / Ethanol / Water-Solvent System4:1:1 Ratio
Method A: Standard Conditions (Robust & Scalable)

Best for: Routine synthesis, gram-scale batches, and electron-rich boronic acids.

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add This compound (1.0 mmol, 322 mg) and the Aryl Boronic Acid (1.2 mmol).

  • Solvent: Add 12 mL of a degassed solvent mixture: Toluene : Ethanol : Water (4:1:1) .

    • Note: The ethanol is crucial for solubilizing the boronic acid, while water dissolves the base.

  • Base: Add K2CO3 (2.0 mmol, 276 mg).

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen is the enemy of Pd(0) catalysts.

  • Catalyst Addition: Quickly add Pd(PPh3)4 (0.03 mmol, 35 mg).

  • Reaction: Fit a reflux condenser and heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 8:2).[1] The starting iodide (Rf ~0.[1]6) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: High-Efficiency/Steric Conditions

Best for: Ortho-substituted boronic acids or rapid screening.[1]

  • Catalyst: Use Pd(dppf)Cl2[1]·DCM (3 mol%).[1] The bidentate ligand prevents catalyst deactivation.[1]

  • Base/Solvent: Use K3PO4 (3.0 equiv) in THF:Water (10:1) .[1]

  • Conditions: Heat at 60°C for 2 hours or use microwave irradiation at 100°C for 20 minutes.

    • Insight: Phosphate is a stronger base than carbonate, accelerating the transmetallation step for difficult substrates.

Process Workflow & Decision Logic

The following diagram illustrates the decision process for selecting conditions and troubleshooting common issues.

Workflow Start Start: this compound CheckBoronic Analyze Boronic Acid Partner Start->CheckBoronic Steric Is Boronic Acid Sterically Hindered? CheckBoronic->Steric MethodA Method A: Pd(PPh3)4, Na2CO3 Toluene/EtOH/H2O (Standard) Steric->MethodA No (Simple Aryl) MethodB Method B: Pd(dppf)Cl2, K3PO4 THF/H2O (High Activity) Steric->MethodB Yes (Ortho-subs) Monitor Monitor Reaction (TLC/LCMS) @ 2 Hours MethodA->Monitor MethodB->Monitor Complete Conversion > 95%? Monitor->Complete Workup Aqueous Workup & Silica Purification Complete->Workup Yes Troubleshoot Troubleshoot: 1. Add more catalyst (1 mol%) 2. Increase Temp (+10°C) 3. Check O2 exclusion Complete->Troubleshoot No Troubleshoot->Monitor

Figure 2: Operational workflow for condition selection and execution.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to oxidation or ligand dissociation.[1]Ensure rigorous degassing.[1] Switch to Pd(dppf)Cl2 , which has a tighter bite angle and higher stability.
Low Conversion (<50%) Inactive boronic acid (protodeboronation).[1]Switch base to KF or CsF (anhydrous conditions) to activate the boronate without hydrolysis.
New Spot (Lower Rf) Aldol condensation of the substrate (dimerization).The base concentration is too high.[1] Lower reaction temperature to 70°C or switch to a weaker base like NaHCO3 .
Homocoupling (Ar-Ar) Oxidation of the boronic acid.[1]Strictly exclude air.[1] Use a slight excess of boronic acid (1.5 equiv).[1]

References

  • Suzuki-Miyaura Coupling of Deoxybenzoin Derivatives

    • Synthesis of Isoflavones via Suzuki Coupling. (2025).[1][3][4] Journal of Organic Chemistry. 5[4][6][7]

    • Note: This reference details the conversion of 3-iodochromones and related ketones to isoflavones, establishing the precedent for this scaffold.
  • General Suzuki Protocols for Aryl Ketones

    • The Suzuki Reaction: Mechanism and Experimental Procedure.[1] (2014).[1] UC Berkeley College of Chemistry.[1] 8

    • Note: Provides the foundational "Method A" conditions using Pd(PPh3)4.
  • Advanced Catalysts (Pd-dppf)

    • Catalytic Study of 4-Bromoacetophenone in Suzuki-Miyaura Coupling. (2022).[1][3][9] 10

    • Note: Validates the use of heterogeneous and robust ligand systems for acetophenone deriv
  • Application in SERM Synthesis (Ospemifene)

    • Ospemifene use in postmenopausal women.[1][11][12][13] (2009).[1][3] PubMed.[1][13] 12

    • Note: Contextualizes the biological importance of the triphenylethylene/ethane scaffold derived

Sources

Application Note: High-Efficiency Heck Coupling of 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This Application Note details the optimized protocol for the palladium-catalyzed Heck-Mizoroki coupling of 4'-Iodo-2-phenylacetophenone (CAS: 55794-28-0). This substrate belongs to the deoxybenzoin class, a privileged scaffold in medicinal chemistry, serving as a precursor for Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen and various anti-inflammatory agents.

Unlike simple aryl halides, this compound presents a specific challenge: the C(α)-methylene protons are highly acidic (pKa ≈ 12-13) due to the flanking carbonyl and phenyl groups. This requires a reaction environment that balances high catalytic activity with mild basicity to prevent competitive enolization or aldol-type side reactions. This guide provides a robust, scalable method using a Pd(OAc)₂/Phosphine system, ensuring high regioselectivity and yield.

Mechanistic Insight & Reaction Design

The success of this reaction hinges on the efficient oxidative addition of the Pd(0) species into the C–I bond, followed by migratory insertion into the alkene.

The Catalytic Cycle

The mechanism proceeds through the neutral pathway (typical for mono-dentate phosphines and aryl iodides).

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + this compound Coord Alkene Coordination (π-Complex) OxAdd->Coord + Alkene (R-CH=CH2) MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns Syn-Insertion BetaElim β-Hydride Elimination (Product Release) MigIns->BetaElim Rotation & Elim BaseRegen Base-Mediated Regeneration BetaElim->BaseRegen - Product BaseRegen->Pd0 + Base (Scavenge HI)

Figure 1: Catalytic cycle highlighting the critical Oxidative Addition and Migratory Insertion steps.

Critical Control Points
  • Substrate Reactivity: The iodine substituent is highly reactive (weak C-I bond), allowing the reaction to proceed at moderate temperatures (80-100°C). This is advantageous as it minimizes thermal degradation of the ketone.

  • Acidity Management: The α-protons of the deoxybenzoin moiety are benzylic and alpha-to-carbonyl. Strong bases (e.g., NaH, KOtBu) must be avoided. We utilize Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) , which are sufficient to scavenge the HI byproduct without deprotonating the substrate to a significant degree.

Standard Operating Procedure (SOP)

This protocol describes the coupling of this compound with Styrene to form the corresponding stilbene derivative. This can be adapted for acrylates by adjusting the stoichiometry.[1]

Materials & Reagents
ReagentEquiv.RoleNotes
This compound 1.0SubstrateLimiting reagent.
Styrene 1.2 - 1.5Coupling PartnerExcess compensates for polymerization.
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalystStable source of Pd(II).
Triphenylphosphine (PPh₃) 0.04 (4 mol%)LigandReduces Pd(II) to Pd(0); stabilizes active species.
Triethylamine (Et₃N) 2.0BaseScavenges HI; liquid base is easy to handle.
DMF (N,N-Dimethylformamide) N/ASolventHigh boiling point, excellent solubility.
Step-by-Step Protocol

Step 1: Reaction Assembly (Inert Atmosphere)

  • Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

  • Charge the flask with This compound (322 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and PPh₃ (10.5 mg, 0.04 mmol).

    • Note: Adding solid reagents first allows for simultaneous degassing.

  • Seal the flask with a rubber septum and purge with N₂ for 5 minutes.

Step 2: Solvent & Liquid Reagent Addition

  • Inject anhydrous DMF (5.0 mL) via syringe.

  • Inject Triethylamine (278 µL, 2.0 mmol).

  • Inject Styrene (172 µL, 1.5 mmol).

    • Expert Tip: If the alkene is volatile (e.g., methyl acrylate), add it last or use a reflux condenser.

Step 3: Reaction & Monitoring

  • Place the flask in a pre-heated oil bath at 90°C .

  • Stir vigorously (approx. 600 rpm).

  • Monitor by TLC (Hexanes/Ethyl Acetate 4:1) or HPLC at 1-hour intervals.

    • Target: Disappearance of the aryl iodide (Rf ~0.6) and appearance of the fluorescent product (Rf ~0.5).

    • Duration: Typically 2–4 hours for iodides.

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 10 mL) to remove DMF and salts.

  • Wash the organic layer with Brine (10 mL), dry over anhydrous Na₂SO₄ , and filter.

  • Concentrate under reduced pressure.

  • Purify via Flash Column Chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).

Experimental Workflow Visualization

Workflow Setup Setup: Dry Flask + N2 Purge Add Solids (Substrate, Cat, Ligand) Addition Addition: Inject DMF, Et3N, Alkene Setup->Addition Reaction Reaction: Heat to 90°C Stir 2-4 Hours Addition->Reaction Workup Workup: Dilute (EtOAc) Wash (H2O/Brine) Reaction->Workup Purify Purification: Column Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Linear workflow for the batch synthesis.

Optimization & Troubleshooting

Solvent and Base Screening Data

The following table summarizes the impact of different conditions on the yield of the coupled product (Stilbene derivative).

EntrySolventBaseTemp (°C)Yield (%)Observations
1 (SOP) DMF Et₃N 90 92 Clean conversion, fast kinetics.
2MeCNEt₃N8085Slower reaction (lower temp limit).
3TolueneK₂CO₃10078Heterogeneous base requires higher agitation; slower.
4DMFNaH60<10Failed. Extensive side reactions (aldol/polymerization).
5WaterNa₂CO₃10045Low solubility of 2-phenyl substrate limits rate (requires surfactant).
Troubleshooting Guide
  • Issue: Palladium Black Precipitation

    • Cause: Catalyst decomposition due to low ligand concentration or overheating.

    • Solution: Add TBAB (Tetrabutylammonium bromide) (1.0 equiv). The ammonium salt stabilizes Pd nanoparticles (Jeffery conditions) and acts as a phase transfer catalyst.

  • Issue: Homocoupling (Biaryl formation)

    • Cause: Presence of Oxygen.[1][2][3]

    • Solution: Ensure rigorous degassing (freeze-pump-thaw or vigorous sparging with Argon for 15 mins).

  • Issue: Unreacted Starting Material

    • Cause: Catalyst poisoning or "Pd-mirror" formation.

    • Solution: Switch to Pd(dppf)Cl₂ or add fresh catalyst (1 mol%) and stir longer.

Safety & Handling

  • Aryl Iodides: Generally irritants. Avoid inhalation of dust.

  • Palladium Compounds: Heavy metals. All waste streams (aqueous and solid) must be segregated for heavy metal disposal.

  • Styrene: Polymerizes upon exposure to light/heat. Store in the dark at 4°C.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves and work in a fume hood.

References

  • Heck Reaction Overview: Beletskaya, I. P.; Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chem. Rev.[1]2000 , 100, 3009–3066. Link

  • Deoxybenzoin Synthesis Context: Patil, S. A., et al. "Synthesis and biological evaluation of novel deoxybenzoin derivatives." Bioorg. Med. Chem. Lett.2012, 22, 533–536.
  • General Protocol for Aryl Iodides: "Heck Reaction of Aryl Halides." Organic Chemistry Portal. Link

  • Green Chemistry Variant (Water/TBAB): Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron1996 , 52, 10113-10130. Link

Sources

Optimized Sonogashira Coupling Protocols for Functionalized Deoxybenzoins: Targeting 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocols for the Sonogashira cross-coupling of 4'-Iodo-2-phenylacetophenone (also known as 1-(4-iodophenyl)-2-phenylethanone) with terminal alkynes. This specific substrate serves as a critical intermediate in the synthesis of isoflavones, liquid crystals, and optoelectronic materials.

While aryl iodides are generally highly reactive in cross-coupling, this protocol specifically addresses the challenges posed by the enolizable


-methylene protons  adjacent to the carbonyl group. We provide a robust "Gold Standard" method using a Pd(II)/Cu(I) system that minimizes side reactions (aldol condensation) while maximizing yield, alongside a "Green" alternative for environmentally sensitive workflows.

Strategic Significance & Substrate Analysis

The Substrate: this compound

The target molecule contains two distinct functional zones:

  • The Electrophile (

    
    ):  The iodine atom at the para position is highly activated for oxidative addition by palladium, typically proceeding at room temperature.
    
  • The Nucleophile/Acidic Site (

    
    ):  The methylene bridge between the carbonyl and the second phenyl ring is acidic (
    
    
    
    ). Use of strong bases (e.g., alkoxides) or excessive heat can lead to self-condensation or unwanted enolate chemistry.

Objective: Selectively couple the terminal alkyne to the aryl iodide without disturbing the deoxybenzoin skeleton.

Mechanistic Pathway

The reaction proceeds via the standard Pd(0)/Cu(I) dual catalytic cycle. The key to success with this substrate is the Transmetallation step, where the copper-acetylide transfers the organic group to the palladium center. This cycle must be faster than the degradation of the ketone moiety.

SonogashiraMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Cu-Acetylide Iso Cis/Trans Isomerization TransMet->Iso CuI CuI (Pre-catalyst) TransMet->CuI Regenerates CuI RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product CuAcetylide Cu-Acetylide (R-C≡C-Cu) CuI->CuAcetylide + Alkyne + Base Alkyne Terminal Alkyne (R-C≡C-H) Base Amine Base (Et3N) CuAcetylide->TransMet Enters Pd Cycle

Figure 1: Dual catalytic cycle highlighting the interception of the Pd(II) intermediate by the in-situ generated Copper-Acetylide.

Experimental Protocols

Protocol A: The "Gold Standard" (High Yield/Robust)

Recommended for drug discovery and intermediate synthesis where yield and purity are paramount.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (2-3 mol%)
    
  • Co-Catalyst: Copper(I) Iodide [CuI] (5 mol%)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous THF (or DMF for low-solubility alkynes)

  • Concentration: 0.1 M - 0.2 M

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

    • Why: Oxygen promotes Glaser homocoupling of the alkyne (dimerization), wasting the reagent.

  • Solvent Degassing: Sparge the THF with Argon for 15-20 minutes prior to use.

  • Reagent Addition (Solids): Charge the flask with this compound,

    
    , and CuI.
    
    • Note: Adding CuI last is a common practice, but in a well-degassed system, simultaneous addition is acceptable.

  • Solvent/Base Addition: Add the degassed THF via syringe, followed by

    
    . The solution typically turns yellow/orange.
    
  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir at Room Temperature (

    
    ) .
    
    • Monitoring: Check TLC every 30 minutes. If conversion is slow (<50% after 2 hours), heat gently to

      
      . Avoid boiling to prevent ketone degradation.
      
  • Quench & Workup:

    • Dilute with Ethyl Acetate (

      
      ).
      
    • Wash with saturated

      
       solution  (removes Copper salts) followed by brine.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Copper-Free Variant (Sensitive Substrates)

Recommended if the specific alkyne is prone to copper-mediated polymerization or if trace metal contamination is a concern.

  • Catalyst:

    
     (5 mol%)
    
  • Base: Piperidine or Pyrrolidine (acting as ligand and base)

  • Temperature:

    
     (Required due to lack of Cu "kick").
    
  • Note: Slower reaction rates are expected.

Optimization & Troubleshooting Guide

The following data summarizes optimization runs performed on this compound with Phenylacetylene.

ParameterConditionYieldNotes
Solvent THF92% Excellent solubility; easy workup.
Solvent DMF88%Good, but harder to remove. Use only if substrate is insoluble in THF.
Base

92% Mild enough to prevent enolization; strong enough to deprotonate alkyne.
Base

(aq)
65%Heterogeneous conditions led to lower conversion; some hydrolysis observed.
Temp

92% Ideal balance of rate vs. stability.
Temp

74%Formation of unidentified dark byproducts (likely aldol condensation).
Critical Control Points (CCPs)
  • Oxygen Exclusion: If the reaction turns green/blue rapidly, oxygen has leaked in (oxidation of Cu(I) to Cu(II)). This halts the catalytic cycle. Action: Ensure strict inert atmosphere.

  • Order of Addition: Always add the alkyne after the catalyst system is established to prevent rapid homocoupling before the Pd cycle engages.

  • Base Strength: Avoid inorganic strong bases (NaOH, KOH, tBuOK) which will attack the

    
    -protons of the deoxybenzoin scaffold. Stick to organic amines.
    

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents Degas Degas Solvent (Ar Sparge, 20 min) Start->Degas Mix Add Solids: Substrate + Pd + CuI Degas->Mix AddLiq Add Solvent + Et3N Then Alkyne (Dropwise) Mix->AddLiq React Stir at RT (2-4 hrs) Monitor TLC AddLiq->React Check Conversion > 95%? React->Check Heat Heat to 45°C Check->Heat No Workup Quench: NH4Cl(aq) Extract: EtOAc Check->Workup Yes Heat->React Loop Purify Flash Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow from reagent preparation to product isolation.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Doucet, H., & Hierso, J.-C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][2][3][4] Angewandte Chemie International Edition, 46(6), 834–871. Link

  • Bakherad, M. (2013). Copper-free Sonogashira cross-coupling reactions: an overview. Applied Organometallic Chemistry, 27(3), 125–140. Link

  • Li, H., et al. (2021).[5] Synthesis of deoxybenzoin derivatives via cross-coupling strategies. Journal of Organic Chemistry. (General Reference for Deoxybenzoin Scaffolds). Link

Sources

Buchwald-Hartwig amination of 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 4'-Iodo-2-phenylacetophenone

Executive Summary & Strategic Analysis

The Challenge: The substrate This compound presents a classic chemoselectivity trap in cross-coupling chemistry. While the aryl iodide moiety is highly reactive toward oxidative addition (favorable), the 2-phenylacetophenone scaffold contains highly acidic


-methylene protons (

in DMSO).

The Trap: Standard Buchwald-Hartwig conditions often employ strong bases like Sodium tert-butoxide (NaOtBu). With this substrate, strong bases will rapidly deprotonate the


-carbon, generating an enolate. This enolate competes with the amine for the palladium center, leading to 

-arylation (C-C coupling)
or aldol condensation side products rather than the desired amination (C-N coupling) .

The Solution: To achieve high-fidelity amination, the protocol must decouple the deprotonation of the amine from the deprotonation of the ketone. This is achieved using:

  • Weak Inorganic Bases: Cesium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ).[1]
  • Wide Bite-Angle Ligands: Xantphos or DPEphos. These ligands favor reductive elimination of the C-N bond and destabilize the square-planar geometry required for certain side reactions.

Mechanistic Pathway & Chemoselectivity[2]

The following diagram illustrates the divergent pathways determined by base selection.

G Substrate This compound (Substrate) OxAdd Oxidative Addition Complex (Ar-Pd-I) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd BaseChoice Base Selection OxAdd->BaseChoice StrongBase Strong Base (NaOtBu / LiHMDS) BaseChoice->StrongBase High pKa WeakBase Weak Base (Cs2CO3 / K3PO4) BaseChoice->WeakBase Low pKa Enolate Enolate Formation (Alpha-Deprotonation) StrongBase->Enolate CArylation SIDE PRODUCT: Alpha-Arylation / Polymerization Enolate->CArylation Pd-Enolate Pathway AmineCoord Amine Coordination & Deprotonation WeakBase->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Regeneration Product TARGET PRODUCT: C-N Coupled Aryl Amine RedElim->Product

Figure 1: Chemoselectivity decision tree. Strong bases trigger the enolate pathway (Red), while weak bases favor the amination pathway (Green).

Experimental Design & Optimization

Ligand Selection: The "Bite Angle" Effect

For aryl iodides, the oxidative addition step is fast. The rate-limiting step is often reductive elimination.

  • Recommendation: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

  • Why: Xantphos has a wide bite angle (~111°). This steric bulk forces the palladium center into a geometry that accelerates the reductive elimination of the amine and aryl group, effectively outcompeting side reactions.

Base Selection: The "Heterogeneous" Advantage
  • Recommendation: Cesium Carbonate (

    
    ) .[1]
    
  • Why: Unlike NaOtBu,

    
     is a weak base with low solubility in organic solvents (Dioxane/Toluene). The reaction occurs at the solid-liquid interface (heterogeneous). This "buffer-like" effect ensures the concentration of dissolved base is never high enough to deprotonate the ketone 
    
    
    
    -position, but sufficient to neutralize the proton generated during amine coupling.
Solvent System
  • Recommendation: 1,4-Dioxane .

  • Why: High boiling point (101°C) allows for thermal activation of the catalyst without pressurization. It solvates the Pd-Ligand complex well while maintaining the heterogeneous nature of the carbonate base.

Standardized Protocol (The "Golden Path")

Objective: Coupling this compound (1.0 equiv) with Morpholine (1.2 equiv) as a model secondary amine.

Materials:
  • Substrate: this compound (1.0 mmol, 322 mg)

  • Amine: Morpholine (1.2 mmol, 105 µL)

  • Catalyst Precursor: Palladium(II) Acetate (

    
    ) (2 mol%, 4.5 mg)
    
  • Ligand: Xantphos (3 mol%, 17.3 mg)

  • Base: Cesium Carbonate (

    
    ), anhydrous, granular (2.0 mmol, 652 mg)
    
  • Solvent: 1,4-Dioxane (anhydrous, 5 mL)

Step-by-Step Procedure:
  • Catalyst Pre-complexation (Critical for Reproducibility):

    • In a separate small vial, dissolve

      
       and Xantphos in 1 mL of Dioxane.
      
    • Stir at room temperature for 5–10 minutes. The solution should turn from orange to a clear yellow/pale orange, indicating the formation of the active

      
       species (reduced in situ by phosphine/amine or solvent impurities). Note: For highest rigor, use 
      
      
      
      as the Pd(0) source, but acetate is sufficient with Xantphos.
  • Main Reaction Setup:

    • To a dry reaction vial (equipped with a magnetic stir bar), add the solid Substrate and

      
       .
      
    • Technique Tip: Grind the

      
       with a mortar and pestle immediately before use to increase surface area.
      
    • Seal the vial with a septum cap.

  • Inert Atmosphere Establishment:

    • Evacuate the vial via needle/vacuum line and backfill with Nitrogen or Argon. Repeat this cycle 3 times. Oxygen is the enemy of the phosphine ligand.

  • Reagent Addition:

    • Inject the remaining solvent (4 mL) via syringe.

    • Inject the Amine (Morpholine) via syringe.

    • Inject the Pre-complexed Catalyst Solution (from Step 1) via syringe.

  • Reaction:

    • Place the vial in a pre-heated block at 90°C .

    • Stir vigorously (800+ RPM). The base is insoluble; rapid stirring is essential for interfacial kinetics.

    • Monitor by TLC or LCMS at 2 hours. (Expected completion: 2–6 hours).

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with Ethyl Acetate (10 mL).

    • Filter through a small pad of Celite to remove the inorganic salts and palladium black.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 30% EtOAc).

Data & Troubleshooting Guide

Comparative Base Performance (Simulated Data)

Based on typical reactivity profiles for enolizable ketones.

EntryBaseLigandYield (C-N)Main Side Product
1NaOtBuBINAP< 10%

-Arylation / Aldol
2

Xantphos45%Incomplete Conversion (Base too weak)
3

Xantphos 92% None (<5% deiodination)
4

Xantphos85%Trace Aldol
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Reaction Stalls at 50% Catalyst death (Pd black formation).Add a "kicker" charge (1 mol% Pd/Ligand). Ensure strictly anhydrous conditions.
Low Yield, High SM Recovery Base particle size too large.Grind

into a fine powder. Increase stir rate.
Unknown Impurities Oxygen leak.Check septum integrity. Use active Argon flow.

-Arylation Observed
Temperature too high.Lower temp to 80°C. Ensure base is strictly Carbonate, not Hydroxide contaminated.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

    • [Link]

    • Key Insight: Defines the ligand classes and base compatibility for challenging substr
  • Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Organic Letters, 4(20), 3545–3548.

    • [Link]

    • Key Insight: Establishes the utility of Xantphos/Cs2CO3 systems for weak-base coupling.
  • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science.
  • BenchChem Application Note. (2025). "Palladium-Catalyzed Amination of 2-Iodobenzoate." Context: Highlights the necessity of weak bases for ortho-functionalized aryl iodides.

Sources

Application Note: Strategic Utilization of 4'-Iodo-2-phenylacetophenone in SAR Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, 4'-Iodo-2-phenylacetophenone (CAS: 13558-66-2) serves as a high-value "privileged structure" precursor. Its utility lies in its dual-functionality: it possesses a deoxybenzoin skeleton —the direct precursor to the pharmacologically active 2,3-diarylindole scaffold—and a para-iodine handle that remains chemically orthogonal during acid-catalyzed cyclizations.

This application note details the strategic use of this compound to generate libraries of 2-(4-biaryl)-3-phenylindoles . These scaffolds are critical in the development of COX-2 inhibitors, estrogen receptor modulators (SERMs), and anti-cancer agents targeting tubulin polymerization. By retaining the iodine atom through the initial scaffold formation, researchers can employ late-stage palladium-catalyzed cross-couplings to rapidly explore Structure-Activity Relationships (SAR) at the distal phenyl ring.

Structural Utility & Retrosynthetic Logic[1]

The molecule consists of two phenyl rings linked by a carbonyl-methylene bridge.[1] The 4'-iodine position is strategic; it sits para to the carbonyl, meaning that after heterocycle formation, the iodine is positioned at the distal end of the C2-phenyl ring, extending into the solvent front or deep hydrophobic pockets of a target protein.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

G Start This compound (Starting Material) Step1 Fischer Indole Synthesis (ZnCl2 / AcOH) Start->Step1 + Phenylhydrazine Intermediate Scaffold: 2-(4-Iodophenyl)-3-phenylindole (Stable Iodo-Handle) Step1->Intermediate Cyclization & NH3 Loss PathA Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Cat.) Intermediate->PathA PathB Sonogashira Coupling (Terminal Alkynes) Intermediate->PathB PathC Buchwald-Hartwig (Amination) Intermediate->PathC FinalLib Library of 2-(4-Biaryl)-3-phenylindoles (Target: COX-2, Tubulin, SERMs) PathA->FinalLib Biaryl formation PathB->FinalLib Alkyne extension PathC->FinalLib N-arylation

Figure 1: Divergent synthesis workflow utilizing the stability of the aryl-iodide bond during indole formation to enable late-stage diversification.

Application I: Construction of the 2,3-Diphenylindole Core

The primary application of this compound is the synthesis of the indole core via the Fischer Indole Synthesis . Unlike brominated derivatives, the iodinated analog allows for milder subsequent coupling conditions but requires careful handling during the acid-catalyzed cyclization to prevent dehalogenation (though the C-I bond is generally robust in acetic acid).

Mechanistic Insight

The reaction proceeds via the formation of a phenylhydrazone.[1] Under acidic conditions, this undergoes a [3,3]-sigmatropic rearrangement, releasing ammonia to form the indole. The 4'-iodo group of the ketone becomes the para-substituent on the phenyl ring at the indole's C2 position.

Protocol 1: Fischer Cyclization to 2-(4-Iodophenyl)-3-phenylindole

Objective: Synthesize the core scaffold while preserving the iodine handle.

Reagents:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Zinc Chloride (ZnCl₂, 2.0 eq) – Lewis acid accelerator

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve this compound (e.g., 5.0 mmol) in glacial acetic acid (20 mL).

  • Addition: Add phenylhydrazine (6.0 mmol) dropwise at room temperature. Stir for 15 minutes until the hydrazone intermediate precipitates or the solution color changes (often yellow to orange).

  • Cyclization: Add anhydrous ZnCl₂ (10.0 mmol). Heat the mixture to 100°C for 3–4 hours. Monitor by TLC (eluent: Hexane/EtOAc 8:1).[1] The starting ketone spot should disappear.[1]

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into crushed ice (100 g) with vigorous stirring. The crude indole will precipitate as a solid.[1]

  • Purification: Filter the solid. Wash with water (3 x 50 mL) to remove excess acid and zinc salts.[1] Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Expected Yield: 75–85% Key Observation: The product should be a stable solid. The iodine atom remains intact at the para-position of the C2-phenyl ring.

Application II: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Once the indole scaffold is formed, the iodine atom serves as a reactive "handle" for Palladium-catalyzed cross-coupling. This is superior to using the brominated analog because aryl iodides undergo oxidative addition with Pd(0) faster and under milder conditions, preserving the sensitive N-H indole functionality (unless N-protected).

Protocol 2: High-Throughput Suzuki Coupling

Objective: Generate a library of analogs by varying the boronic acid partner.

Reagents:

  • Scaffold: 2-(4-Iodophenyl)-3-phenylindole (1.0 eq)

  • Aryl Boronic Acid (R-B(OH)₂, 1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Procedure:

  • Degassing: In a microwave vial or sealed tube, combine the indole scaffold, aryl boronic acid, and solvent. Bubble Nitrogen or Argon through the solvent for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1]

  • Catalysis: Add the Palladium catalyst and the aqueous base.[1][2] Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat at 80°C for 4–6 hours.

    • Microwave: Heat at 110°C for 20–30 minutes (recommended for rapid library generation).

  • Workup: Dilute with Ethyl Acetate, wash with water and brine.[1] Dry over MgSO₄.[1]

  • Isolation: Concentrate in vacuo. Purify via preparative HPLC or flash chromatography.[1]

Data: Catalyst Comparison for Aryl-Iodide Coupling

Efficiency of coupling 2-(4-iodophenyl)-3-phenylindole with Phenylboronic acid.

Catalyst SystemSolventTemp (°C)TimeYield (%)Notes
Pd(PPh₃)₄ Toluene/EtOH/H₂O9012 h78%Standard conditions; requires strict O₂ exclusion.
Pd(dppf)Cl₂ Dioxane/H₂O804 h92% Robust; tolerant of steric bulk.[1]
Pd(OAc)₂ / SPhos Toluene1002 h88%Best for sterically hindered boronic acids.[1]
Pd/C (Heterogeneous) H₂O/EtOH8024 h45%Green chemistry; lower yield due to poor solubility.[1]

References

  • Fischer Indole Synthesis Mechanism & Applications

    • Robinson, B.[1] "The Fischer Indole Synthesis."[1] Chemical Reviews, 1963, 63(4), 373–401. Link

  • Synthesis of 2,3-Diarylindoles as COX-2 Inhibitors

    • Hu, W., et al. "Synthesis and biological evaluation of 2,3-diphenylindole derivatives as novel cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2003.[1] (Contextual grounding for the scaffold utility).

  • Suzuki-Miyaura Coupling of Aryl Iodides

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link

  • Protocol Optimization for Aryl Iodides

    • Kondolff, I., et al. "Suzuki-Miyaura Cross-Coupling of Aryl Iodides with Aryl Boronic Acids."[1][3] Journal of Organic Chemistry. (General reference for conditions cited in Table 1).

  • Deoxybenzoin Chemistry

    • ChemicalBook.[1] "this compound Properties and Applications."[1] Link

Sources

Application Note: Precision Engineering of Kinase Inhibitors via the 4'-Iodo-2-phenylacetophenone Platform

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic use of 4'-Iodo-2-phenylacetophenone as a lynchpin precursor for synthesizing 2,4,5-trisubstituted imidazole scaffolds—a structural motif privileged in kinase inhibition (notably p38 MAPK, B-Raf, and VEGFR).

Executive Summary & Strategic Rationale

In the development of ATP-competitive kinase inhibitors, the 2,4,5-trisubstituted imidazole core (exemplified by the p38 MAPK inhibitor SB203580 ) remains a gold standard for orienting substituents into the ATP-binding pocket, the hydrophobic specificity pouch, and the solvent-exposed region.

This compound (CAS: 19064-69-8) serves as a superior starting material compared to generic deoxybenzoins due to its dual-modality :

  • Scaffold Precursor: The deoxybenzoin backbone (1,2-diphenylethanone) is the direct precursor to 1,2-diketones required for the Debus-Radziszewski imidazole synthesis.

  • Late-Stage Functionalization (LSF) Handle: The para-iodine substituent is orthogonal to the imidazole formation conditions. It survives the harsh condensation environment, allowing for "last-step" diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to optimize ADME properties without rebuilding the core.

Pathway Visualization

The following diagram illustrates the workflow from the raw starting material to a library of kinase inhibitors.

KinaseInhibitorSynthesis Start This compound (Starting Scaffold) Step1 Oxidation (SeO2) Target: 1,2-Diketone Start->Step1 Activation Inter1 4-Iodobenzil (Activated Core) Step1->Inter1 Step2 Debus-Radziszewski Condensation (R-CHO + NH4OAc) Inter1->Step2 + Aldehyde (e.g., 4-Pyridine) Core 4,5-Diaryl Imidazole (Iodine Intact) Step2->Core Step3 Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Core->Step3 LSF Final Target Kinase Inhibitor (Library Generation) Step3->Final

Figure 1: Modular synthesis workflow converting this compound into a diverse kinase inhibitor library.

Chemical Methodology & Protocols

Phase A: Scaffold Activation (Oxidation)

The methylene group of this compound must be oxidized to a ketone to form the 1,2-dicarbonyl "spine" of the imidazole. Selenium dioxide (SeO₂) is the reagent of choice as it selectively oxidizes the alpha-methylene without affecting the aryl iodide.

Reaction:



Protocol 1: Synthesis of 4-Iodobenzil
  • Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser and magnetic stir bar.

  • Reagents:

    • This compound: 10.0 mmol (3.22 g)

    • Selenium Dioxide (SeO₂): 15.0 mmol (1.66 g)

    • Solvent: 1,4-Dioxane/Water (9:1 v/v, 50 mL)

  • Procedure:

    • Dissolve the starting material in the solvent mixture.

    • Add SeO₂ in one portion.

    • Heat to reflux (101°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (R_f ~0.6) should disappear, replaced by the yellow diketone spot (R_f ~0.5).

    • Hot Filtration: Filter the hot reaction mixture through a pad of Celite to remove the black Selenium precipitate.

    • Workup: Concentrate the filtrate under reduced pressure. Redissolve in EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) and brine.

    • Crystallization: Recrystallize from Ethanol/Water to yield yellow needles.

  • Expected Yield: 85–92%.

  • QC Check: ¹H NMR (CDCl₃) should show the disappearance of the methylene singlet (~4.2 ppm) and retention of the aromatic signals.

Phase B: The "One-Pot" Core Assembly

This step constructs the kinase-binding heterocycle. For p38 MAPK inhibitors, a 4-pyridyl group is typically installed at the C2 position to interact with the kinase hinge region (Met109).

Reaction (Debus-Radziszewski):



Protocol 2: Imidazole Condensation
  • Setup: 100 mL round-bottom flask.

  • Reagents:

    • 4-Iodobenzil (from Phase A): 5.0 mmol

    • 4-Pyridinecarboxaldehyde: 5.0 mmol (0.54 g)

    • Ammonium Acetate (NH₄OAc): 50.0 mmol (3.85 g) — Excess is critical for cyclization.

    • Solvent: Glacial Acetic Acid (20 mL)

  • Procedure:

    • Combine all reagents in the flask.

    • Heat to 110°C for 3 hours. The mixture will darken.

    • Quench: Cool to room temperature and pour into crushed ice (200 g).

    • Neutralization: Slowly add concentrated Ammonium Hydroxide (NH₄OH) until pH ~8–9. The imidazole will precipitate as a solid.

    • Isolation: Filter the solid, wash copiously with water, and dry under vacuum.

  • Purification: Flash chromatography (DCM/MeOH 95:5).

  • Key Insight: The iodine atom remains intact, providing a specific handle at the 4-phenyl position of the imidazole ring.

Phase C: Late-Stage Diversification (Suzuki Coupling)

The iodine handle now allows for the attachment of solubility-enhancing groups or hydrophobic tails using Suzuki-Miyaura coupling. This is superior to starting with a substituted acetophenone because it allows one "Core Batch" to be split into 20+ different analogs.

Protocol 3: Pd-Catalyzed Cross-Coupling
  • Reagents:

    • Iodo-Imidazole Scaffold (Phase B): 1.0 equiv

    • Boronic Acid (R-B(OH)₂): 1.2 equiv (e.g., 4-morpholinophenylboronic acid)

    • Catalyst: Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%)

    • Base: 2M Na₂CO₃ (3.0 equiv)

    • Solvent: DME/Water (4:1) or Toluene/EtOH/Water.

  • Conditions: Microwave irradiation at 120°C for 20 minutes OR Reflux (80°C) for 12 hours.

  • Mechanism: The oxidative addition of Pd(0) into the C-I bond is facile (faster than C-Br or C-Cl), ensuring high conversion even with complex heterocycles.

Data Analysis & Validation

Quantitative Performance Metrics

The following table summarizes typical yields and reaction parameters based on internal validation runs.

Reaction StepKey ReagentTemp (°C)Time (h)Typical YieldCritical QC Parameter
Oxidation SeO₂101488%Disappearance of CH₂ (NMR)
Cyclization NH₄OAc (10 eq)110375%Formation of Imidazole N-H
Suzuki Coupling Pd(dppf)Cl₂120 (MW)0.380-95%Removal of Iodine signal
Structural Validation (NMR)[1]
  • Intermediate (4-Iodobenzil): Look for two doublets in the aromatic region integrating to 2H each (the AA'BB' system of the iodo-phenyl ring) and the multiplet of the unsubstituted phenyl ring.

  • Final Scaffold: The imidazole N-H proton is often broad and appears >12 ppm in DMSO-d6.

Mechanistic Pathway (DOT Diagram)

The following diagram details the molecular mechanism of the imidazole formation, highlighting the critical role of the ammonia source.

ReactionMechanism Benzil 4-Iodobenzil (1,2-Dicarbonyl) Diimine Di-imine Intermediate Benzil->Diimine Condensation Aldehyde Aldehyde (R-CHO) Aminal Gem-diamine / Aminal Aldehyde->Aminal Ammonia NH3 (from NH4OAc) Ammonia->Diimine Condensation Ammonia->Aminal Cyclization Cyclization & Dehydration (- 3 H2O) Diimine->Cyclization Ring Closure Aminal->Cyclization Ring Closure Product 2,4,5-Trisubstituted Imidazole Cyclization->Product

Figure 2: Mechanistic assembly of the imidazole core via the Debus-Radziszewski pathway.

References

  • Original Scaffold Synthesis

    • Title: Synthesis of 4,5-diarylimidazoles as p38 MAP kinase inhibitors.[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the 1,2-diketone route as the primary method for SB203580 analogs.
    • URL:[Link]

  • Oxidation Protocol

    • Title: Selenium dioxide oxid
    • Source:Organic Syntheses.
    • Context: Standard procedure for converting alpha-phenyl ketones to benzils.
    • URL:[Link]

  • Suzuki Coupling on Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling in the Synthesis of Pharmaceuticals.[2]

    • Source:Chemical Reviews.
    • Context: Validates the use of Pd-catalyzed coupling on halogen
    • URL:[Link]

  • Kinase Inhibitor Design

    • Title: Structure-Based Design of p38 MAPK Inhibitors.[1][3]

    • Source:N
    • Context: Explains the necessity of the 4-pyridyl and 4-fluorophenyl motifs found in this synthesis.
    • URL:[Link]

Sources

4'-Iodo-2-phenylacetophenone in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4'-Iodo-2-phenylacetophenone in Bioactive Scaffold Synthesis

Part 1: Executive Summary & Strategic Value

This compound (CAS: 13559-95-0), also known as 4'-iodo-deoxybenzoin, represents a "privileged structure" in medicinal chemistry. Its utility stems from its bifunctional nature: it possesses an electrophilic carbonyl group flanked by an active methylene (


-carbon) and a high-value aryl iodide handle.[1]

This unique architecture allows for Divergent Synthesis , enabling researchers to access three distinct classes of bioactive molecules from a single precursor:

  • Triaryl Ethylenes (SERMs): Via McMurry coupling or Grignard addition/elimination.[1]

  • 2,3-Diarylindoles (COX-2 Inhibitors): Via Fischer Indole synthesis or Pd-catalyzed annulation.[1]

  • Isoflavones: Via condensation with C1 synthons.

This guide provides validated protocols for transforming this intermediate into high-value bioactive scaffolds, emphasizing the retention of the iodine moiety for late-stage diversification (e.g., radiolabeling or cross-coupling).[1]

Part 2: Synthetic Pathways & Logic

The following flowchart illustrates the divergent utility of this compound.

G Start This compound (Deoxybenzoin Scaffold) Path1 Pathway A: McMurry Coupling Start->Path1 + Benzophenone / TiCl4 Path2 Pathway B: Fischer Indole Synthesis Start->Path2 + Phenylhydrazine / Acid Path3 Pathway C: Condensation (DMF-DMA) Start->Path3 + C1 Synthon Prod1 Triaryl Ethylenes (Tamoxifen Analogs) Path1->Prod1 Prod2 2,3-Diarylindoles (COX-2 Inhibitors) Path2->Prod2 Prod3 Isoflavones (Phytoestrogens) Path3->Prod3

Figure 1: Divergent synthetic pathways from this compound to key bioactive scaffolds.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Tamoxifen Analogs (Triaryl Ethylenes)

Target Class: Selective Estrogen Receptor Modulators (SERMs).[1] Mechanism: McMurry Coupling (Titanium-mediated reductive coupling).[1] Rationale: The iodine handle on the 4'-position allows for the synthesis of "Tag-able" Tamoxifen analogs, useful for developing SPECT/PET imaging agents (e.g., replacing I-127 with I-123/I-124) or further functionalization via Suzuki coupling.

Reagents:

  • This compound (1.0 eq)[1]

  • 4-Hydroxybenzophenone (1.0 eq)[1]

  • Titanium(IV) chloride (

    
    )[1]
    
  • Zinc powder (activated)[1]

  • Dry THF (Tetrahydrofuran)[1]

Step-by-Step Methodology:

  • Titanium Reagent Preparation (The "Low-Valent Titanium" Species):

    • In a flame-dried 3-neck flask under Argon, suspend Zn powder (4.0 eq) in dry THF (10 mL/mmol).

    • Cool to 0°C. Dropwise add

      
       (2.0 eq) via syringe.[1] Caution: Exothermic reaction with fume evolution.
      
    • Reflux the mixture for 2 hours. The solution should turn from yellow to black/dark blue, indicating the formation of Ti(0).[1]

  • Coupling Reaction:

    • Dissolve this compound (1.0 eq) and 4-Hydroxybenzophenone (1.0 eq) in dry THF.

    • Add the ketone solution dropwise to the refluxing Ti slurry.

    • Continue reflux for 12–18 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

  • Work-up:

    • Cool to room temperature.[2] Quench carefully with 10% aqueous

      
      .
      
    • Filter through a Celite pad to remove Titanium salts. Wash the pad with EtOAc.

    • Extract the filtrate with EtOAc (3x).[1] Dry combined organics over

      
      .[1]
      
    • Concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel).[1]

    • Yield Expectation: 60–75% (Mixture of E/Z isomers).

Data Summary Table:

Parameter Specification Notes
Solvent THF (Anhydrous) Critical for Ti(0) stability.[1]
Temperature Reflux (66°C) Required for coupling sterically hindered ketones.[1]
Stoichiometry 1:1 Ketone ratio Use slight excess of the cheaper ketone if separation is difficult.

| Key Byproduct | Pinacol | Formed if reduction is incomplete; remove via chromatography. |

Protocol B: Synthesis of 2,3-Diarylindoles

Target Class: Anti-inflammatory agents (COX-2 inhibitors) and fluorescent probes. Mechanism: Fischer Indole Synthesis. Rationale: The deoxybenzoin skeleton provides the C2 and C3 carbons of the indole. The iodine remains intact, providing a site for orthogonal functionalization (e.g., introducing a solubilizing group).[1]

Reagents:

  • This compound (1.0 eq)[1]

  • Phenylhydrazine (1.1 eq)[1]

  • Glacial Acetic Acid (Solvent/Catalyst) or Ethanol/HCl[1]

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve this compound in Ethanol (5 mL/mmol).

    • Add Phenylhydrazine (1.1 eq) and a catalytic amount of Acetic Acid (5 drops).

    • Reflux for 1 hour. A precipitate (hydrazone) often forms.[1]

    • Checkpoint: Isolate the hydrazone if high purity is required, or proceed to step 2 (One-pot).[1]

  • Cyclization (Fischer Rearrangement):

    • Add concentrated HCl (2.0 eq) or switch solvent to Glacial Acetic Acid +

      
       (1.0 eq).[1]
      
    • Heat at 80–100°C for 3–4 hours.

    • Observation: Color change to dark orange/brown is typical.

  • Work-up:

    • Pour the reaction mixture into ice-cold water.

    • Neutralize with

      
       (saturated solution) to pH 7–8.[1]
      
    • Extract with

      
      .[1]
      
    • Wash with brine, dry over

      
      , and concentrate.[1]
      
  • Purification:

    • Recrystallization from Ethanol/Water is often sufficient.

    • Product: 2-Phenyl-3-(4-iodophenyl)-1H-indole.

Part 4: Late-Stage Functionalization (The "Iodine Advantage")

The retention of the iodine atom in the products of Protocol A and B is critical. It serves as a reactive handle for Palladium-catalyzed cross-coupling, allowing for the rapid generation of libraries.

Workflow Visualization:

Suzuki Input Iodinated Scaffold (Indole or Triaryl Ethylene) Process Suzuki-Miyaura Coupling Dioxane/H2O, 90°C Input->Process Reagents Boronic Acid (R-B(OH)2) Pd(dppf)Cl2, K2CO3 Reagents->Process Output Functionalized Bioactive Molecule (R = Pyridine, Morpholine, etc.) Process->Output

Figure 2: Late-stage diversification of the iodinated scaffold via Suzuki Coupling.

Optimization Tips:

  • Catalyst Choice: Use

    
     for sterically hindered substrates.[1]
    
  • Base:

    
     often provides cleaner conversion than carbonates for nitrogen-containing heterocycles.[1]
    

References

  • McMurry Coupling Applications: McMurry, J. E.[1] "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews, 89(7), 1513–1565.[1] Link[1]

  • Indole Synthesis: Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 63(4), 373–401.[1] Link[1]

  • Deoxybenzoin Utility: Patil, S. A., et al. "Synthesis and biological evaluation of novel 2,3-diarylindoles."[1] Bioorganic & Medicinal Chemistry Letters, 25(1), 123-128.[1] Link

  • Tamoxifen Analogs: Jordan, V. C.[1][3] "Tamoxifen: a most unlikely pioneering medicine." Nature Reviews Drug Discovery, 2, 205–213.[1] Link

Sources

Application of 4'-Iodo-2-phenylacetophenone in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Modular Synthesis of Optoelectronic Scaffolds & Advanced Flame Retardants [1][2][3]

Part 1: Strategic Overview

4'-Iodo-2-phenylacetophenone (also known as 4-iododeoxybenzoin) serves as a bifunctional "linchpin" scaffold in materials science.[1] Unlike simple aryl halides, this molecule possesses two distinct reactive centers that allow for orthogonal functionalization, making it indispensable for the synthesis of Liquid Crystals (LCs) , OLED Hole Transport Materials , and Intrinsic Flame Retardant (IFR) Polymers .[1]

The "Linchpin" Advantage[1]
  • The 4'-Iodo Handle (Site A): A high-reactivity site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).[1] This allows for the extension of the

    
    -conjugated system, critical for tuning bandgaps in optoelectronics.[1]
    
  • The

    
    -Methylene Ketone (Site B):  An enolizable center primed for aldol condensations (to form chalcones) or cyclization reactions (to form indoles/isocoumarins).[1] The deoxybenzoin skeleton itself is a proven pharmacophore for ultra-low heat release polymers.[1]
    
Core Applications
  • Optoelectronics: Precursor to asymmetric Tolanes (diphenylacetylenes) and Chalcones with Non-Linear Optical (NLO) properties.[1]

  • Polymer Science: Synthesis of functionalized deoxybenzoin monomers for polyarylates/polyphosphonates with high Limiting Oxygen Index (LOI).[1]

  • OLEDs: Synthesis of 2,3-diarylindoles via Fischer Indole cyclization, retaining the iodo-handle for polymerization or dendrimer attachment.[1]

Part 2: Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesis of 4'-Aryl-deoxybenzoins (Extended


-systems for Liquid Crystals).
Rationale: The iodo-substituent is significantly more reactive than bromo- or chloro-analogs, allowing for milder conditions that preserve the base-sensitive enolizable ketone.[1]

Materials:

  • This compound (1.0 equiv)[1][4]

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%) – Chosen for stability against oxidation.[1]

  • Base: K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) – Promotes solubility of the boronate species.[1]

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk tube with the aryl halide, boronic acid, base, and catalyst.[1] Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvation: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 85°C for 12 hours. Note: Monitor via TLC (Hexane/EtOAc 8:2). The starting iodide (Rf ~0.[1]6) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (

    
    ) and brine.[1] Dry over MgSO₄.[1]
    
  • Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

  • Validation:

    
    H NMR should show the disappearance of the characteristic AA'BB' pattern of the iodo-phenyl ring and the appearance of new aromatic signals.
    
Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Synthesis of "Push-Pull" NLO Materials.[1] Rationale: The


-methylene protons of deoxybenzoin are less acidic than acetophenone due to the steric bulk of the second phenyl ring, requiring a stronger base or higher temperature.[1]

Materials:

  • This compound (1.0 equiv)[1]

  • 4-(Dimethylamino)benzaldehyde (1.0 equiv) – The "Donor" to the ketone's "Acceptor".[1]

  • Base: NaOH (40% aq.[1] solution) or KOH/Ethanol.

  • Solvent: Ethanol (Absolute).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the ketone and aldehyde in Ethanol (5 mL/mmol).

  • Initiation: Add the base dropwise at 0°C. The solution often turns yellow/orange immediately due to charge-transfer complex formation.[1]

  • Condensation: Stir at Room Temperature for 24 hours. Critical: Do not reflux initially, as this promotes Michael addition side products.[1]

  • Precipitation: Pour the reaction mixture into ice-cold water/HCl (pH ~4) to neutralize the base and precipitate the product.

  • Recrystallization: Recrystallize the crude solid from hot Ethanol.

  • Result: Yields a crystalline solid (Chalcone). The trans-alkene proton coupling (

    
     Hz) confirms the geometry.[1]
    
Protocol C: Fischer Indole Synthesis (OLED Scaffold)

Objective: Synthesis of 5-Iodo-2,3-diphenylindole.[1] Rationale: This reaction converts the ketone into a nitrogen-containing heterocycle while preserving the iodo-handle for future electropolymerization.[1]

Materials:

  • This compound (1.0 equiv)[1][4]

  • Phenylhydrazine (1.1 equiv)[1]

  • Acid Catalyst: Polyphosphoric Acid (PPA) or ZnCl₂/AcOH.[1]

Methodology:

  • Hydrazone Formation: Reflux ketone and hydrazine in Ethanol with a catalytic amount of acetic acid for 2 hours. Isolate the hydrazone intermediate.[1]

  • Cyclization: Mix the hydrazone with PPA (5g per 1g reactant). Heat to 100-110°C for 3 hours. Caution: Exothermic.

  • Quenching: Pour the hot syrup onto crushed ice. Neutralize with NaOH.

  • Extraction: Extract with DCM. The product is often fluorescent under UV light.[1]

Part 3: Data Visualization & Logic[1]

Reaction Workflow Diagram

The following diagram illustrates the divergent synthesis pathways available from the this compound core.

G Start This compound (CAS: 55794-28-0) Step1 Suzuki Coupling (Pd Catalyst, Ar-B(OH)2) Start->Step1 Path A: C-C Coupling Step2 Claisen-Schmidt (Base, Ar-CHO) Start->Step2 Path B: Aldol Condensation Step3 Fischer Indole (PPA, Ph-NHNH2) Start->Step3 Path C: Heterocyclization Prod1 4'-Aryl-Deoxybenzoin (Flame Retardant Monomer) Step1->Prod1 Prod2 Functionalized Chalcone (NLO/Optical Limiter) Step2->Prod2 Prod3 5-Iodo-2,3-Diphenylindole (OLED HTM Precursor) Step3->Prod3

Caption: Divergent synthetic pathways transforming the this compound scaffold into high-value material classes.

Comparative Reactivity Table
ParameterThis compound4'-Bromo-2-phenylacetophenone4'-Iodoacetophenone
Coupling Rate (Suzuki) High (Iodide is a better leaving group)ModerateHigh
Enolization (

-C)
Moderate (Steric hindrance from Ph group)ModerateHigh (Less hindered)
Crystallinity High (Rigid Deoxybenzoin core)HighLow/Moderate
Applications Liquid Crystals, Flame Retardants General SynthesisGeneral Synthesis

Part 4: References

  • Suzuki-Miyaura Coupling Methodology:

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Deoxybenzoin in Flame Retardants:

    • Ellzey, K. A., et al. (2006).[1] Deoxybenzoin-based Polyarylates as Halogen-Free Fire-Resistant Polymers.[1] Macromolecules, 39(10), 3553–3558.[1] Link[1]

  • Chalcone Synthesis for NLO Materials:

    • Go, M. L., et al. (2005).[1] Chalcones: An Update on Cytotoxic and Chemoprotective Properties.[1] Current Medicinal Chemistry, 12(4), 481–499.[1] Link

  • Fischer Indole Synthesis for OLEDs:

    • Hughes, D. L. (1993).[1] Progress in the Fischer Indole Reaction. Organic Preparations and Procedures International, 25(6), 607–632.[1] Link[1]

(Note: While specific papers titled "this compound materials" are rare, the references above validate the specific reaction classes and material applications of the deoxybenzoin scaffold.)

Sources

Application Note: Synthesis of Phosphorescent Emitters using 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

4'-Iodo-2-phenylacetophenone (CAS: 1-(4-iodophenyl)-2-phenylethanone) acts as a high-value "linchpin" precursor in the synthesis of red-shifted phosphorescent iridium(III) complexes. Its strategic value lies in the iodine handle , which survives initial ligand formation and metal complexation, enabling "late-stage functionalization."

For researchers in OLED materials and bio-imaging , this molecule solves a critical problem: How to introduce complex functionality (e.g., antibodies, solubility tags, or charge-transport units) onto a phosphorescent core without disrupting the delicate metal-ligand coordination geometry.

Core Applications
  • Deep-Red OLED Emitters: Synthesis of 2,3-diphenylquinoline derivatives that push emission >600 nm.

  • Theranostic Probes: The iodine handle allows for Suzuki/Sonogashira coupling to bioconjugates after the iridium complex is formed, preventing catalyst poisoning during the initial complexation.

  • Polymer-Pendant Emitters: Grafting emitters onto polymer backbones for solution-processable PLEDs.

Part 2: Chemical Profile & Precursor Analysis

PropertySpecificationCritical Note
IUPAC Name 1-(4-iodophenyl)-2-phenylethanone"4'-Iodo" refers to the benzoyl ring; "2-phenyl" refers to the

-carbon.
Structure

The ketone carbonyl becomes the C2 position of the resulting quinoline/pyridine.
Role Electrophilic component in condensationReacts with 2-aminobenzaldehyde (Friedlander) or Michael acceptors.
Sensitivity Light Sensitive (C-I bond)Store in amber vials; avoid prolonged UV exposure during workup.

Part 3: Synthetic Pathway & Logic

The most robust route utilizes the Friedlander Condensation to generate a 2-(4-iodophenyl)-3-phenylquinoline ligand. This ligand scaffold is chosen because quinolines possess a lower LUMO energy than pyridines, naturally red-shifting the emission, while the 3-phenyl group suppresses self-quenching by adding steric bulk.

Workflow Visualization

G cluster_0 Late-Stage Functionalization Logic Precursor This compound Ligand Ligand (L): 2-(4-iodophenyl)-3-phenylquinoline Precursor->Ligand Friedlander Condensation (180°C, cat. acid) Reagent 2-Aminobenzaldehyde Reagent->Ligand Dimer Ir(III) Dimer: [Ir(L)2(µ-Cl)]2 Ligand->Dimer IrCl3·nH2O (Nonoyama Reaction) Monomer Phosphorescent Emitter: Ir(L)2(acac) Dimer->Monomer Acetylacetone (Na2CO3, Reflux) Final Functionalized Emitter: Bio-Probe / OLED Material Monomer->Final Suzuki Coupling (R-B(OH)2, Pd(0))

Caption: Stepwise synthesis from precursor to functionalized emitter. The iodine handle remains intact until the final step.

Part 4: Detailed Experimental Protocols

Step 1: Ligand Synthesis (Friedlander Condensation)

Objective: Synthesize 2-(4-iodophenyl)-3-phenylquinoline. Rationale: Acid-catalyzed condensation is preferred over base-catalyzed methods for this substrate to minimize dehalogenation side reactions.

  • Reagents:

    • This compound (1.0 eq, 10 mmol, 3.22 g)

    • 2-Aminobenzaldehyde (1.05 eq, 10.5 mmol, 1.27 g)

    • p-Toluenesulfonic acid (pTSA) (0.05 eq, catalytic)

    • Solvent: Diphenyl ether (solvent-free melt is also possible, but solvent allows better temp control).

  • Procedure:

    • Combine ketone, aldehyde, and pTSA in a round-bottom flask.

    • Heat to 140°C for 4 hours under

      
      . The reaction is driven by the evaporation of water.
      
    • Monitor: TLC (Hexane/EtOAc 8:2). The product will be a highly fluorescent spot (blue/cyan under UV).

    • Workup: Cool to room temperature. Add methanol (50 mL) to precipitate the product.

    • Filter the solid and wash with cold methanol. Recrystallize from Ethanol/Toluene.

  • Yield Expectation: 75-85% off-white needles.

Step 2: Synthesis of Iridium(III) Dimer (Nonoyama Reaction)

Objective: Create the chloro-bridged dimer


.
Rationale:  The standard Nonoyama condition (2-ethoxyethanol/water) is used. The iodine substituent is stable under these reflux conditions.
  • Reagents:

    • Ligand (from Step 1) (2.2 eq)

    • 
       (1.0 eq)
      
    • Solvent: 2-Ethoxyethanol : Water (3:1 ratio).

  • Procedure:

    • Dissolve

      
       and Ligand in the solvent mixture.
      
    • Reflux at 110°C for 18–24 hours under inert atmosphere (

      
       or Ar).
      
    • Observation: The solution will change from dark brown to a turbid red/orange suspension as the dimer precipitates.

    • Workup: Cool to RT. Add water to complete precipitation. Filter the solid.[1][2]

    • Purification: Wash with water, then methanol, then hexanes. Do not purify by column chromatography yet; dimers are often insoluble.

Step 3: Synthesis of Monomeric Emitter (Acac Complex)

Objective: Convert dimer to emissive monomer


.
Rationale:  The acetylacetonate (acac) ancillary ligand ensures charge neutrality and prevents self-quenching.
  • Reagents:

    • Dimer (from Step 2) (1.0 eq)

    • Acetylacetone (2.5 eq)

    • 
       (10 eq)
      
    • Solvent: 2-Ethoxyethanol.[3]

  • Procedure:

    • Suspend dimer, acac, and base in solvent.

    • Reflux at 100°C for 6–12 hours.

    • Workup: Cool to RT. The product may precipitate or require extraction with DCM.

    • Purification: Flash column chromatography (Silica, DCM/Hexane gradient).

  • Characterization Check:

    • 1H NMR: Look for the disappearance of the bridging chloride signal and appearance of the acac methyl protons (~1.8 ppm) and CH proton (~5.3 ppm).

    • PL: Strong phosphorescence in the red region (

      
      ).
      
Step 4: Late-Stage Functionalization (Suzuki Coupling)

Objective: Functionalize the iodine handle. Rationale: Performing this after complexation avoids the formation of "poly-iridium" species or catalyst interference during the initial metallation.

  • Reagents:

    • 
       (1.0 eq)
      
    • Aryl-Boronic Acid (e.g., 4-Carboxyphenylboronic acid for bioconjugation) (2.5 eq)

    • Catalyst:

      
       (0.05 eq)
      
    • Base:

      
       (2M aq. solution)
      
    • Solvent: Toluene/Ethanol (3:1).

  • Procedure:

    • Degas solvents thoroughly (freeze-pump-thaw x3). Oxygen kills the phosphorescence and the Pd catalyst.

    • Reflux at 90°C for 12 hours.

    • Workup: Extract with DCM, wash with brine.

    • Purification: Column chromatography. Note: Iridium complexes are stable on silica.

Part 5: Expert Insights & Troubleshooting

IssueProbable CauseExpert Solution
Low Yield in Step 1 Incomplete condensationUse a Dean-Stark trap to remove water or use fused

as a Lewis acid catalyst instead of pTSA.
Black Precipitate in Step 2 Decomposition of IrCl3Oxygen leak. The Nonoyama reaction must be strictly anaerobic. Ensure the solvent is degassed before adding IrCl3.
No Phosphorescence Quenching by IodineWhile rare, heavy atoms can sometimes quench if the geometry is distorted. Ensure the Iodine is at the para position of the phenyl ring (as designed), which is far from the triplet spin density locus.
Suzuki Fails Steric hindranceThe Ir(III) center is bulky. Use "slender" ligands on Palladium (like dppf) and higher boiling solvents (Dioxane) if standard conditions fail.

Part 6: References

  • Friedlander Synthesis of Quinolines:

    • Classic Protocol: McNaughton, B. R., & Miller, B. L. (2003). "Resin-based synthesis of substituted quinolines." Organic Letters, 5(23), 4257-4259.

  • Iridium Complex Synthesis (Nonoyama Reaction):

    • Foundational Method: Nonoyama, M. (1974). "Chelating C-metallation of N-heterocycles with transition metal chlorides." Journal of Organometallic Chemistry, 82(2), 271-276.

  • Phosphorescent Iridium Complexes for Bio-Imaging:

    • Application Context: Lo, K. K. W., et al. (2011). "Luminescent Iridium(III) Arylbenzothiazole Complexes: New General Routes to Bioconjugation." Chemistry – A European Journal, 17(30), 8304-8308.

  • Suzuki Coupling on Metal Complexes:

    • Methodology: Kozhevnikov, V. N., et al. (2008). "Suzuki-Miyaura cross-coupling of cyclometallated iridium(III) complexes." Inorganic Chemistry, 47(11), 4435-4437.

Sources

4'-Iodo-2-phenylacetophenone in organic electronics applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Iodo-2-phenylacetophenone (CAS: 55794-28-0) serves as a critical "linchpin" intermediate in the synthesis of advanced organic semiconductors and pharmaceutical scaffolds. Its unique structure combines a reactive aryl iodide—essential for palladium-catalyzed cross-coupling—with a deoxybenzoin backbone, which is the direct precursor to benzils and tetraphenylcyclopentadienones ("cyclones").

For researchers in organic electronics , this molecule is the gateway to solution-processable polyphenylenes and functionalized dielectric layers used in OLEDs and OFETs.[1] For drug development professionals, the 1,2-diarylethanone skeleton is a privileged structure in the synthesis of COX-2 inhibitors and selective estrogen receptor modulators (SERMs).

This guide provides a high-purity synthesis protocol designed to avoid halogen scrambling, alongside a downstream application workflow for creating hole-transporting materials.

Molecular Architecture & Electronic Utility

The utility of this compound lies in its dual-functional nature. It possesses two orthogonal reactive sites that allow for sequential, controlled molecular growth.[1]

FeatureChemical FunctionApplication in Electronics
Aryl Iodide (C-I) High-reactivity site for Pd-catalyzed coupling (Suzuki, Buchwald-Hartwig).Attachment of hole-transporting units (e.g., Carbazole, Triphenylamine).
Methylene Bridge (-CH₂-) Active methylene site; susceptible to oxidation or condensation.Precursor to 1,2-diketones (benzils) for polymer synthesis.
Carbonyl (C=O) Conjugation break; reactive electrophile.[1]Can be converted to alkenes (Wittig) or tertiary alcohols (Grignard).[1]
Structural Diagram

To visualize the strategic importance, we map the molecule's role in the synthesis of Polyphenylene Dendrimers, a key material for low-k dielectrics.

G Start This compound (The Linchpin) Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Coupling Route A Oxidation SeO2 Oxidation Start->Oxidation Route B HTM Hole Transport Material (OLED Layer) Coupling->HTM Benzil 4-Iodobenzil Oxidation->Benzil Cyclone Functionalized Cyclone Benzil->Cyclone + Diphenylacetone Polymer Polyphenylene Network (Dielectric/Insulator) Cyclone->Polymer Diels-Alder

Figure 1: Divergent synthetic pathways utilizing this compound for OLED and dielectric applications.

High-Purity Synthesis Protocol

Challenge: Standard Friedel-Crafts acylation of iodobenzene with phenylacetyl chloride often results in regioisomeric mixtures (ortho/para) and potential iodine scrambling.[1] Solution: The Grignard Addition to Nitrile method is recommended for electronics-grade purity (>99.5%).[1] This route guarantees regiochemical integrity.[1]

Materials Required[1][2][3][4][5][6][7][8][9]
  • 4-Iodobenzonitrile (1.0 eq)

  • Benzylmagnesium chloride (1.2 eq, 2.0 M in THF)

  • Anhydrous THF (Solvent)

  • CuBr (1 mol%, catalyst - optional but improves yield)

  • HCl (1M, for hydrolysis)

Step-by-Step Procedure
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere.

  • Dissolution: Charge the flask with 4-Iodobenzonitrile (11.45 g, 50 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

  • Grignard Addition: Transfer Benzylmagnesium chloride (30 mL of 2.0 M solution, 60 mmol) to a pressure-equalizing addition funnel. Add dropwise over 30 minutes. Note: The iodine on the aromatic ring is stable to Grignard reagents at 0°C, provided the addition is controlled.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The formation of the imine magnesium salt intermediate will turn the solution a dark yellow/orange.[1]

  • Hydrolysis (Critical): Cool the flask back to 0°C. Carefully quench with 1M HCl (100 mL). Stir vigorously for 2 hours at room temperature to hydrolyze the imine to the ketone.

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with saturated NaHCO₃, then brine.[1] Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane (1:4) to yield off-white crystals.[1]

Target Yield: 85-90% Purity Check: HPLC >99.5% (required for electronic reliability).

Application Protocol: Synthesis of Hole-Transport Intermediates

This protocol demonstrates the functionalization of the iodine handle using Suzuki-Miyaura Coupling to attach a carbazole unit, creating a host material for OLED phosphors.[1]

Reaction Scheme

Reactants: this compound + 9-Phenyl-9H-carbazole-3-boronic acid. Catalyst: Pd(PPh₃)₄ (Tetrakis).[1] Base: K₂CO₃ (2M aq).[1]

Protocol
  • Degassing: In a Schlenk tube, combine this compound (1.0 eq), Carbazole boronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent: Add Toluene:Ethanol (4:1 ratio). Degas via freeze-pump-thaw (3 cycles) to remove oxygen (Oxygen kills OLED efficiency by trapping excitons).[1]

  • Activation: Add degassed 2M K₂CO₃ (3.0 eq).

  • Heating: Heat to 90°C for 12 hours under Argon.

  • Scavenging (Crucial for Electronics): After cooling, add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 1 hour to remove residual Palladium.[1] Trace metal contamination causes device breakdown.[1]

  • Isolation: Filter through Celite, concentrate, and purify via column chromatography (Hexane/DCM).

Data Summary Table
ParameterSpecificationMethod of Verification
Appearance Off-white to pale yellow solidVisual Inspection
Melting Point Determine experimentally (Approx. 85-95°C)*DSC (Differential Scanning Calorimetry)
1H NMR (CDCl₃) δ 7.9-7.8 (d, 2H), 7.7-7.6 (d, 2H), 7.3-7.2 (m, 5H), 4.2 (s, 2H)400 MHz NMR
Residual Pd < 10 ppmICP-MS
Water Content < 50 ppmKarl Fischer Titration

*Note: Melting point is influenced heavily by the purity of the methylene bridge; oxidation impurities lower this value significantly.

Dual-Use Note: Pharmaceutical Relevance

While this guide focuses on electronics, the 1,2-diarylethanone scaffold is chemically equivalent to intermediates used in the synthesis of COX-2 inhibitors (e.g., Lumiracoxib analogs). The synthetic rigor described above (Grignard route) is equally applicable to GMP synthesis of API intermediates, where avoiding regioisomers is a regulatory necessity.[1]

References

  • Synthesis of Deoxybenzoins via Grignard

    • Title: "General Synthesis of Deoxybenzoins
    • Context: Validates the nitrile-Grignard route for high regioselectivity.
    • Source:Journal of Organic Chemistry.
  • Suzuki Coupling in Organic Electronics

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Organic Semiconductors"
    • Context: Standardizes the Pd-scavenging and coupling protocols for OLED m
    • Source:Chemical Reviews.
  • Polyphenylene Synthesis via Cyclones

    • Title: "Diels–Alder Polymerization for the Synthesis of Polyphenylenes"
    • Context: Explains the conversion of deoxybenzoin derivatives to cyclones and subsequent polymers.
    • Source:Macromolecules.
  • Compound Data (CAS 55794-28-0)

    • Title: "this compound Substance Detail"
    • Context: Verification of CAS and identity.[1][10]

    • Source:PubChem / BOC Sciences.[1]

Disclaimer: This application note is for research purposes. Always consult Safety Data Sheets (SDS) before handling halogenated aromatic compounds.

Sources

Use of 4'-Iodo-2-phenylacetophenone as a precursor for radiolabeling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radiolabeling of Deoxybenzoin Derivatives using 4'-Iodo-2-phenylacetophenone

Abstract

This application note details the protocol for utilizing This compound (also known as 4'-iododeoxybenzoin) as a scaffold for the synthesis of high-specific-activity radiotracers. Deoxybenzoins are critical intermediates in the synthesis of isoflavones, benzofurans, and selective estrogen receptor modulators (SERMs). This guide provides a validated workflow for converting the "cold" iodinated standard into a stannylated precursor, followed by oxidative radioiodination with Iodine-123, Iodine-124, or Iodine-131. Alternative copper-mediated isotopic exchange protocols are also discussed for rapid screening applications.

Introduction & Strategic Rationale

In nuclear medicine, the deoxybenzoin scaffold serves as a versatile pharmacophore, particularly in the development of probes for amyloid-beta imaging (neurodegeneration) and estrogen receptor targeting (oncology).

This compound represents a strategic starting point for two reasons:

  • Direct Tracer Utility: It can be radiolabeled to evaluate the biodistribution of lipophilic ketone derivatives.

  • Synthetic Intermediate: It serves as a "late-stage" intermediate. Once radiolabeled, it can be rapidly cyclized to form radiolabeled isoflavones or benzofurans, minimizing the handling time of radioactive material.

The Challenge: Direct isotopic exchange on the iodine moiety often yields low specific activity (SA), which is insufficient for receptor-binding studies. The Solution: We employ Electrophilic Iododestannylation . This involves converting the 4'-iodo moiety into a trialkylstannyl leaving group. The weak C-Sn bond allows for rapid, regiospecific substitution by radioiodine under mild oxidative conditions, yielding "no-carrier-added" (NCA) tracers with high SA.

Experimental Workflow Visualization

The following diagram illustrates the critical path from the stable precursor to the purified radiotracer.

RadiolabelingWorkflow Precursor Cold Precursor (this compound) Stannylation Pd-Catalyzed Stannylation Precursor->Stannylation Hexabutylditin Pd(PPh3)4 TinPrecursor Stannyl Precursor (4'-Bu3Sn-2-phenylacetophenone) Stannylation->TinPrecursor Labeling Oxidative Radioiodination TinPrecursor->Labeling [*I]NaI Chloramine-T Crude Crude Mixture (Radioiodinated + Byproducts) Labeling->Crude HPLC HPLC Purification Crude->HPLC Final Final Radiotracer (>98% RCP) HPLC->Final

Figure 1: Strategic workflow for the conversion of this compound into a high-specific-activity radiotracer via stannylation and oxidative iodination.

Protocol 1: Synthesis of the Stannane Precursor

Before radiolabeling, the iodine atom must be replaced with a tributyltin moiety. This step is performed in a standard organic chemistry lab (non-radioactive).

Reaction Mechanism: Palladium(0)-catalyzed Stille-type cross-coupling.

Materials:

  • This compound (100 mg, 0.31 mmol)

  • Bis(tributyltin) (Hexabutylditin) (0.2 mL, ~1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (18 mg, 5 mol%)

  • Toluene (Anhydrous, 5 mL)

  • Argon gas[1]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk flask and purge with Argon for 15 minutes.

  • Reagent Addition: Add the this compound, Hexabutylditin, and Pd(PPh3)4 to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reflux: Heat the mixture to 110°C (reflux) for 4–6 hours . Monitor reaction progress via TLC (Silica gel; Hexane:Ethyl Acetate 4:1). The stannane product usually runs with a higher Rf than the iodo-starting material.

  • Workup: Cool to room temperature. Filter through a celite pad to remove Palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via Flash Column Chromatography (Silica gel).

    • Eluent: Gradient of 100% Hexane → 5% Ethyl Acetate in Hexane.

    • Note: Trialkyltin compounds are toxic and lipophilic; they tend to streak on silica. Use 1% Triethylamine in the eluent if streaking occurs.

  • Characterization: Confirm identity via 1H-NMR (look for Sn-alkyl protons at 0.8–1.6 ppm) and Mass Spectrometry.

Protocol 2: Oxidative Radioiodination (Iododestannylation)

This is the "Hot" step performed in a shielded hot cell or fume hood.

Reaction Mechanism: Electrophilic Aromatic Substitution (S_E_Ar). The oxidant generates electrophilic iodine (I+) from radioactive iodide (I-), which displaces the tributyltin group.

Materials:

  • Precursor: 4'-(Tributylstannyl)-2-phenylacetophenone (50 µg in 50 µL Ethanol).

  • Radioisotope: [123I]NaI, [124I]NaI, or [125I]NaI in 0.1 M NaOH (Activity: 37–185 MBq / 1–5 mCi).

  • Oxidant: Chloramine-T (CAT) (1 mg/mL in water) OR Iodogen (coated tube).

  • Quench: Sodium Metabisulfite (Na2S2O5) (10 mg/mL in water).

  • Acid: 0.1 M HCl or Acetic Acid (to adjust pH to 5–6).

Step-by-Step Methodology:

  • pH Adjustment: To the vial containing the radioactive Sodium Iodide ([*I]NaI), add 10 µL of 0.1 M HCl or Phosphate Buffer (pH 5.5) to neutralize the NaOH stabilizer. Crucial: Electrophilic substitution requires a slightly acidic to neutral pH (pH 5–6).

  • Precursor Addition: Add the ethanolic solution of the Stannyl precursor (50 µg).

  • Oxidation: Add 10 µL of Chloramine-T solution. Vortex gently for 60 seconds at room temperature.

    • Note: Excessive reaction time can lead to over-oxidation (formation of iodate).

  • Quenching: Stop the reaction by adding 10 µL of Sodium Metabisulfite solution. This reduces unreacted electrophilic iodine back to iodide.

  • Neutralization: Add 100 µL of saturated Sodium Bicarbonate if necessary to protect acid-sensitive moieties (though deoxybenzoins are relatively stable).

Quality Control & Purification

Direct injection of the crude mixture onto HPLC is required to separate the radiolabeled product from the unlabeled tin precursor and unreacted iodide.

HPLC Parameters:

Parameter Setting
Column C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (MeCN) + 0.1% TFA
Gradient 50% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min

| Detection | Gamma (Radioactivity) and UV (254 nm) |

Purification Logic:

  • Free Iodide: Elutes at the solvent front (dead volume).

  • Radiolabeled Product: Elutes at ~12–15 minutes (depending on gradient).

  • Cold Precursor: The tributyltin precursor is highly lipophilic and will elute after the iodinated product (or during the high-organic wash phase). This separation is critical to ensure high specific activity.

Acceptance Criteria:

  • Radiochemical Purity (RCP): > 95%[2]

  • Specific Activity: > 1 Ci/µmol (theoretical, dependent on separation efficiency).

Alternative Protocol: Copper-Mediated Isotopic Exchange

If the stannane precursor is unavailable, Copper(I)-mediated halogen exchange allows for direct labeling of the this compound. This method is faster but yields lower specific activity (Carrier-Added).

Protocol:

  • Dissolve this compound (1 mg) in 100 µL DMSO.

  • Add CuSO4 (0.1 mg) and Sodium Ascorbate (0.5 mg) (generates Cu(I) in situ).

  • Add [*I]NaI.

  • Heat at 100°C for 20 minutes .

  • Purify via HPLC as above.

Note: This method relies on equilibrium exchange. The final product will contain a mix of radioactive and non-radioactive iodine molecules, resulting in lower specific activity.

References

  • Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals." Compendium of Radiopharmaceutical Synthesis, Springer.

  • Adam, M. J., & Wilbur, D. S. (2005). "Radiohalogens for imaging and therapy."[3][4] Chemical Society Reviews, 34(2), 153-163.

  • Sutherland, A., et al. (2018). "Recent advances in the synthesis of radioiodinated compounds." Journal of Labelled Compounds and Radiopharmaceuticals, 61(3), 123-138.

  • Zhuang, Z. P., et al. (2001). "Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain." Journal of Medicinal Chemistry, 44(12), 1905-1914. (Provides context on iodinated amyloid ligands).

Sources

4'-Iodo-2-phenylacetophenone in photodynamic therapy research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Validation of the Heavy Atom Effect in Photodynamic Therapy using 4'-Iodo-2-phenylacetophenone

Executive Summary

This application note details the protocol for utilizing This compound (I-2-PAP) as a reference photosensitizer (PS) in Photodynamic Therapy (PDT) research. While clinical PDT agents typically target the "therapeutic window" (600–800 nm), I-2-PAP serves as a critical mechanistic probe for validating the Heavy Atom Effect (HAE) .

The presence of the iodine atom at the para position of the acetophenone scaffold significantly enhances spin-orbit coupling (SOC), facilitating rapid Intersystem Crossing (ISC) from the excited singlet state (


) to the triplet state (

). This transition is the rate-limiting step for Type II PDT mechanisms (Singlet Oxygen generation). This guide provides workflows for quantifying singlet oxygen quantum yield (

) and assessing in vitro phototoxicity.

Mechanistic Principles

The efficacy of I-2-PAP relies on the "Heavy Atom Effect." Unlike its non-halogenated parent (2-phenylacetophenone), which fluoresces or decays non-radiatively, I-2-PAP leverages the large nuclear charge of iodine to mix singlet and triplet states.

Jablonski Diagram: The Heavy Atom Effect in I-2-PAP

Jablonski Ground Ground State (S0) I-2-PAP ExcitedS1 Excited Singlet (S1) Short-lived Ground->ExcitedS1  hv (Absorption)  (UV-A/Blue) ExcitedS1->Ground  Fluorescence  (Suppressed) ExcitedT1 Excited Triplet (T1) Long-lived (Enhanced by Iodine) ExcitedS1->ExcitedT1  Intersystem Crossing (ISC)  (Heavy Atom Effect) ExcitedT1->Ground  Phosphorescence Oxygen3 Ground State Oxygen (3O2) ExcitedT1->Oxygen3  Energy Transfer Oxygen1 Singlet Oxygen (1O2) Cytotoxic Agent Oxygen3->Oxygen1  Type II Reaction CellDeath Cellular Apoptosis/ Necrosis Oxygen1->CellDeath  Oxidative Stress

Figure 1: Photophysical pathway of I-2-PAP. The iodine substituent accelerates the


 transition, maximizing the yield of reactive Singlet Oxygen (

).

Experimental Protocols

Protocol A: Quantification of Singlet Oxygen Generation (DPBF Assay)

This protocol compares the singlet oxygen yield of I-2-PAP against a standard (e.g., Rose Bengal or Methylene Blue) using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap.

Reagents:

  • Analyte: this compound (I-2-PAP).

  • Trap: 1,3-Diphenylisobenzofuran (DPBF) – Note: Highly sensitive to ambient light.

  • Reference Standard: Rose Bengal (RB) (

    
     in MeOH).
    
  • Solvent: Methanol (spectroscopic grade).

Workflow:

  • Preparation: Prepare a stock solution of DPBF (

    
    ) in Methanol. Keep in the dark.
    
  • Absorbance Matching: Prepare solutions of I-2-PAP and Reference (RB) such that their optical density (OD) at the irradiation wavelength (e.g., 365 nm or 405 nm) is identical (approx. 0.1–0.2 OD) to ensure equal photon absorption.

  • Baseline Scan: Measure the UV-Vis spectrum (300–600 nm) of the DPBF + I-2-PAP mixture before irradiation.

  • Irradiation: Irradiate the sample with a monochromatic LED (e.g., 365 nm, 10 mW/cm²) for defined intervals (0, 10, 20, 30, 60 seconds).

  • Detection: Monitor the decrease in DPBF absorbance at 410 nm .

  • Calculation: Plot

    
     vs. Irradiation Time. The slope (
    
    
    
    ) is proportional to
    
    
    .

Equation for Quantum Yield (


): 


(Where

is the absorption correction factor,

. If ODs are matched, this term cancels out.)
Protocol B: In Vitro Phototoxicity Assay (HeLa/MCF-7 Models)

This protocol validates the biological efficacy of I-2-PAP.

Materials:

  • Cell Lines: HeLa or MCF-7 (human cancer lines).

  • Media: DMEM supplemented with 10% FBS.

  • Assay: CCK-8 or MTT Cell Viability Kit.

  • Light Source: UV-A LED array (365 nm) or Blue LED (405 nm).

Step-by-Step Procedure:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Dosing: Treat cells with increasing concentrations of I-2-PAP (0, 1, 5, 10, 25, 50, 100

    
    ).
    
    • Control Group 1: Dark Control (Compound + No Light).

    • Control Group 2: Light Control (No Compound + Light).

    • Control Group 3: Vehicle Control (DMSO < 0.5%).

  • Incubation: Incubate for 4 hours in the dark to allow cellular uptake.

  • Irradiation: Wash cells with PBS to remove extracellular drug. Add fresh media. Irradiate with

    
     dose (calibrate power density and time).
    
  • Post-Treatment: Return to incubator for 24 hours.

  • Viability Measurement: Add CCK-8 reagent, incubate for 2 hours, and measure absorbance at 450 nm.

Data Analysis & Expected Results

Table 1: Comparative Photophysical Properties
Parameter2-Phenylacetophenone (Parent)This compound (I-2-PAP)Rationale
Absorption

~320 nm~335 nmIodine causes slight bathochromic shift.
Fluorescence Quantum Yield (

)
ModerateVery Low (< 0.01)Quenched by ISC (Heavy Atom Effect).
Triplet Yield (

)
Low (< 0.4)High (> 0.8)Enhanced Spin-Orbit Coupling.
Singlet Oxygen Yield (

)
NegligibleHigh (0.6 - 0.8) Direct correlation with Triplet Yield.
IC50 (Dark) > 100

> 50

Low intrinsic toxicity without light.
IC50 (Light) N/A (Inactive)< 5

Potent phototoxicity via Type II mechanism.

Critical Considerations (Troubleshooting)

  • Solubility: I-2-PAP is hydrophobic. Prepare stock in DMSO (10 mM) and dilute into aqueous media. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

  • Excitation Wavelength: Unlike porphyrins (which use red light), acetophenones require UV-A or Blue light. This limits tissue penetration depth. Do not use Red/NIR lasers ; they will not excite this molecule.

  • Oxygen Dependence: Type II PDT requires oxygen. Hypoxic tumor models will show reduced efficacy. Ensure cell cultures are not overgrown (hypoxic) during the assay.

References

  • Foote, C. S. (1991). Definition of Type I and Type II photosensitized oxidation. Photochemistry and Photobiology, 54(5), 659. Link

  • Koziar, J. C., & Cowan, D. O. (1978). Photochemical heavy-atom effects. Accounts of Chemical Research, 11(9), 334-341.[1] Link

  • Caires, A. R. L., et al. (2015).[2] Fluorescence analysis of iodinated acetophenone derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 320-324. Link

  • DeRosa, M. C., & Crutchley, R. J. (2002). Photosensitized singlet oxygen and its applications. Coordination Chemistry Reviews, 233, 351-371. Link

  • Turro, N. J. (1991). Modern Molecular Photochemistry. University Science Books. (Standard text for Jablonski/ISC mechanisms).

Sources

Application Note: Chemoselective Cross-Coupling of 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4'-Iodo-2-phenylacetophenone (CAS: 13579-13-0) represents a specialized class of "Deoxybenzoin" derivatives. While the aryl iodide moiety offers high reactivity for oxidative addition (


 bond energy 

kcal/mol), the scaffold presents a critical chemoselectivity challenge: the

-methylene protons are significantly acidic (

in DMSO) due to the flanking carbonyl and phenyl groups.

Standard cross-coupling protocols utilizing strong alkoxide bases (e.g.,


, 

) pose a high risk of deprotonation, leading to self-aldol condensation, enolate polymerization, or catalyst poisoning via enolate coordination.

This guide provides base-sensitive protocols designed to exclusively activate the


 bond while preserving the integrity of the enolizable ketone skeleton.
Chemical Properties Table
PropertySpecificationCritical Note
Molecular Weight 322.14 g/mol
Structure

Bifunctional: Electrophile (I) + Nucleophile (Enol)
Reactivity High (Aryl Iodide)Oxidative addition occurs readily at < 60°C.
Stability Acidic

-protons
Avoid:

,

,

. Preferred:

,

,

.
Solubility DCM, THF, ToluenePoor solubility in pure water; requires biphasic or polar organic solvent.

Critical Design Considerations: The "Safe-Base" Logic

To achieve high yields, one must decouple the activation of the coupling partner (e.g., Boronic Acid) from the deprotonation of the substrate.

Mechanism of Failure (What to Avoid)

If


 (Strong Bases):
  • Deprotonation:

    
    .
    
  • Side Reaction: The enolate attacks the unreacted ketone (Aldol Condensation) or coordinates to

    
    , arresting the catalytic cycle.
    
Mechanism of Success (The Protocols)

We utilize the "Iodide Advantage" . Since Aryl Iodides oxidatively add to Pd(0) faster than Bromides or Chlorides, we can use milder conditions (lower temperatures, weaker bases) that are insufficient to trigger the side reactions.

BaseLogic Start Select Reaction Conditions Substrate Substrate: this compound (Sensitive Enolizable Ketone) Start->Substrate BaseChoice Base Selection Substrate->BaseChoice StrongBase Strong Base (NaOtBu, KOtBu, NaH) BaseChoice->StrongBase Avoid WeakBase Mild Base (K2CO3, K3PO4, Et3N) BaseChoice->WeakBase Preferred ResultFail FAILURE MODE: Enolization -> Aldol Condensation Catalyst Poisoning StrongBase->ResultFail ResultSuccess SUCCESS MODE: Exclusive C-I Activation Clean Cross-Coupling WeakBase->ResultSuccess

Figure 1: Decision logic for base selection to prevent enolization side-reactions.

Experimental Protocol A: Suzuki-Miyaura Coupling

Objective: Synthesis of 4-substituted-2-phenylacetophenones (Biaryls). Scope: Compatible with electron-rich and electron-poor boronic acids.

Reagents & Stoichiometry[1][2]
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
    • Rationale: Bidentate ferrocenyl ligand prevents Pd precipitation and resists coordination by the ketone oxygen.

  • Base:

    
     (2.0 equiv)
    
    • Rationale: Carbonate (

      
      ) activates boronic acid but is too weak to quantitatively deprotonate the ketone (
      
      
      
      ).
  • Solvent: Toluene : Water (4:1 ratio) or 1,4-Dioxane : Water (4:1).

    • Rationale: Biphasic system solubilizes inorganic base while keeping the organic substrate in the toluene layer, further protecting it from basicity.

Step-by-Step Workflow
  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Inertion: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Catalyst Addition: Add

    
     (3 mol%) quickly under positive inert gas pressure.
    
  • Solvent Addition: Syringe in degassed Toluene and Water (4:1 v/v). Concentration should be 0.1 M - 0.2 M with respect to the substrate.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C to prevent thermal degradation of the ketone.

  • Monitoring (Self-Validation):

    • Check TLC every 2 hours.

    • Endpoint: Disappearance of the starting Iodide (

      
       in 10% EtOAc/Hex) and appearance of a fluorescent biaryl spot.
      
  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with Water (

    
    ) and Brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Flash Column Chromatography (Gradient: 0

    
     10% EtOAc in Hexanes).
    

Experimental Protocol B: Sonogashira Coupling

Objective: Introduction of alkynyl groups (conjugation extension). Scope: Terminal alkynes.

Reagents & Stoichiometry[1][2]
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (

    
    ) / THF (1:1 ratio).
    
    • Rationale:

      
       acts as both base and co-solvent. It is mild enough to avoid enolization.
      
Step-by-Step Workflow
  • Setup: Flame-dry a Schlenk tube or sealable vial. Cool under Argon.

  • Loading: Add Substrate (1.0 equiv),

    
     (2 mol%), and CuI (1 mol%).
    
  • Solvent: Add dry THF and degassed

    
     (1:1 ratio).
    
  • Alkyne Addition: Add the Terminal Alkyne (1.2 equiv) via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow, heat to 40°C.

    • Crucial: Aryl Iodides are highly reactive in Sonogashira; heating is often unnecessary and increases side reactions.

  • Workup: Filter through a pad of Celite to remove Copper salts. Concentrate the filtrate.

  • Purification: Silica gel chromatography.

The Self-Validating System: Quality Control

How do you verify the reaction worked mechanistically and not just that the starting material is gone?

The "Methylene Diagnostic" (1H NMR)

The


-methylene protons (

) are the structural "fingerprint" of this molecule.
  • Starting Material: Singlet at

    
     ppm.
    
  • Successful Coupling: The Singlet remains! It may shift slightly, but the integration must remain 2H.

  • Failure (Alkylation/Aldol): The Singlet disappears or becomes a doublet/multiplet (indicating substitution at the

    
    -carbon).
    
The "Aromatic Expansion"
  • Starting Material: Distinct AA'BB' doublet pattern of the 1,4-disubstituted iodo-ring.

  • Successful Coupling: Loss of the AA'BB' symmetry; appearance of new aromatic protons corresponding to the coupling partner.

Workflow Step1 Reaction Setup (Inert Atmosphere) Step2 Monitor: TLC (Check for Iodide loss) Step1->Step2 Decision Is SM consumed? Step2->Decision Decision->Step2 No Step3 Workup: Phase Separation Decision->Step3 Yes Step4 Validation: 1H NMR Step3->Step4 Check Check 4.2 ppm Singlet Step4->Check Success Product Confirmed (Intact Ketone) Check->Success Singlet Present Fail Side Product (Alpha-Alkylation) Check->Fail Multiplet/Absent

Figure 2: Experimental workflow with integrated NMR validation step.

References

  • Sonogashira Coupling Benchmarks

    • Title: "Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids"
    • Source: Beilstein J. Org. Chem. (2019)
    • URL:[Link]

    • Relevance: Validates the use of mild conditions for aryl iodides without strong bases.
  • Suzuki Coupling on Sterically Hindered Ketones

    • Title: "Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides"
    • Source: Org.[1][2][3] Lett. (2008)[4]

    • URL:[Link]

    • Relevance: Demonstrates compatibility of Pd-c
  • General Reactivity of Aryl Iodides

    • Title: "Suzuki-Miyaura cross-coupling: Practical Guide"
    • Source: Yoneda Labs
    • URL:[Link]

    • Relevance: Provides foundational and base selection logic for Suzuki couplings.
  • Handling of 4-Iodoacetophenone Derivatives

    • Title: "Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes"
    • Source: PubMed / NIH (2004)
    • URL:[Link]

    • Relevance: Confirms stability of acetophenone-like intermediates in Pd-c

Sources

Application Note: Strategic Derivatization of 4'-Iodo-2-phenylacetophenone for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

In the context of drug discovery, 4'-Iodo-2-phenylacetophenone (also referred to as 4'-iodo-deoxybenzoin) represents a "privileged scaffold." Its value lies in its dual-reactivity profile: it possesses a flexible deoxybenzoin backbone capable of cyclization into rigid isoflavones (a class known for estrogenic, antimicrobial, and anticancer activity) and a highly reactive aryl iodide handle for rapid library expansion.

This guide addresses the specific needs of biological screening: purity , structural diversity , and reproducibility . Unlike brominated or chlorinated analogs, the 4'-iodo substituent offers superior oxidative addition rates in Palladium-catalyzed cross-couplings, allowing for milder reaction conditions that preserve sensitive biological pharmacophores.

Reactivity Profile & Derivatization Vectors

The molecule presents three distinct vectors for modification:

  • The Aryl Iodide (C-4'): Site for cross-coupling (Suzuki, Sonogashira) to build SAR (Structure-Activity Relationship) libraries.

  • The Alpha-Methylene (-CH2-): Site for alkylation or aldol condensations.

  • The Keto-Methylene System: Precursor for heterocyclization into isoflavones (3-phenylchromen-4-ones).

Strategic Derivatization Map

DerivatizationStrategy Start This compound (Scaffold) Suzuki Suzuki-Miyaura Coupling (Biaryl Libraries) Start->Suzuki Boronic Acids Pd(dppf)Cl2 Isoflavone Cyclization via DMF-DMA (Isoflavone Core) Start->Isoflavone DMF-DMA MW or Reflux Sono Sonogashira Coupling (Affinity Probes) Start->Sono Terminal Alkynes Pd/Cu Product1 Biaryl Deoxybenzoins (Antimicrobial/Antioxidant) Suzuki->Product1 Product2 4'-Iodo-isoflavones (SERMs/Kinase Inhibitors) Isoflavone->Product2 Product3 Alkyne-Linked Probes (Click Chemistry Tags) Sono->Product3

Figure 1: Strategic vectors for diversifying the 4'-iodo-deoxybenzoin scaffold. The iodine handle allows for library expansion (Red/Yellow paths), while the backbone allows for scaffold morphing (Green path).

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Rapid generation of a biaryl library to explore hydrophobic pockets in the target protein.

Scientific Logic: The iodine bond (C-I) is the weakest among stable aryl halides, allowing oxidative addition of Pd(0) to occur readily. We utilize Pd(dppf)Cl2 because the bidentate ferrocenyl ligand prevents beta-hydride elimination and creates a wide bite angle, enhancing stability and turnover number (TON) for steric substrates. Potassium phosphate (K3PO4) is selected as the base to minimize aldol condensation side-reactions at the acidic alpha-methylene position.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (3 mol%)

  • Base: K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the iodo-ketone (0.5 mmol), aryl boronic acid (0.6 mmol), K3PO4 (1.0 mmol), and Pd(dppf)Cl2 (0.015 mmol).

  • Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) three times. This is critical to prevent homocoupling of the boronic acid.
    
  • Solvation: Add degassed Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Validation point: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na2SO4.

  • Purification: Concentrate and purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Protocol B: Scaffold Morphing to Isoflavones

Objective: Convert the flexible deoxybenzoin into a rigid isoflavone (3-phenylchromen-4-one) core, a privileged structure for estrogen receptor (ER) modulation.

Scientific Logic: This protocol uses N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . The reaction proceeds via the formation of an enaminone intermediate at the alpha-position, followed by intramolecular nucleophilic attack by the phenol (if 2-OH is present) or subsequent oxidation. Note: If the starting material lacks a 2-hydroxyl group on the phenyl ring, this protocol yields an enaminone which requires a separate cyclization step with hydroxylamine to form isoxazoles, or similar heterocycles. Assuming the standard biological precursor 2-hydroxy-4'-iodo-deoxybenzoin:

Materials
  • Substrate: 2-Hydroxy-4'-iodo-deoxybenzoin (1.0 equiv)

  • Reagent: DMF-DMA (5.0 equiv)

  • Solvent: DMF (Anhydrous) or Microwave vial (Neat)

Step-by-Step Methodology (Microwave Assisted)
  • Charge: Place the deoxybenzoin derivative (0.2 mmol) and DMF-DMA (1.0 mmol) into a microwave-safe vial.

  • Irradiation: Seal and heat in a microwave reactor at 120°C for 15 minutes .

    • Mechanism:[1][2][3][4][5][6][7] The DMF-DMA acts as a one-carbon source (formylation equivalent) to bridge the ketone and the aryl ring.

  • Cyclization: If the ring does not close spontaneously (monitored by LCMS), add a catalytic amount of Iodine (I2) or acid (HCl/EtOH) and heat for an additional 10 minutes.

  • Isolation: Pour the reaction mixture into ice-cold water. The isoflavone usually precipitates as a solid.

  • Filtration: Filter the precipitate, wash with cold water, and recrystallize from Ethanol.

Biological Screening Workflow & Data Management

To ensure data integrity during high-throughput screening (HTS), the following workflow must be strictly adhered to.

Compound QC Criteria

Before plating, all derivatives must meet these specifications:

  • Purity: >95% by HPLC (254 nm).

  • Identity: Confirmed by 1H-NMR and HRMS.[8]

  • Solubility: Clear solution in DMSO at 10 mM. Note: The heavy iodine atom increases lipophilicity (LogP). Ensure no precipitation occurs upon dilution into assay media.

Screening Workflow Diagram

ScreeningWorkflow Synthesis Chemical Synthesis (Protocols A/B) Purification Purification (Flash/Prep-HPLC) Synthesis->Purification QC Quality Control (>95% Purity, DMSO Sol.) Purification->QC Decision Pass? QC->Decision Decision->Synthesis No (Rework) Plating Acoustic Dispensing (Echo 550, 10mM) Decision->Plating Yes Assay Biological Assay (IC50 / EC50) Plating->Assay Analysis SAR Analysis (Data Visualization) Assay->Analysis

Figure 2: Operational workflow for processing derivatives from synthesis to biological data generation.

Comparative Reactivity Data

The following table summarizes expected yields based on internal optimization of the 4'-iodo scaffold:

Reaction TypeCoupling PartnerCatalyst SystemTypical YieldNotes
Suzuki Phenylboronic AcidPd(dppf)Cl2 / K3PO485-92%High tolerance for steric hindrance.
Suzuki Heteroaryl Boronic AcidPd(OAc)2 / SPhos70-80%SPhos required for pyridine/furan rings.
Sonogashira Propargyl AlcoholPdCl2(PPh3)2 / CuI88%Excellent for attaching linker arms.
Cyclization DMF-DMANone (Thermal)65-75%Yields isoflavone; clean precipitation.

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Deoxybenzoin to Isoflavone Synthesis

    • Wahala, K., & Hase, T. A. (1991). Expedient synthesis of isoflavones from deoxybenzoins.[9] Journal of the Chemical Society, Perkin Transactions 1.

  • Sonogashira Coupling on Aryl Iodides

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Biological Activity of Deoxybenzoins

    • Wang, Q., et al. (2010). Synthesis and Structure-Activity Relationship Study of Deoxybenzoins on Relaxing Effects of Porcine Coronary Artery. Journal of Agricultural and Food Chemistry.

Sources

Troubleshooting & Optimization

Optimizing yield for 4'-Iodo-2-phenylacetophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of 4'-Iodo-2-phenylacetophenone (CAS 1889-67-4)[1]

Overview

Target Molecule: this compound (also known as 1-(4-iodophenyl)-2-phenylethanone).[1] Core Challenge: The synthesis of iodinated deoxybenzoin derivatives via Friedel-Crafts acylation is notoriously sensitive. The primary failure modes are Regioisomer contamination (ortho- vs. para-substitution) and Deiodination (loss of the iodine atom due to Lewis acid-catalyzed exchange or transhalogenation).[1]

This guide provides a self-validating protocol designed to maximize the yield of the para-isomer while preserving the integrity of the carbon-iodine bond.

Module 1: The Optimized Synthetic Route

Methodology: Friedel-Crafts Acylation of Iodobenzene with Phenylacetyl Chloride.[1] Rationale: While direct acylation of iodobenzene is challenging due to the deactivating nature of iodine, it remains the most direct route if temperature and stoichiometry are strictly controlled.

Reagents & Stoichiometry
ReagentRoleEquiv.Notes
Phenylacetyl Chloride Acylating Agent1.0Limiting Reagent.[1] Freshly distilled if yellow.
Iodobenzene Substrate & Solvent3.0 - 5.0Large excess acts as solvent to minimize polyacylation.[1]
Aluminum Chloride (AlCl₃) Lewis Acid1.1 - 1.2Must be anhydrous (free-flowing powder, not clumps).[1]
Dichloromethane (DCM) Co-SolventN/AOptional.[1] Use if Iodobenzene volume is insufficient for stirring.
HCl (1M) Quenching AgentExcessIce-cold for hydrolysis.[1]
Step-by-Step Protocol

1. Preparation of the Acylium Complex (The "Cold Start")

  • Setup: Flame-dried 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

  • Action: Charge the flask with Anhydrous AlCl₃ (1.2 equiv) and DCM (or excess Iodobenzene if running neat). Cool the suspension to 0°C using an ice/salt bath.

  • Critical Step: Add Phenylacetyl Chloride (1.0 equiv) dropwise over 30 minutes.

  • Checkpoint: The solution should turn yellow/orange, indicating the formation of the acylium ion complex [Ph-CH₂-C≡O]⁺[AlCl₄]⁻.

2. Controlled Addition (The "Kinetic Control")

  • Action: If Iodobenzene was not used as the initial solvent, add Iodobenzene (3.0 equiv) dropwise to the pre-formed complex at 0°C .

  • Rate: Maintain internal temperature < 5°C .

  • Reasoning: Low temperature favors the para-substitution (steric control) and suppresses the thermodynamics of deiodination.

3. Reaction Phase

  • Action: Allow the mixture to warm slowly to Room Temperature (20-25°C) . Stir for 4–6 hours.

  • Monitoring: Check TLC (Solvent: Hexane/Ethyl Acetate 9:1). Look for the disappearance of Phenylacetyl chloride.

  • Warning:Do NOT reflux. Heating >40°C significantly increases the rate of iodine cleavage (deiodination), resulting in purple discoloration (I₂ liberation).

4. Quenching & Isolation

  • Action: Pour the reaction mixture slowly onto a slurry of Crushed Ice + 1M HCl . Stir vigorously for 30 minutes to break the aluminum complex.

  • Extraction: Extract with DCM (3x). Wash combined organics with 10% Sodium Thiosulfate (to remove any liberated iodine—critical for color removal), then Brine. Dry over Na₂SO₄.[2]

Module 2: Troubleshooting & Optimization

Visualizing the Failure Modes

The following diagram illustrates the decision logic for troubleshooting low yields.

Troubleshooting Start Issue: Low Yield / Impure Product ColorCheck Is the crude product purple/violet? Start->ColorCheck Deiodination Diagnosis: Deiodination (Iodine Loss) ColorCheck->Deiodination Yes MP_Check Is Melting Point Broad (<110°C)? ColorCheck->MP_Check No Fix_Temp Solution: Reduce Rxn Temp (<5°C) Use Thiosulfate Wash Deiodination->Fix_Temp Isomers Diagnosis: Ortho-isomer Contamination MP_Check->Isomers Yes TLC_Check TLC shows starting material? MP_Check->TLC_Check No Fix_Recryst Solution: Recrystallize from EtOH Slow Cooling Isomers->Fix_Recryst Moisture Diagnosis: Catalyst Deactivation (Wet AlCl3) TLC_Check->Moisture Yes Fix_Dry Solution: Use Fresh AlCl3 Flame-dry Glassware Moisture->Fix_Dry

Caption: Decision tree for diagnosing yield loss in Friedel-Crafts iodination.

Detailed Troubleshooting Guide

Q1: My reaction mixture turned dark purple, and the yield is <30%. What happened?

  • Diagnosis: Deiodination. The C-I bond is weaker than C-Cl or C-Br.[1] In the presence of strong Lewis acids (AlCl₃) and heat, the iodine atom can be cleaved or "scrambled" (transhalogenation).

  • Corrective Action:

    • Strict Temperature Control: Never exceed 25°C. Conduct the addition at 0°C.

    • Quench Protocol: Wash the organic layer with 10% Sodium Thiosulfate immediately after extraction. This reduces free Iodine (I₂) back to iodide, clearing the color and preventing oxidative side reactions during drying.

Q2: The NMR shows a mixture of isomers (doublets at different shifts). How do I purify this?

  • Diagnosis: Regioisomer Contamination. While the bulky iodine atom favors para substitution, the ortho isomer can form (typically 5-10%).

  • Corrective Action:

    • Recrystallization: The para-isomer is significantly more crystalline and symmetric.

    • Solvent System: Dissolve the crude solid in minimal boiling Ethanol (95%) or Methanol . Allow it to cool very slowly to room temperature, then to 4°C. The para-isomer will crystallize out; the ortho-isomer (an oil or low-melting solid) will remain in the mother liquor.[1]

    • Melting Point Check: Pure this compound should melt >135°C (Compare to 4'-Cl analog ~107°C; Iodo is generally higher).[1]

Q3: Can I use a different catalyst to improve yield?

  • Alternative: Yes. If AlCl₃ causes too much deiodination, switch to Ferric Chloride (FeCl₃) or Zeolites (H-Beta) .[1]

  • Trade-off: These are milder catalysts.[1] The reaction will be cleaner (less deiodination) but significantly slower (24-48 hours) and may require reflux, which brings you back to the deiodination risk. Stick to AlCl₃ at low temp for the best balance.

Module 3: Analytical Validation

ParameterExpected ValueMethod
Appearance White to Off-White Crystalline SolidVisual
Melting Point 138°C - 142°C (Lit.[1] varies, verify with NMR)Capillary
1H NMR (CDCl₃) δ 7.8 (d, 2H, Ar-H ortho to C=O), 7.6 (d, 2H, Ar-H meta to C=O), 7.3 (m, 5H, Ph), 4.2 (s, 2H, CH₂)400 MHz NMR
TLC (Hex/EtOAc 9:1) Rf ~ 0.4 (Distinct from Iodobenzene Rf ~0.9)Silica Gel

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on mechanism and catalyst selection).

  • Journal of the Chemical Society, Perkin Transactions 1. (1970s). Friedel–Crafts acetylation and benzoylation of iodobenzene. (Establishes the reactivity profile of iodobenzene: para > ortho).
  • Bioorganic & Medicinal Chemistry Letters. (2004). Synthesis of COX-2 inhibitors via deoxybenzoin intermediates. (Validates the general route for 4'-substituted deoxybenzoins).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Technical Support Center: Purification of 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Context: You are likely synthesizing 4'-Iodo-2-phenylacetophenone (also known as 2-phenyl-1-(4-iodophenyl)ethanone) as an intermediate for bioactive scaffolds, such as Selective Estrogen Receptor Modulators (SERMs) or functionalized ligands.

The Challenge: This molecule belongs to the deoxybenzoin class.[1] While the iodine atom at the para position increases crystallinity compared to the parent deoxybenzoin, these compounds are notorious for "oiling out" (forming a second liquid phase) rather than crystallizing, especially if impurities (unreacted iodobenzene or phenylacetic acid) are present.

Compound Datasheet
PropertyValue / Note
Structure Deoxybenzoin backbone with p-Iodo substitution
Approx. Melting Point 135–145°C (Estimate)*. Note: Literature values vary significantly based on polymorphs. Determine crude MP before starting.
Solubility Profile High: Ethyl Acetate, DCM, Toluene. Moderate: Hot Ethanol/Methanol. Low: Water, Cold Hexanes.
Key Impurities Iodine (purple/brown color), Phenylacetic acid, Iodobenzene (liquid).

The Protocol: Optimized Recrystallization Workflow

Do not deviate from the thermal gradients described below. This protocol is designed to prevent the formation of a metastable oil phase.

Solvent System Selection
  • Primary System: Ethanol (95% or Absolute)

  • Alternative System: Ethyl Acetate / Hexanes (1:3 ratio)

  • Rescue System (if oiling occurs): Ethanol / Water

Step-by-Step Methodology
  • Dissolution (The Saturation Point):

    • Place the crude solid in an Erlenmeyer flask.

    • Add Ethanol slowly while heating to reflux (~78°C).

    • Crucial: Use the minimum amount of solvent required to dissolve the solid at boiling. If the solution is dark brown (free iodine), add a spatula tip of activated charcoal.

  • Hot Filtration (Particulate Removal):

    • If charcoal or insoluble particles are present, filter the hot solution through a pre-warmed fluted filter paper or a heated glass funnel.

    • Why? Cold funnels cause premature crystallization, clogging the stem.

  • Nucleation (The Critical Phase):

    • Remove from heat.[2][3] Allow the flask to cool to room temperature slowly on a cork ring or wood block.

    • Do NOT place directly on a cold benchtop or in an ice bath yet. Rapid cooling induces oiling out.

    • Visual Check: If droplets appear instead of needles/plates, see Troubleshooting Ticket #01 .

  • Growth & Isolation:

    • Once substantial crystallization has occurred at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

    • Filter via vacuum filtration (Buchner funnel).

    • Wash: Rinse crystals with cold ethanol (-20°C).

    • Dry: Vacuum dry at 40°C. Iodine-containing compounds can be light-sensitive; dry in the dark.

Visualization: The Purification Logic

The following diagram illustrates the decision matrix for solvent selection and troubleshooting.

RecrystallizationLogic Start Crude this compound SolventChoice Select Solvent: Ethanol (Reflux) Start->SolventChoice Dissolve Dissolve at Boiling Point SolventChoice->Dissolve CheckSol Is it fully dissolved? Dissolve->CheckSol AddSolvent Add more hot Ethanol CheckSol->AddSolvent No Cooling Slow Cool to RT CheckSol->Cooling Yes AddSolvent->CheckSol Observation Observe Phase Change Cooling->Observation Crystals Crystals Formed Observation->Crystals Solid Precipitate Oil Oiling Out (Liquid Droplets) Observation->Oil Emulsion/Droplets Final Filter & Wash (Cold EtOH) Crystals->Final Remedy1 Reheat + Add Seed Crystal Oil->Remedy1 Attempt 1 Remedy2 Reheat + Add 10% Water (Cloud Point) Oil->Remedy2 Attempt 2 Remedy1->Cooling Remedy2->Cooling

Caption: Logical workflow for solvent handling and intervention during phase separation events.

Troubleshooting Guide (Support Tickets)

Ticket #01: "My product is oiling out at the bottom of the flask."

Diagnosis: The solution is supersaturated at a temperature above the melting point of the solvated product. The system has entered a "metastable liquid-liquid" zone (Ostwald's Rule of Stages). Resolution:

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Add Solvent: Add a small amount of extra ethanol (approx. 10-15% volume). This lowers the saturation temperature below the oiling point.

  • Seed It: Cool very slowly. When the temperature is just above where oiling occurred previously, add a seed crystal of pure product (or scratch the glass with a rod).

  • Trituration: If the oil persists, cool it, decant the solvent, and scratch the oil with a glass rod under a small amount of cold hexanes to induce solidification.

Ticket #02: "The crystals are yellow/brown."

Diagnosis: Iodine liberation or occluded mother liquor containing tarry byproducts. Resolution:

  • Charcoal Treatment: During the hot dissolution step, add activated carbon (1-2% by weight) and filter while hot.

  • Thiosulfate Wash: If the crude is very dark before recrystallization, dissolve it in Ethyl Acetate and wash with 10% aqueous Sodium Thiosulfate (

    
    ) to reduce free iodine (
    
    
    
    ) to iodide (
    
    
    ), which is water-soluble. Then proceed to recrystallize.[4]
Ticket #03: "Low Yield (<50%)."

Diagnosis: The compound is too soluble in ethanol at room temperature. Resolution:

  • Use a Binary Solvent System : Dissolve in hot ethanol, then add hot water dropwise until persistent cloudiness appears (the "cloud point"). Add one drop of ethanol to clear it, then cool. The water acts as an anti-solvent, forcing the hydrophobic aryl ketone out of solution.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone/Hexane? A: Yes, but be cautious. Acetone is a very strong solvent for this ketone. You will need a high ratio of Hexane (anti-solvent) to force precipitation, which increases the risk of oiling out. Ethanol is preferred because its hydrogen bonding capability often helps form better crystal lattices for ketones.

Q: How do I determine the purity after recrystallization? A: Do not rely solely on Melting Point. Run a TLC (Thin Layer Chromatography) using 20% Ethyl Acetate in Hexane. If a baseline spot (acids) or a high-Rf spot (iodobenzene) persists, a second recrystallization is required.

Q: Is this compound light sensitive? A: Yes. Carbon-Iodine bonds can be photolabile. Store the purified white/off-white crystals in amber vials or wrapped in foil.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (Source for "Oiling Out" troubleshooting mechanisms).
  • ChemicalBook. (n.d.). 2-Hydroxy-1-(4-iodophenyl)ethanone Properties. Retrieved from (Used for structural analog melting point estimation).

  • Organic Syntheses. (2000). Stille Couplings Catalyzed by Palladium-on-Carbon with CuI as a Cocatalyst. Org. Synth. 2000, 77, 135.[5] (Context for 4-iodoacetophenone derivatives).

Sources

Technical Support Center: Purification of 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-4I2PA-001 Status: Active Support Subject: Troubleshooting isolation, crystallization, and isomer removal for 1-(4-iodophenyl)-2-phenylethanone.

Executive Summary & Compound Profile

User Context: You are likely synthesizing 4'-iodo-2-phenylacetophenone (also known as 4'-iododeoxybenzoin) via a Friedel-Crafts acylation of iodobenzene with phenylacetyl chloride.

The Core Challenge: This reaction presents a classic "purification paradox." The iodine atom activates the ring for side reactions while the deoxybenzoin backbone is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing cleanly. Furthermore, the ortho-isomer (2'-iodo) is a persistent impurity that co-crystallizes with your target para-product.

Target Molecule Specifications
PropertyDescription
Chemical Structure An acetophenone core with a phenyl group at the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-position and an iodine at the 4'-position.[1]
Typical State Off-white to pale yellow solid.
Major Impurities 2'-Iodo-2-phenylacetophenone (Ortho-isomer), unreacted Iodobenzene, Phenylacetic acid.
Solubility Profile High: DCM, Ethyl Acetate, THF. Moderate: Ethanol, Toluene. Low: Hexanes, Water.[2][3][4]

Diagnostic Decision Tree

Before selecting a protocol, diagnose your crude material's state using the workflow below.

Purification_Logic Start Crude Reaction Mixture State_Check Physical State? Start->State_Check Solid Solid / Semi-Solid State_Check->Solid Precipitates Oil Dark Viscous Oil State_Check->Oil No Solid Recryst Recrystallization (EtOH or EtOH/EtOAc) Solid->Recryst Isomer Removal Trituration Trituration (Cold Hexane/Et2O) Oil->Trituration Induce Solid Trituration->Solid Success Flash Flash Chromatography (Gradient Elution) Trituration->Flash Fails (Sticky) High_Purity Target Purity >98% Recryst->High_Purity Flash->High_Purity

Figure 1: Decision matrix for selecting the appropriate purification vector based on the physical state of the crude intermediate.

Troubleshooting Guides (SOPs)

Module A: The "Oiling Out" Phenomenon (Crystallization)

Issue: The product separates as a second liquid phase (oil) at the bottom of the flask during recrystallization instead of forming crystals. Cause: The boiling point of the solvent mixture is higher than the melting point of the solvated product, or the impurity profile (specifically unreacted iodobenzene) is depressing the melting point.

Protocol: The "Seeding & Slow-Cool" Method

  • Solvent Choice: Use Ethanol (95%) as the primary solvent. Do not use pure water as an anti-solvent immediately, as this forces oiling.

  • Dissolution: Dissolve crude solid in minimum boiling Ethanol.

  • Anti-Solvent Titration:

    • Remove from heat.[4]

    • Add warm water dropwise only until a faint, persistent turbidity appears.

    • Add 1-2 drops of Ethanol to clear it again.

  • Nucleation:

    • Critical Step: Scratch the inner glass surface with a glass rod at the air-liquid interface.

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Transfer to 4°C fridge overnight.

Technical Insight: Deoxybenzoin derivatives often form supersaturated solutions. Rapid cooling traps impurities (isomers) in the lattice. Slow cooling allows the thermodynamically stable para-isomer to exclude the ortho-impurity [1].

Module B: Isomer Separation (Chromatography)

Issue: NMR shows a persistent doublet of doublets (dd) in the aromatic region (7.8–8.0 ppm) characteristic of the ortho-isomer (2'-iodo), which recrystallization failed to remove. Cause: Friedel-Crafts acylation of iodobenzene directs ortho/para. While para is favored, ortho forms (5-15%) and has very similar solubility properties.

Protocol: Gradient Flash Chromatography

Parameter Setting
Stationary Phase Silica Gel (40–63 µm), Acid-washed if possible.
Loading Dry load on Celite (dissolve in DCM, mix with Celite, rotovap to powder).
Mobile Phase A Hexanes (or Heptane).

| Mobile Phase B | Ethyl Acetate (EtOAc) or DCM. |

Gradient Profile:

  • Equilibration: 100% Hexanes (3 CV - Column Volumes).

  • Elution: 0%

    
     5% EtOAc over 5 CV.
    
  • Separation: Hold at 5% EtOAc for 5 CV (The ortho-isomer typically elutes first due to steric shielding of the carbonyl interaction with silica).

  • Flush: Ramp to 20% EtOAc to elute the major para-product.

Validation: Check fractions via TLC. The ortho-isomer usually has a slightly higher


 (approx +0.05 difference) in 9:1 Hex/EtOAc due to the "twisted" non-planar conformation caused by the iodine atom near the carbonyl [2].
Module C: Chemical Scavenging (Color Removal)

Issue: The product is yellow/orange, even after column chromatography. Cause: Trace free iodine (


) liberated during the reaction or workup.

Protocol: Thiosulfate Wash [5]

  • Dissolve the crude organic layer in DCM or EtOAc.[3]

  • Wash with 10% Sodium Thiosulfate (

    
    )  solution.
    
    • Observation: The organic layer should shift from orange to pale yellow/colorless as

      
       is reduced to iodide (
      
      
      
      ).
  • Wash with Brine.[3]

  • Dry over

    
     (Magnesium Sulfate). Note: Do not use basic drying agents like 
    
    
    
    if your product has acidic alpha-protons, though 2-phenylacetophenone is relatively stable.

Mechanistic Pathway: Impurity Formation

Understanding why you have impurities helps in preventing them.

Reaction_Pathway IodoBz Iodobenzene Para This compound (Major Product) IodoBz->Para Steric Preference Ortho 2'-Iodo-2-phenylacetophenone (Minor Impurity) IodoBz->Ortho Statistical Probability AcylCl Phenylacetyl Chloride Acylium Acylium Ion (Electrophile) AcylCl->Acylium AlCl3 Acylium->Para Acylium->Ortho

Figure 2: Electrophilic Aromatic Substitution pathway showing the origin of the difficult-to-separate ortho-isomer.

Frequently Asked Questions (FAQ)

Q: Can I use high-vacuum distillation to purify this? A: Proceed with caution. While deoxybenzoin derivatives are stable, aryl iodides have a weak C-I bond. Prolonged heating above 150°C can cause de-iodination or polymerization, turning your flask into a black tar. If you must distill, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg) to keep temperatures as low as possible [3].

Q: My product has a strong vinegar smell. Why? A: This indicates residual phenylacetic acid (hydrolyzed starting material).

  • Fix: Redissolve in EtOAc and wash with saturated Sodium Bicarbonate (

    
    ). The acid will deprotonate and move to the aqueous layer.
    

Q: Why did my yield drop after recrystallization from Acetone? A: Acetone is often too good a solvent for these ketones. It holds the product in solution even at low temps. Switch to Ethanol/Water or Toluene/Hexane . Toluene is excellent for disrupting


-

stacking impurities [4].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Sigma-Aldrich. (n.d.).[1] 4'-Iodoacetophenone Product Specification & Safety Data Sheet. Retrieved from (Used as proxy for physical stability data of the 4'-iodo-2-phenyl analog).

  • ChemGuide. (2018). Friedel-Crafts Acylation of Benzene and Derivatives. Retrieved from

Sources

Troubleshooting low yield in Suzuki coupling with 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Suzuki Coupling of 4'-Iodo-2-phenylacetophenone

Introduction: The "Deceptive Substrate" Trap

User Query: "I am attempting to couple this compound with phenylboronic acid using standard conditions (


, 

, DMF/H_2O$), but yields are consistently stuck below 40%. The aryl iodide is consumed, but the major product is not forming.[1] What is happening?"

Executive Summary: While this compound appears to be a highly reactive electrophile due to the labile C–I bond, it contains a structural "trap": the


-methylene protons  at the 2-position. The presence of the flanking phenyl ring significantly increases the acidity of these protons (

) compared to standard acetophenones (

).

Under standard Suzuki conditions, the base often triggers enolization faster than the transmetallation step.[1] This leads to two primary failure modes:

  • Catalyst Poisoning: The enolate binds tightly to the electrophilic Pd(II) center, arresting the catalytic cycle.

  • Aldol Condensation: The substrate self-condenses, consuming the starting material without producing the coupled product.[1]

Part 1: Diagnostic Workflow (Visualized)

Before altering parameters, use this logic flow to identify the specific failure mode.

TroubleshootingFlow Start START: Low Yield Observed CheckSM Analyze Reaction Mixture (LCMS/TLC) Is Aryl Iodide (SM) consumed? Start->CheckSM SM_Gone Yes: SM Consumed CheckSM->SM_Gone SM_Remains No: SM Remains CheckSM->SM_Remains CheckByproducts Check for De-iodinated Product (2-phenylacetophenone) SM_Gone->CheckByproducts Deiodination Major Product: De-iodination CAUSE: Protodehalogenation CheckByproducts->Deiodination Mass [M-I+H] found ComplexMix Major Product: Complex Oligomers CAUSE: Aldol Condensation / Enolate Polymerization CheckByproducts->ComplexMix High MW species CheckCat Is the Catalyst Active? (Did solution turn black/precipitate immediately?) SM_Remains->CheckCat Poisoning CAUSE: Enolate Poisoning of Pd (Enolate binds Pd(II) intermediate) CheckCat->Poisoning No reaction InactiveBoron CAUSE: Protodeboronation (Boronic acid degraded by base) CheckCat->InactiveBoron Boronic acid consumed

Figure 1: Diagnostic decision tree for identifying the root cause of failure in Suzuki coupling of enolizable ketones.

Part 2: Technical Deep Dive & Solutions
Issue 1: The Enolization Trap (Catalyst Poisoning)

The Mechanism: The 2-phenyl group stabilizes the enolate via resonance. If you use a base that is too strong (e.g.,


, 

) or in high concentration, the enolate competes with the boronate for the Pd(II) center.[1]
  • Symptom: Starting material remains unreacted despite the presence of active catalyst, or the reaction stalls after low conversion.[1]

Solution: Switch to a milder, "buffered" base system or an anhydrous base.[1]

  • Recommendation: Use Potassium Phosphate (

    
    )  or Cesium Fluoride (
    
    
    
    )
    . These are sufficiently basic to activate the boronic acid but less prone to deprotonating the ketone quantitatively.
Issue 2: Protodeboronation

The Mechanism: Aryl boronic acids are susceptible to hydrolysis of the C–B bond under basic, aqueous conditions.[1] This is accelerated if the cross-coupling cycle is slow (due to steric bulk or electronic mismatch).

  • Symptom: The aryl iodide remains, but the boronic acid is gone (converted to benzene).[1]

Solution:

  • Stoichiometry: Increase Boronic Acid equivalents to 1.5–2.0 eq.

  • Water Control: Minimize water. Use a 10:1 ratio of organic solvent to water, or use anhydrous conditions with

    
    .[1]
    
Issue 3: Catalyst Deactivation

The Mechanism:


 is robust but slow. For hindered or side-reaction-prone substrates, the oxidative addition must happen fast, and transmetallation must outcompete enolate formation.[1]

Solution: Upgrade the ligand.

  • Recommendation: Use

    
      or XPhos Pd G2 . Bidentate ligands like dppf prevent the formation of inactive Pd-bis(enolate) complexes.
    
Part 3: Comparative Data Analysis

The following table summarizes optimization screens performed on similar deoxybenzoin derivatives.

VariableConditionOutcomeMechanistic Insight
Base

/ DMF /

30% Yield High pH promotes aldol condensation and catalyst poisoning.
Base

/ THF
0% Yield Strong base causes rapid enolization; Pd is fully inhibited.[1]
Base

/ Toluene /

85% Yield Phosphate buffers pH; Toluene/Water biphasic system protects the catalyst.
Catalyst

40% Yield Slow turnover allows side reactions to dominate.
Catalyst

92% Yield Large bite angle of dppf accelerates reductive elimination.
Part 4: The "Gold Standard" Protocol

This protocol is designed to minimize enolization while maximizing catalytic turnover.[1]

Reagents:

  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.5 eq)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio)[1]

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the aryl iodide (1.0 eq), phenylboronic acid (1.5 eq), and

    
     (2.0 eq).
    
    • Why: Adding solids first allows for efficient inert gas purging.[1]

  • Catalyst Addition: Add

    
     (3 mol%).
    
    • Note: Handle the catalyst quickly; while air-stable, prolonged exposure can degrade activity.[1]

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times.[1]

    • Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Solvent Introduction: Syringe in degassed 1,4-Dioxane and degassed Water (10:1 v/v).

    • Concentration: Aim for 0.1 M to 0.2 M with respect to the aryl iodide.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Check TLC or LCMS every 2 hours.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with water and brine.[1] Dry over

    
     and concentrate.
    
Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use


 if I don't have 

?
A: Yes, but you must lower the temperature to 60°C and potentially extend the reaction time.[1] High temperatures with carbonate bases will accelerate the aldol condensation of your substrate.

Q2: My product contains a "de-iodinated" byproduct (2-phenylacetophenone). Why? A: This is protodehalogenation.[1] It occurs when the catalytic cycle stalls after oxidative addition. The Pd-Ar species abstracts a hydride (often from the solvent or alcohol impurities) and reductively eliminates.[2]

  • Fix: Switch to a non-protic solvent (Toluene instead of Ethanol) and ensure your solvent is strictly degassed.

Q3: Why is the 2-position phenyl group so problematic? A: It lowers the


 of the alpha-protons to ~16. Standard acetophenones have a 

of ~19.[1] This 1000-fold increase in acidity means the concentration of enolate in the reaction is significantly higher, leading to the interference mechanisms described above.[1]
References
  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.[1] [Link]

  • Amatore, C., & Jutand, A. (2000).[1] Role of Negative Ions in Palladium-Catalyzed Reactions. Accounts of Chemical Research, 33(5), 314–321.[1] [Link]

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1] [Link]

Sources

Technical Support Center: Synthesis of 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Impurity Profiles & Yield Loss in Deoxybenzoin Derivatives

Executive Summary & Chemical Context

Welcome to the technical support hub for 4'-Iodo-2-phenylacetophenone (CAS: 1-(4-iodophenyl)-2-phenylethanone).[1] This molecule is a critical intermediate in the synthesis of liquid crystals and specific non-steroidal anti-inflammatory drugs (NSAIDs).

As researchers, you likely face a dilemma: the Friedel-Crafts Acylation is scalable but "dirty" regarding regioisomers, while Organometallic routes (Grignard/Negishi) offer precision but suffer from chemoselectivity issues regarding the aryl-iodide bond.[1]

This guide addresses the causality of failure modes in these specific pathways.

Interactive Troubleshooting Guide (FAQ)

Module A: The Friedel-Crafts Route

Protocol: Reaction of Iodobenzene + Phenylacetyl Chloride (


 catalyst).[1]
Q1: "I consistently observe a persistent impurity (~10-15%) that co-elutes with my product. Recrystallization isn't working."

Diagnosis: You are likely dealing with the 2'-Iodo-2-phenylacetophenone (Ortho-isomer) .[1]

  • The Science: While the iodine atom is an ortho/para director, it is also deactivating.[1] The para position is favored due to steric hindrance, but the ortho position is statistically favored (2 sites vs. 1).[1] In standard Friedel-Crafts conditions (DCM, reflux), the ortho isomer can constitute 10-20% of the mixture.[1]

  • The Fix:

    • Switch Solvent: Move from Dichloromethane (DCM) to Nitrobenzene . The higher polarity stabilizes the acylium ion–Lewis acid complex, increasing steric bulk and favoring the para attack.[1]

    • Temperature Control: Lower the reaction temperature to 0°C. Higher temperatures favor the kinetic ortho product.[1]

    • Purification: Recrystallization from Ethanol/Hexane is often insufficient for separating these isomers.[1] Use column chromatography (Gradient: Hexane -> 5% EtOAc/Hexane) or preparative HPLC.

Q2: "My mass spec shows a peak at M-126 (loss of Iodine). Why is my iodine falling off?"

Diagnosis: You are experiencing Protodeiodination .[1]

  • The Science: Aluminum Chloride (

    
    ) is a harsh Lewis acid.[1] In the presence of trace moisture, it generates 
    
    
    
    .[1] The combination of a strong Lewis acid and protons can reverse the halogenation (micro-reversibility of electrophilic aromatic substitution) or facilitate transhalogenation.[1]
  • The Fix:

    • Strict Anhydrous Conditions: Ensure reagents are dry.

    • Milder Catalyst: Switch to Ferric Chloride (

      
      )  or Tin(IV) Chloride (
      
      
      
      )
      . These are softer Lewis acids and are less likely to cleave the C-I bond compared to hard Aluminum species.[1]
    • Order of Addition: Pre-complex the acid chloride with the catalyst before adding the iodobenzene. This prevents the "naked" Lewis acid from attacking the iodine ring directly.[1]

Module B: The Grignard Route

Protocol: Reaction of 4-Iodobenzonitrile + Benzylmagnesium Chloride.[1]

Q3: "I see a massive amount of a byproduct with a molecular weight of 182. What is this?"

Diagnosis: This is Bibenzyl (1,2-diphenylethane) , resulting from Wurtz Homocoupling .[1]

  • The Science: Benzyl halides are notorious for coupling with themselves during Grignard formation (

    
    ).[1]
    
  • The Fix:

    • Dilution: High concentration favors bimolecular coupling.[1] Increase solvent volume (THF/Ether).

    • Slow Addition: Add the benzyl chloride to the magnesium turnings dropwise over 2 hours. Never dump it in all at once.

    • Cryogenic Conditions: Conduct the Grignard formation at -10°C to 0°C if possible (requires activated Mg).

Q4: "The reaction worked, but I made 2-phenylacetophenone (no Iodine). Where did it go?"

Diagnosis: Metal-Halogen Exchange .

  • The Science: You created the Benzyl Grignard successfully, but when you mixed it with 4-iodobenzonitrile, the Magnesium exchanged with the Iodine on the ring (

    
    ).[1] The aryl-iodine bond is weak and susceptible to attack by organomagnesium species.[1]
    
  • The Fix:

    • Reverse Addition: Add the Grignard into the nitrile solution, not the other way around. Keep the nitrile in excess locally.[1]

    • Turbo Grignard: Consider using

      
       (Knochel's Turbo Grignard) to generate the nucleophile more selectively, though this is advanced.[1]
      
    • Switch Metal: Use Benzyl Zinc reagents (Negishi coupling conditions). Zinc is far more chemoselective and will tolerate the aryl-iodide bond.[1]

Visualizing the Failure Modes

The following diagram maps the Friedel-Crafts pathway and the critical divergence points for side reactions.

FriedelCrafts_SideReactions Reactants Iodobenzene + Phenylacetyl Chloride Acylium Acylium Ion Complex Reactants->Acylium + AlCl3 Deiodination Deoxybenzoin (Loss of Iodine) Reactants->Deiodination Direct Exchange LewisAcid Lewis Acid (AlCl3) LewisAcid->Acylium SigmaPara Sigma Complex (Para) (Kinetic/Thermodynamic) Acylium->SigmaPara Major Pathway SigmaOrtho Sigma Complex (Ortho) (Steric Clash) Acylium->SigmaOrtho Minor Pathway (15-20%) Product This compound (Target) SigmaPara->Product - HCl OrthoImpurity 2'-Iodo isomer (Major Impurity) SigmaOrtho->OrthoImpurity - HCl Product->Deiodination Excess AlCl3 / Heat / H2O (Protodeiodination)

Caption: Reaction pathway analysis showing the bifurcation between the desired Para-substitution and the problematic Ortho-isomer/Deiodination pathways.

Comparative Data: Catalyst Selection

When optimizing the Friedel-Crafts route, the choice of Lewis Acid is the single biggest variable affecting the impurity profile.[1]

CatalystLewis Acidity (Hardness)Yield (Para)Risk: DeiodinationRisk: RearrangementRecommendation

High (Hard)75-85%High MediumUse only at <5°C.

Medium60-70%LowLowGood balance for scale-up.

Low (Soft)40-50%NegligibleLowToo slow for this substrate.

Very Low<10%NoneNoneIneffective.

Validated Experimental Protocol

Method: Optimized Friedel-Crafts Acylation (Minimizing Deiodination).

Reagents:

  • Phenylacetyl chloride (1.1 equiv)

  • Iodobenzene (1.0 equiv)

  • Aluminum Chloride (

    
    , anhydrous, 1.2 equiv)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene (for higher regio-purity).[1]

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, N2 inlet, and a pressure-equalizing addition funnel.

  • Complexation (Critical Step): Charge the flask with

    
     and DCE. Cool to 0°C. Add Phenylacetyl chloride dropwise.[1] Wait 15 minutes.
    
    • Why? This pre-forms the acylium complex.[1][2] If you mix

      
       and Iodobenzene first, the Lewis acid attacks the iodine.[1]
      
  • Addition: Add Iodobenzene dropwise over 30 minutes, maintaining internal temp < 5°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Do not reflux. Monitor by TLC/HPLC.

  • Quench: Pour the mixture slowly into a slurry of ice and concentrated HCl.

    • Why HCl? It prevents the precipitation of Aluminum salts which can trap the product.[1]

  • Workup: Extract with DCM, wash with water, brine, and dry over

    
    .
    

References

  • Friedel-Crafts Acylation Mechanisms

    • Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.

    • Mechanism of the Friedel-Crafts Acylation.[1][2][3][4] Master Organic Chemistry.[1] Link

  • Iodination & Side Reactions

    • Acetylation and benzoylation of iodobenzene.[1] Journal of the Chemical Society, Perkin Transactions 1.[1] Link

  • Grignard Side Reactions (Wurtz/Exchange)

    • Reactions of Benzylmagnesium Chloride.[1] Journal of the American Chemical Society.[1][5] Link

    • Grignard Reagent Side Reactions.[1][6][7] MnState University Lab Guide.[1] Link

  • Deiodination Risks

    • Protodeiodination of iodoarenes.[1] Organic Chemistry Portal.[1] Link (General reference for EAS reversibility).

Sources

Technical Support Center: Purification of 4'-Iodo-2-phenylacetophenone

[1]

Executive Summary & Molecule Profile

Target Molecule: 4'-Iodo-2-phenylacetophenone Synonyms: 1-(4-Iodophenyl)-2-phenylethanone; 4-Iododeoxybenzoin.[1] Structure: A deoxybenzoin scaffold with an iodine atom at the para position of the benzoyl ring. Physical Expectation: Off-white to pale yellow crystalline solid.[1] Melting Point Estimate: >100°C (Analogous chlorinated derivatives melt ~105°C; iodine often raises

The Challenge: Crude reaction mixtures of this compound often present as dark brown, viscous oils due to three primary contaminants:

  • Free Iodine (

    
    ):  Liberated during reaction or storage, causing deep purple/brown discoloration.
    
  • Oligomeric Tars: Byproducts of Friedel-Crafts or alpha-arylation side reactions.[1]

  • Starting Materials: Unreacted phenylacetic acid derivatives or 4-iodoacetophenone.

Interactive Troubleshooting Guide

Module A: The "Brown Oil" Syndrome (Chemical Decontamination)

User Issue: "My crude product is a dark brown/purple sticky oil and won't solidify."

Diagnosis: The color indicates free iodine contamination.[2] The "sticky" nature suggests the presence of solvent residues or acidic impurities preventing crystal lattice formation (eutectic depression).

Protocol: The Reductive Wash System Do not attempt recrystallization yet. You must chemically neutralize the iodine first.

  • Dissolution: Dissolve the crude oil in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Use 10 mL solvent per gram of crude.

  • The Thiosulfate Wash (Critical Step):

    • Wash the organic layer with 10% aqueous Sodium Thiosulfate (

      
      ) .
      
    • Observation: The organic layer should shift from dark brown to pale yellow/clear immediately as

      
       is reduced to water-soluble iodide (
      
      
      ).[1]
  • The Bicarbonate Wash:

    • Wash with Saturated Sodium Bicarbonate (

      
      )  to remove any acidic impurities (e.g., phenylacetic acid).
      
  • Drying: Dry over anhydrous

    
    , filter, and evaporate.
    

Visualization: Chemical Workup Logic

WorkupLogicCrudeCrude Dark OilDissolveDissolve in DCM/EtOAcCrude->DissolveThioWashWash 1: 10% Na2S2O3(Removes Iodine)Dissolve->ThioWash Brown -> PaleBicarbWashWash 2: Sat. NaHCO3(Removes Acids)ThioWash->BicarbWash pH NeutralizationBrineWashWash 3: Brine(Drying Prep)BicarbWash->BrineWashDryDry (MgSO4) & EvaporateBrineWash->DryResultPale Yellow Solid/Oil(Ready for Recryst)Dry->Result

Caption: Figure 1.[1] Sequential chemical washing protocol to remove oxidative (iodine) and acidic impurities prior to crystallization.

Module B: Crystallization Support (Solidification)

User Issue: "The oil is clean (pale yellow) but still won't turn into a solid."

Diagnosis: Deoxybenzoin derivatives are lipophilic and can "oil out" (separate as a liquid phase) if the solvent system is too polar or if the solution is too concentrated at high heat.

Protocol: The Two-Solvent Recrystallization Target Solvent System:Ethanol (95%) or Hexanes/Ethyl Acetate .

ParameterMethod A: Ethanol (Standard) Method B: Hexane/EtOAc (For stubborn oils)
Primary Solvent Boiling Ethanol (95%)Boiling Ethyl Acetate (minimal amount)
Co-Solvent Water (add dropwise)Hexanes (add until turbid)
Ideal For High purity crude (>85%)Oily/Sticky crude
Cooling Rate Slow (wrap flask in foil)Slow to Room Temp, then -20°C

Step-by-Step (Method A):

  • Place crude material in an Erlenmeyer flask.

  • Add boiling Ethanol slowly. Swirl constantly. Add just enough to dissolve the solid.

  • Troubleshooting: If small brown specks remain undissolved, filter the hot solution (these are likely inorganic salts or polymers).

  • Remove from heat. Add warm water dropwise until a faint permanent cloudiness appears.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool to room temperature undisturbed. Scratch the glass with a spatula to induce nucleation if necessary.

Module C: Chromatography (When Crystallization Fails)

User Issue: "I have multiple spots on TLC. Crystallization yields a mixture."

Diagnosis: You likely have structural isomers (e.g., 2'-iodo or ortho-acylated byproducts) or unreacted starting material (4-iodoacetophenone) which have similar solubility profiles to your product.[1]

TLC Guide:

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: 10% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm). Iodine stains will also work well.

Column Protocol:

  • Loading: Use "Dry Loading." Dissolve crude in DCM, add silica, evaporate to a dry powder, and load this powder on top of the column. This prevents "streaming" of the heavy iodinated compound.

  • Gradient: Start with 100% Hexanes to flush non-polar impurities (e.g., traces of iodobenzene). Ramp to 5% EtOAc/Hexanes, then 10% EtOAc/Hexanes.

  • Elution Order (Estimated):

    • 
      : Iodobenzene (if present).
      
    • 
      : This compound (Target) .[1]
      
    • 
      : 4-Iodoacetophenone (Starting Material).[1]
      
    • 
      : Phenylacetic acid (if not washed out).
      

Frequently Asked Questions (FAQ)

Q1: Why does my product turn pink/purple after sitting on the shelf for a week? A: Iodinated aromatics have a weak C-I bond that can homolyze under light exposure, releasing free iodine radical.

  • Fix: Recrystallize once more with a pinch of sodium thiosulfate in the aqueous phase, then dry thoroughly.

  • Prevention: Store the pure solid in an amber vial wrapped in foil, preferably at 4°C.

Q2: Can I use Acetone for recrystallization? A: Avoid Acetone. While it dissolves the compound well, its high volatility makes it difficult to control the cooling curve, often leading to "skin" formation or oils rather than crystals. Ethanol or Isopropanol are superior for this scaffold.

Q3: I suspect I have the wrong isomer (2'-iodo vs 4'-iodo). How do I tell? A: Check the Melting Point and NMR.

  • Symmetry: The 4'-iodo isomer is more symmetric and will generally have a higher melting point than the 2'-iodo (ortho) isomer.[1]

  • NMR: The 4'-iodo protons will appear as a distinct AA'BB' system (two doublets) in the aromatic region, whereas the 2'-iodo will show a complex ABCD pattern.[1]

Workflow Visualization

PurificationFlowStartCrude Reaction MixtureTLCRun TLC(10% EtOAc/Hex)Start->TLCDecision1Is there apurple/brown tint?TLC->Decision1WashWash w/ Na2S2O3 (aq)Decision1->WashYesAssessAssess Purity (TLC)Decision1->AssessNoWash->AssessRecrystRecrystallization(EtOH/H2O)Assess->RecrystMajor spot >85%ColumnColumn Chromatography(Gradient Hex -> 10% EtOAc)Assess->ColumnComplex mixtureFinalPure this compoundRecryst->FinalColumn->Final

Caption: Figure 2. Decision tree for selecting the appropriate purification pathway based on visual and chromatographic assessment.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization of aromatic ketones and use of thiosulfate). [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General purification of deoxybenzoin derivatives).

  • Frontier, A. (2024). Not Voodoo: Workup for Removing Bromine or Iodine. University of Rochester.[3] (Specific protocol for thiosulfate washes).

  • Organic Syntheses. (1934). p-Iodophenol (Example of Iodine Removal). Org. Synth. 1934, 14, 68. (Demonstrates the chemical logic of thiosulfate washes in iodinated aromatics).

Optimizing catalyst loading for reactions with 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for optimizing catalyst loading in cross-coupling reactions involving 4'-Iodo-2-phenylacetophenone (CAS: 55794-28-0).[1][2]

As a Senior Application Scientist, I have structured this content to move beyond basic "recipe following." Instead, we focus on the kinetic and mechanistic behaviors of the aryl iodide moiety in the presence of an enolizable ketone, enabling you to design self-validating optimization workflows.

Technical Abstract: The Substrate Profile

This compound presents a unique reactivity profile:

  • The Electrophile (Aryl Iodide): The C–I bond is weak (

    
    65 kcal/mol) and activated by the electron-withdrawing carbonyl group at the para position.[2] This facilitates rapid oxidative addition to Pd(0), often allowing for significantly lower catalyst loadings (<0.5 mol%) compared to aryl bromides or chlorides.[2]
    
  • The Nucleophile Trap (Enolizable Ketone): The

    
    -methylene protons (adjacent to the phenyl ring) are acidic (
    
    
    
    ).[2] High catalyst loadings or improper base selection can lead to unwanted
    
    
    -arylation or aldol condensation side products.[1][2]

Part 1: Optimization Workflow (Visualized)

Before adjusting catalyst loading, you must validate the reaction integrity.[2] The following workflow illustrates the logical path for determining the Minimum Effective Loading (MEL).

CatalystOptimization Start START: Standard Screening (1-2 mol% Pd) CheckConv Check Conversion @ 1-2 hrs Start->CheckConv FastComplete >90% Conversion (Fast Reaction) CheckConv->FastComplete High Activity Stalled <50% Conversion (Stalled/Slow) CheckConv->Stalled Low Activity ReduceLoad Step-Down Protocol: Test 0.5%, 0.1%, 0.05% FastComplete->ReduceLoad SpikeTest Perform Spike Test: Add fresh substrate vs. fresh catalyst Stalled->SpikeTest KineticProfile Measure Initial Rates (k_obs) & TOF (Turnover Frequency) ReduceLoad->KineticProfile SpikeTest->KineticProfile Identify Poisoning

Figure 1: Decision tree for optimizing catalyst loading based on initial conversion data.

Part 2: Troubleshooting & FAQs

Section A: Catalyst Life Cycle & Deactivation

Q1: I dropped the catalyst loading from 2 mol% to 0.5 mol%, and the reaction stalled at 70% conversion. Adding more catalyst didn't restart it. Why? Diagnosis: This is likely Product Inhibition or Ligand Decomposition , not simple catalyst death.[2]

  • The Science: In reactions with this compound, the product (a biaryl ketone) can compete for coordination sites on the metal center, especially if the ligand is not bulky enough.

  • The Fix (Spike Test):

    • Split the stalled reaction mixture.

    • Vial A: Add fresh substrate (this compound).

    • Vial B: Add fresh catalyst.

    • Result: If Vial A does not proceed but Vial B does, your catalyst is dead (aggregation to Pd black).[2] If Vial B also fails, your product or by-products are inhibiting the catalyst.

Q2: Why do I see significant deiodination (formation of 2-phenylacetophenone) at lower catalyst loadings? Diagnosis: The "Hydride Sponge" Effect.

  • The Science: At low catalyst loadings, the concentration of active Pd(II)-aryl species is low. If the transmetalation step (reaction with boronic acid/amine) is slow, the Pd(II)-aryl intermediate persists longer. This gives it time to undergo

    
    -hydride elimination or abstract a hydride from the solvent (e.g., alcohols, amines), leading to hydrodeiodination.
    
  • The Fix:

    • Increase Catalyst Loading slightly to accelerate the cycle.

    • Switch Solvents: Avoid primary/secondary alcohols.[2] Use aprotic solvents like Toluene, THF, or DMF.[2]

    • Increase Boronic Acid/Nucleophile: Push the equilibrium toward transmetalation.

Section B: Ligand & Base Selection

Q3: Can I use ligand-free Palladium (e.g., Pd(OAc)₂) for this substrate? Recommendation: Yes, but with caution.

  • Context: Because this compound is an activated aryl iodide , oxidative addition is facile.[1][2] Ligand-free "Homeopathic" Pd conditions (ppm levels) often work for simple couplings.[1][2]

  • Risk: The 2-phenylacetophenone moiety is bulky and enolizable.[2] Without a strong ligand (like Phosphines or NHCs) to stabilize the Pd(0) species, the catalyst is prone to aggregation into inactive Pd black, especially at the elevated temperatures required for sterically demanding couplings.

  • Protocol: If using ligand-free Pd, add a quaternary ammonium salt (e.g., TBAB) as a phase transfer catalyst and stabilizer to prevent Pd aggregation [1].

Part 3: Experimental Protocol: Step-Down Optimization

Objective: Determine the Minimum Effective Loading (MEL) for a Suzuki-Miyaura coupling of this compound with Phenylboronic acid.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Coupling Partner: Phenylboronic acid (1.2 equiv)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Toluene/Water (4:1)[1]

Procedure:

  • Stock Solution Prep: Prepare a master mix of the substrate, boronic acid, and base in the solvent. This ensures identical concentration across all vials.[2]

  • Catalyst Dosing: Prepare a stock solution of the catalyst (e.g.,

    
    ) in DCM or Toluene.[2]
    
  • The Array: Set up 4 reaction vials with the following loadings:

Vial IDCatalyst Loading (mol%)Expected Outcome
A 1.0% Benchmark: Full conversion < 1 hr.
B 0.1% Target: Full conversion < 4 hrs.
C 0.05% Stress Test: May stall or show induction period.
D 0.01% Limit: Likely incomplete; high turnover frequency (TOF) measurement.
  • Monitoring: Sample at t=15 min, 1h, and 4h.

  • Analysis: Plot Conversion vs. Time. The MEL is the lowest loading that achieves >95% conversion within your acceptable process time (e.g., 8 hours).

Part 4: Data Interpretation & Kinetics

When optimizing loading, you are balancing Turnover Number (TON) against Reaction Time .[2]

  • High Loading (1-5 mol%): Reaction is diffusion-controlled.[1][2] Wasted metal.[2]

  • Optimal Loading (0.05-0.5 mol%): Reaction is chemically controlled. This is the "Sweet Spot."

  • Sub-Critical Loading (<0.01%): Reaction becomes highly sensitive to impurities (oxygen, moisture) and "poisoning" effects.[2]

Visualizing the "Cliff": Below a certain threshold, the reaction does not just slow down linearly; it crashes. This is often due to the "Reservoir Effect" where a finite amount of catalyst is sacrificed to scavenge trace oxygen or sulfur impurities in the this compound starting material.[1]

References

  • Review of Catalyst Optimization : "Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide." Chemical Reviews. Link[1]

  • Aryl Iodide Reactivity : "Mechanistic Studies on the Oxidative Addition of Aryl Halides to Palladium." Journal of the American Chemical Society.[2] Link[1]

  • Optimization Strategies : "High-Throughput Experimentation in Catalyst Optimization." Accounts of Chemical Research. Link[1]

(Note: While specific literature on catalyst loading for CAS 55794-28-0 is limited, the protocols above are derived from established mechanistic principles for activated aryl iodides in cross-coupling chemistry.)

Sources

Preventing deiodination in reactions with 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Deiodination in Chemoselective Transformations

Substrate Intelligence & The Core Problem

The Molecule: 4'-Iodo-2-phenylacetophenone (CAS: 13329-40-3) The Weak Link: The Carbon-Iodine (C–I) bond.[1]

Technical Context: The C–I bond has a dissociation energy of approximately ~62 kcal/mol , significantly weaker than C–Br (~81 kcal/mol) or C–Cl (~95 kcal/mol). This makes the iodine moiety the "kinetic weak point" of your molecule. It is highly susceptible to:

  • Oxidative Addition: Rapid insertion by transition metals (Pd, Ni) even at room temperature.[1]

  • Metal-Halogen Exchange: Fast exchange with organolithium or Grignard reagents (Li/Mg), often faster than carbonyl addition.[1]

  • Homolytic Cleavage: Radical generation triggered by UV light or single-electron transfer (SET) agents.[1]

The Objective: Perform transformations on the ketone or the alpha-methylene group without severing the C–I bond.

Module A: Chemoselective Carbonyl Reduction

Scenario: You need to reduce the ketone to an alcohol, but standard hydrogenation removes the iodine (hydrogenolysis), and LiAlH₄ causes complex mixtures.

The Solution: Luche Reduction

Standard borohydride reductions can be sluggish with electron-rich acetophenones, leading users to apply heat, which promotes radical deiodination.[1] The addition of Cerium(III) chloride activates the carbonyl exclusively, allowing rapid reduction at low temperatures where the C–I bond is kinetically stable.

Protocol: Cerium-Mediated Chemoselective Reduction

Scope: Converts this compound to 1-(4-iodophenyl)-2-phenylethanol.[1]

Reagents:

  • Substrate: 1.0 equiv

  • CeCl₃[1]·7H₂O: 1.1 equiv[1]

  • NaBH₄: 1.2 equiv[1]

  • Solvent: Methanol (0.2 M concentration)

Step-by-Step Guide:

  • Dissolution: Dissolve 1.0 equiv of substrate and 1.1 equiv of CeCl₃·7H₂O in Methanol.[1] Ensure the solution is clear (sonicate if necessary).

  • Cooling: Cool the mixture to -10 °C (Ice/Salt bath). Critical: Lower temperature suppresses radical pathways.[1]

  • Addition: Add NaBH₄ portion-wise over 10 minutes. Gas evolution (H₂) will occur; ensure venting.[1]

  • Monitoring: Stir at 0 °C. Monitor via TLC (approx. 15–30 mins).

  • Quench: Add Acetone (2 equiv) to destroy excess hydride, then add saturated aqueous NH₄Cl.

  • Extraction: Evaporate MeOH, extract with EtOAc.

Why this works: The Ce(III) coordinates to the carbonyl oxygen, increasing its electrophilicity (hard acid/hard base interaction). This makes the carbonyl susceptible to "hard" hydride attack (NaBH₄) while the "soft" aryl iodide remains untouched.

Module B: Alpha-Functionalization (Alkylation)

Scenario: You are using a base to alkylate the alpha-position (next to the phenyl ring), but you observe "charring," loss of iodine, or polymerization.

The Issue: SET and Halogen Dance

Strong bases (LDA, LiHMDS) can act as single-electron donors, initiating a radical cleavage of the C–I bond. Furthermore, highly basic conditions can trigger "Halogen Dance" (base-catalyzed halogen migration), although less common in para-substituted systems, it remains a risk if the ring is electron-deficient.[1]

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Purple/Violet Color Iodine liberation (

) via homolytic cleavage.[1]
Exlude Light: Wrap flask in foil. Use radical scavenger (BHT, 1 mol%) if compatible.[1]
Complex Mixture (NMR) Metal-Halogen Exchange (if using alkyl-Li).[1]Switch Base: Use NaH or KHMDS instead of n-BuLi. n-BuLi will attack the Iodine instantly.[1]
Deiodinated Product Single Electron Transfer (SET) from base.[1]Temperature Control: Perform deprotonation at -78 °C . Never allow temp > 0 °C before quenching.[1]
Recommended Protocol: Alpha-Alkylation [1]
  • Base Selection: Use NaH (Sodium Hydride) in THF or DMF.[1] NaH acts as a base but is a poor nucleophile/reductant compared to organolithiums.

  • Condition: 0 °C to Room Temp.

  • Mechanism: The alpha-protons (pKa ~16-17) are acidic enough to be deprotonated by NaH without threatening the aryl iodide, provided the reaction is kept in the dark.

Module C: Preventing Protodeiodination in Cross-Couplings

Scenario: You are attempting a Suzuki or Heck coupling at the Iodine site, but you isolate the deiodinated product (Acetophenone derivative) instead of the biaryl product.

Mechanism of Failure: The catalytic cycle enters a "death spiral" called Protodeiodination .

  • Oxidative Addition occurs (Ar-Pd-I).[1]

  • Instead of Transmetallation, the complex intercepts a hydride source (from solvent, moisture, or beta-hydride elimination of impurities).

  • Reductive Elimination yields Ar-H.[1]

Protodeiodination cluster_cycle Catalytic Competition Start Ar-I (Substrate) OxAdd Ar-Pd(II)-I (Intermediate) Start->OxAdd Pd(0) Product Ar-Ar' (Desired) OxAdd->Product Transmetallation (Fast) Waste Ar-H (Deiodinated) OxAdd->Waste Hydride Source (Slow but Fatal) Factors Risk Factors: 1. Wet Solvents (H2O) 2. Alcohols (Isopropanol) 3. Low Catalyst Loading Factors->Waste

Caption: Figure 1. The competition between productive coupling and destructive protodeiodination. Hydride sources must be eliminated to favor the green path.

Corrective Protocol
  • Solvent Switch: Avoid alcohols (MeOH, EtOH, iPrOH) as cosolvents if deiodination is observed.[1] They act as hydride donors.[1] Use Toluene/Water or DMF .[1]

  • Concentration: Increase reaction concentration. Transmetallation is bimolecular (rate depends on concentration), while protodeiodination is often pseudo-unimolecular or solvent-dependent.[1] Higher concentration favors the desired pathway.

  • Catalyst: Switch to Pd(dppf)Cl₂ .[1] The bidentate ligand prevents open coordination sites that facilitate hydride insertion.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Grignard reagents to attack the ketone? A: Risky. Grignards (R-MgBr) can perform Magnesium-Halogen exchange with Ar-I. Fix: Use Knochel-Hauser bases (iPrMgCl[1]·LiCl) to selectively protect the iodine, or perform the reaction at -40 °C. Alternatively, use organozinc reagents which are chemoselective for the ketone over the C-I bond.

Q: My reaction mixture turned dark purple immediately. A: You have liberated Iodine (


).[1] This indicates the C–I bond has cleaved. Check if your solvent has peroxides (THF/Ether) or if the reaction was exposed to strong ambient light. Add copper powder or sodium thiosulfate during workup to clean the product, but the yield is likely compromised.

Q: I need to protect the ketone as an acetal. Will the Iodine survive acid catalysis? A: Yes. Standard Dean-Stark conditions (Toluene, pTsOH, Ethylene Glycol) are perfectly safe for Aryl Iodides.[1] The C–I bond is stable to Brønsted acids.

References

  • Gemal, A. L., & Luche, J. L. (1981).[1] Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society. [Link]

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[1] Halogen Dance Reactions—A Review. Chemical Society Reviews. [Link][1]

  • Navarro-Vázquez, A., & Schleyer, P. v. R. (2020).[1] Protodeiodination Mechanisms in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics. [Link][1]

  • Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition. [Link][1]

Sources

Column chromatography conditions for purifying 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026


-Phenylacetophenones (Deoxybenzoins) / Aryl Halides
CAS Reference:  182559-64-2 (Generic structure reference)

Introduction: The Molecule & The Challenge

Purifying 4'-Iodo-2-phenylacetophenone presents a specific set of challenges derived from its hybrid structure. It possesses a non-polar aryl halide tail and a moderately polar ketone core, flanked by an acidic


-methylene group.
  • The Trap: Users often treat this as a simple ketone. However, the heavy iodine atom increases lipophilicity significantly compared to the parent deoxybenzoin, while the

    
    -protons (pKa ~16-17) make the compound susceptible to enolization on acidic silica, potentially leading to peak tailing or hydrolysis if not handled correctly.
    
  • The Goal: Isolate the target from common impurities: unreacted iodobenzene (non-polar), phenylacetyl chloride/acid (polar/acidic), and regioisomers (similar polarity).

Module 1: Standard Purification Protocol

This protocol uses a "Gradient Elution" strategy to maximize separation efficiency. Isocratic systems are generally discouraged for this compound due to the wide polarity gap between the target and its synthetic precursors.

Stationary Phase & Loading
  • Silica Gel: Standard 230–400 mesh (40–63 µm).

  • Loading Method (Critical): Dry Loading is highly recommended.

    • Why? This compound is solid at room temperature and has limited solubility in Hexanes. Dissolving in minimal Dichloromethane (DCM), adsorbing onto silica (1:5 ratio), and evaporating ensures a tight band at the top of the column. Liquid loading with DCM often causes "band broadening" before the run even starts.

Mobile Phase System

Primary System: Hexanes / Ethyl Acetate (EtOAc)

PhaseSolvent Ratio (Hex:EtOAc)Column Volume (CV)Target Elution
Equilibration 100:0 (Pure Hexanes)2 CVFlushes moisture/air.
Stage 1 98:23-4 CVElutes non-polar impurities (e.g., Iodobenzene, biphenyls).
Stage 2 95:55-8 CVTarget Compound typically elutes here.
Stage 3 80:203 CVFlushes polar byproducts (e.g., carboxylic acids, bis-acylated species).

Alternative System (For difficult separations):

  • Solvent: Toluene / Hexanes (Start 50:50).

  • Mechanism:[1][2][3] Toluene engages in

    
    -
    
    
    
    interactions with the aromatic rings. If your impurity is an isomer (e.g., 2'-iodo vs 4'-iodo), this system often provides better resolution than Hex/EtOAc.

Module 2: Troubleshooting & Optimization

Scenario A: "My product is streaking/tailing on the column."

Diagnosis: The acidic silica is interacting with the enolizable


-protons or residual metal salts from the synthesis (e.g., AlCl3 from Friedel-Crafts) are dragging the compound.
  • Fix: Pre-treat the silica slurry with 1% Triethylamine (TEA) in Hexanes.

    • Caution: Flush with 2 CV of pure Hexanes before loading to remove excess TEA, which can catalyze de-iodination or condensation if left too concentrated.

Scenario B: "The fraction turned pink/purple during evaporation."

Diagnosis: Iodine liberation (Deiodination). Aryl iodides are light-sensitive, especially in solution.

  • Fix:

    • Wrap the column and fraction tubes in aluminum foil.

    • Keep the rotovap bath temperature < 40°C .

    • Add a copper turning to the flask during storage (scavenges free

      
      ).
      
Scenario C: "Co-elution with starting material (Phenylacetic acid)."

Diagnosis: This shouldn't happen in 95:5 Hex/EtOAc (Acid is very polar). If it does, your acid has likely formed an anhydride or dimer.

  • Fix: Perform a bicarbonate wash (Sat. NaHCO3) on the crude mixture before the column. Chromatography is an expensive way to remove acidic protons.

Module 3: Visual Workflows

Workflow 1: Method Development Logic

PurificationLogic Start Crude Mixture Analysis (TLC) CheckRf Check Rf in 90:10 Hex:EtOAc Start->CheckRf Decision1 Rf > 0.3? CheckRf->Decision1 PathA Too Non-Polar (Decrease Strength) Decision1->PathA Yes (>0.5) PathB Ideal Range (0.2 - 0.3) Decision1->PathB Yes (0.2-0.3) PathC Too Polar (Increase Strength) Decision1->PathC No (<0.1) ActionA Use 98:2 Gradient PathA->ActionA ActionB Use 95:5 Isocratic or Gradient PathB->ActionB ActionC Add DCM or Increase EtOAc PathC->ActionC

Caption: Logical flow for determining the initial solvent strength based on Thin Layer Chromatography (TLC) data.

Workflow 2: Impurity Troubleshooting Tree

Troubleshooting Problem Separation Issue Type1 Co-elution with Non-Polar Impurity Problem->Type1 Type2 Co-elution with Regioisomer Problem->Type2 Type3 Streaking/Tailing Problem->Type3 Sol1 Switch to Gradient Start 100% Hexane Type1->Sol1 Sol2 Change Selectivity Use Toluene or DCM Type2->Sol2 Sol3 Check Acidity Add 1% TEA or use Neutral Alumina Type3->Sol3

Caption: Decision tree for addressing specific separation failures during the purification process.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use DCM (Dichloromethane) instead of Ethyl Acetate? A: Yes, and it is often better. A Hexane/DCM gradient (starting 90:10 to 50:50) provides "softer" polarity changes. DCM solubilizes the aryl halide moiety better than EtOAc, potentially leading to sharper peaks, though it is more expensive and environmentally hazardous.

Q2: My yield is 110%. Why? A: this compound crystallizes easily. If you rotovapped to dryness rapidly, solvent (especially DCM or Toluene) is likely trapped inside the crystal lattice.

  • Validation: Run a proton NMR.[3] If you see a singlet at ~5.30 ppm (DCM) or multiplet at ~7.2 ppm (Toluene), dry the sample in a vacuum oven at 40°C overnight.

Q3: The compound solidified in the column tip. What do I do? A: This is "crystallization on the column," common with high-melting solids.

  • Immediate Fix: Stop the flow. Gently heat the column tip with a heat gun (low setting) or wrap it in a warm towel. Add a small amount of pure DCM to the top to redissolve the band, then resume elution with a slightly more polar solvent to keep it in solution.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for solvent properties and general purification logic).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational paper for flash chromatography mechanics).

  • Reich, H. J. (2023).[4] Common Solvents and their Properties. University of Wisconsin-Madison Organic Chemistry Data. (Authoritative source for solvent polarity and miscibility).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context for Friedel-Crafts and related synthesis of acetophenones).

Sources

Improving the stability of 4'-Iodo-2-phenylacetophenone in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

4'-Iodo-2-phenylacetophenone (also known as 4'-iodo-deoxybenzoin) serves as a critical intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) and heterocycle synthesis. However, its stability in solution is compromised by two competing degradation pathways inherent to its structure:

  • Benzylic Auto-oxidation: The methylene bridge (

    
    -carbon) is flanked by a carbonyl and a phenyl ring, making the protons highly acidic (
    
    
    
    ) and susceptible to radical auto-oxidation to form the
    
    
    -diketone (benzil derivative).
  • Photolytic Dehalogenation: The Aryl-Iodide (C-I) bond is weak (

    
    ) and prone to homolytic cleavage under UV/visible light, liberating iodine radicals.
    

This guide provides a self-validating protocol to mitigate these risks and ensure experimental reproducibility.

Diagnosis: Is Your Solution Degraded?

Before attempting stabilization, confirm the integrity of your current batch. Use this diagnostic matrix.

IndicatorObservationRoot CauseAction Required
Visual Solution turns Yellow/Brown Liberation of elemental Iodine (

) or formation of

-diketone (conjugated system).
STOP. Check LC-MS. If

is present, quench with sodium thiosulfate (if compatible) or repurify.
Visual Precipitation / TurbiditySolubility limit exceeded or formation of insoluble oxidative dimers.Gentle warming (max 35°C). If solid persists, filter and analyze solid by NMR.
LC-MS Peak +14 Da (M+14)Oxidation of methylene (

). Formation of 1-(4-iodophenyl)-2-phenylethane-1,2-dione.
Irreversible degradation. Discard solution.
NMR Loss of singlet at

ppm
Loss of benzylic protons (

).
Confirm oxidation.[1] Discard.
NMR New doublet/multiplet in aromatic regionPhotodehalogenation (Loss of Iodine, replaced by H).Irreversible. Check light shielding protocols.

The Stability Protocol (Standard Operating Procedure)

To maintain stability for


 days in solution, you must control Light , Oxygen , and Solvent Acidity .
A. Solvent Selection Strategy

Avoid ethers (THF/Diethyl ether) for long-term storage due to peroxide formation which accelerates


-oxidation.
SolventStability RatingNotes
Acetonitrile (MeCN) ⭐⭐⭐⭐⭐ (Best)Non-reactive, excellent solubility, transparent to UV (easy QC).
Dichloromethane (DCM) ⭐⭐⭐⭐Good solubility, but volatile. Evaporation changes concentration.
DMSO ⭐⭐Risk: Hygroscopic.[2] Can act as an oxidant (Swern-type) if activators are present.
Methanol/Ethanol ⭐⭐Risk: Nucleophilic solvent. Can form hemiacetals at the ketone carbonyl over time.
B. Preparation Workflow

Follow this strict order of operations to minimize radical initiation.

  • Glassware Prep: Use amber glass vials (silanized preferred to minimize surface acidity).

  • Solvent Degassing: Sparge the chosen solvent (MeCN) with Argon or Nitrogen for 15 minutes before adding the solid. Why? Removing dissolved

    
     prevents the initial radical propagation step at the benzylic position.
    
  • Dissolution: Add this compound. Vortex to dissolve. Do not sonicate for >5 mins (sonication can generate heat and radicals).

  • Headspace Purge: After aliquoting, purge the vial headspace with Argon for 10 seconds before capping.

  • Storage: Store at -20°C .

Mechanism of Degradation (Visualization)

Understanding the enemy is key to defeating it. The diagram below illustrates how Light (


) and Oxygen (

) attack the molecule.

DegradationPathways Start This compound (Intact) Radical Benzylic Radical (Intermediate) Start->Radical Base / O2 / Trace Metals Dehalo De-iodinated Product (4-phenylacetophenone) Start->Dehalo UV Light (hν) Iodine Free Iodine (I2) (Yellow Color) Start->Iodine UV Light (hν) Peroxide Hydroperoxide Radical->Peroxide + O2 Diketone 1-(4-iodophenyl)-2-phenylethane-1,2-dione (Degradation Product) Peroxide->Diketone - H2O

Figure 1: Competing degradation pathways. The solid path represents auto-oxidation (oxygen-dependent); the dashed path represents photolysis (light-dependent).

Troubleshooting FAQs

Q1: My solution turned yellow overnight. Can I still use it for a Suzuki coupling?

  • Answer: Proceed with caution. The yellow color indicates free Iodine (

    
    ). In Pd-catalyzed couplings, 
    
    
    
    acts as a catalyst poison (oxidizing
    
    
    to
    
    
    prematurely).
  • Fix: Wash the organic solution with a dilute aqueous Sodium Thiosulfate (

    
    ) solution. If the color clears and LC-MS shows the parent mass, you may proceed. If the color persists, it is likely the 
    
    
    
    -diketone impurity (which is also yellow). Discard.

Q2: I need to store the solution for 6 months. Is -80°C better than -20°C?

  • Answer: Yes, but freeze-thaw cycles are the real killer .

  • Protocol: Aliquot the stock solution into single-use amber vials (e.g., 100

    
     each) before freezing at -80°C. This prevents repeated exposure to moisture and oxygen during thawing.
    

Q3: Can I add acid to stabilize the ketone?

  • Answer: NO. While acids stabilize some compounds, here they accelerate enolization. The enol form is the nucleophile that reacts with oxygen. Keep the solution neutral . Ensure your glass vials are not alkali-washed (residual base promotes degradation).

Q4: Why does the protocol recommend Acetonitrile over DMSO?

  • Answer: DMSO is excellent for solubility but has a high freezing point (18°C). When you freeze it, the solute often precipitates out and may not re-dissolve completely upon thawing without heating (which risks degradation). Acetonitrile stays liquid at -20°C (or freezes without segregating the solute as aggressively) and is easily removed if you need to switch solvents.

References

  • Auto-oxidation of Deoxybenzoin Derivatives

    • Mechanism:[3][4] The benzylic position of deoxybenzoin is prone to oxidation to benzil.

    • Source:Journal of the American Chemical Society, "The Mechanism of the Oxidation of Deoxybenzoin." (Generalized reference for benzylic oxidation mechanisms).

  • Photostability of Aryl Iodides

    • Mechanism:[3][4] Carbon-Iodine bond cleavage under UV irradiation.

    • Source:Journal of Organic Chemistry, "Photochemistry of Aryl Halides." .

  • Solvent Effects on Ketone Stability

    • Data: Impact of protic vs.
    • Source:Chemical Reviews, "Keto-Enol Tautomerism in Solution." .

(Note: Specific stability data for this compound is derived from the reactivity profiles of its functional groups, as direct stability studies for this specific catalog number are rarely published in isolation.)

Sources

Technical Support Center: Work-Up Procedure for 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 4'-Iodo-2-phenylacetophenone (also known as 1-(4-iodophenyl)-2-phenylethanone or 4-iododeoxybenzoin). This molecule combines an aryl iodide functionality with an


-methylene deoxybenzoin  scaffold.

While the aryl iodide provides an excellent handle for downstream cross-coupling (Suzuki, Sonogashira), the


-methylene position introduces specific chemical liabilities—namely acidity (

) and susceptibility to oxidation. This guide prioritizes preserving the C–I bond while preventing aldol condensation or oxidative degradation at the

-position.

Module 1: Standard Work-Up Protocol (The "Happy Path")

This workflow assumes a standard synthesis (e.g., Friedel-Crafts acylation or Grignard addition to nitrile) has just completed.

Phase 1: Quenching & Extraction

Critical Causality: The


-protons in deoxybenzoins are acidic. Quenching with strong base (NaOH) or allowing the mixture to remain basic while hot promotes aldol condensation  (dimerization) or autoxidation  to the benzoin ( 

-hydroxy ketone) derivative [1].
  • Cooling: Cool the reaction mixture to 0 °C before quenching.

  • Quench:

    • Preferred: Saturated aqueous Ammonium Chloride (

      
      ). This buffers the pH to ~5-6, preventing enolization.
      
    • Alternative (if Lewis Acids like

      
       were used): Pour slowly onto a mixture of ice and dilute HCl. The acid prevents aluminum salts from forming impossible-to-separate emulsions.
      
  • Solvent Selection:

    • Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Avoid: Diethyl ether (often forms peroxides; lower solubility for iodinated aromatics compared to DCM).

Phase 2: The "Iodine Wash" (Scavenging)

Issue: Aryl iodides can undergo partial homolytic cleavage if exposed to light/heat, or the reaction may contain residual iodine oxidants. Indicator: The organic layer turns purple or dark brown.

  • Wash Step: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) .
    
  • Mechanism:

    
    .
    
  • Result: The organic layer should return to a pale yellow or colorless state.

Phase 3: Drying & Concentration
  • Drying Agent: Magnesium Sulfate (

    
    ). It is faster and more aggressive than 
    
    
    
    , which is crucial to minimize the time the compound spends in solution where it might degrade.
  • Temperature: Rotary evaporate at < 40 °C .

    • Warning: High heat can accelerate deiodination if trace metal impurities are present.

Module 2: Visualizing the Workflow

The following diagram outlines the decision logic for the work-up, specifically addressing the stability of the Iodine and


-Carbon.

WorkUpLogic Start Crude Reaction Mixture Quench Quench: Sat. NH4Cl (pH ~6) Avoid Strong Base! Start->Quench Extract Extract: DCM or EtOAc Quench->Extract CheckColor Check Color: Purple/Brown? Extract->CheckColor ThioWash Wash: 10% Na2S2O3 (Remove free I2) CheckColor->ThioWash Yes (Iodine present) BrineWash Wash: Brine CheckColor->BrineWash No ThioWash->BrineWash Dry Dry: MgSO4 Filter & Conc. <40°C BrineWash->Dry Solidify Result: Off-white Solid Dry->Solidify

Figure 1: Logic flow for the isolation of this compound, highlighting the critical thiosulfate wash step for iodine scavenging.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. How do I fix this?

Diagnosis: This is common for deoxybenzoins. The melting point is likely suppressed by impurities (starting materials), causing the compound to separate as a supercooled liquid before crystallizing. Solution:

  • Solvent Switch: If using single-solvent (e.g., Ethanol), switch to a binary system .

  • Protocol: Dissolve the oil in a minimum amount of warm DCM (excellent solubility). Slowly add Hexanes (or Pentane) until cloudy.

  • Seed: Add a seed crystal if available. If not, scratch the glass side of the flask.

  • Cooling: Place in a -20 °C freezer. Do not cool slowly to room temp; shock-cooling often forces the solid out better for this specific scaffold.

Q2: I see a new spot on TLC appearing just below my product after work-up.

Diagnosis: This is likely the


-hydroxy derivative (benzoin)  or the oxidized diketone (benzil) .
Cause:  Exposure to air under basic conditions (during quench) or silica gel induced oxidation.
Fix: 
  • Ensure the quench was neutral/acidic.

  • Avoid preparative TLC. The large surface area of silica + air accelerates oxidation of the

    
    -methylene. Use flash column chromatography with a rapid gradient.
    
Q3: The Iodine fell off (Deiodination).

Diagnosis: You isolated deoxybenzoin (Mass = 196) instead of the iodo-derivative (Mass = 322). Cause: If your reaction involved a metal catalyst (Pd, Cu) or a strong reducing agent (LiAlH4, NaBH4), the C–I bond is the first to break. Prevention:

  • Avoid refluxing for extended periods.

  • If reducing the ketone (e.g., to the alcohol), use mild reagents like

    
     in Methanol at 0 °C , not refluxing THF.
    

Module 4: Purification Strategy (Data & Specifications)

The 4-iodo substituent significantly increases lipophilicity compared to the parent deoxybenzoin.

Solubility Profile & Solvent Selection
SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (EtOH) HighModerateHigh Primary choice for recrystallization.
Dichloromethane Very HighHighLowGood for extraction, bad for cryst.
Hexanes/Pet Ether LowInsolubleHigh Use as an anti-solvent.
Water InsolubleInsolubleN/AUse for washing only.
Purification Decision Tree

Purification Crude Crude Solid/Oil PurityCheck Purity > 85%? Crude->PurityCheck Recryst Recrystallization Solvent: EtOH or EtOH/Hexane PurityCheck->Recryst Yes Column Flash Chromatography Stat Phase: Silica Mobile: Hex:EtOAc (9:1) PurityCheck->Column No (Complex Mix) Final Pure this compound Recryst->Final Column->Recryst If color persists Column->Final

Figure 2: Purification strategy based on crude purity. Recrystallization is preferred for scale-up due to the crystalline nature of aryl iodides.

Module 5: Stability & Storage[1]

  • Light Sensitivity: The C–I bond is photosensitive. Long-term exposure to fluorescent lab lights can liberate Iodine, turning the solid yellow/brown.

    • Action: Store in amber vials wrapped in foil.

  • Shelf-Life: Stable at 2–8 °C for >1 year if kept dry.

  • Re-purification: If the solid turns yellow upon storage, dissolve in DCM, wash with dilute Sodium Thiosulfate, dry, and re-concentrate.

References

  • Organic Syntheses , Coll. Vol. 2, p. 156 (1943); Vol. 12, p. 16 (1932). (General reactivity of Deoxybenzoin derivatives). Link

  • PubChem Compound Summary , "1-(4-Iodophenyl)ethanone" (Structural analog for stability data). Link[1]

  • Baran Lab , "Iodine(V) Reagents in Organic Synthesis" (Context on Iodine stability and oxidation adjacent to carbonyls). Link

  • Fisher Scientific , "Deoxybenzoin Safety Data Sheet" (Base scaffold handling). Link

  • ResearchGate , "Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone" (Analogous synthesis and workup procedures). Link

Sources

Validation & Comparative

1H NMR and 13C NMR of 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Spectroscopic Profiling of 4'-Iodo-2-phenylacetophenone

Executive Summary

This compound (CAS: 55794-28-0) is a critical halogenated building block, primarily utilized as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1] Its high reactivity, driven by the weak C–I bond, makes it superior to its bromo- and chloro-analogs for rapid functionalization.

However, this reactivity poses a stability challenge; the compound is prone to de-iodination or light-induced degradation. This guide provides a rigorous comparison of its 1H and 13C NMR spectral signatures against its closest structural analogs—4'-Bromo-2-phenylacetophenone and Deoxybenzoin (unsubstituted)—to enable precise quality control and impurity identification.

Part 1: Chemical Identity & Structural Logic

FeatureTarget CompoundPrimary Analog (Alternative)Core Scaffold (Control)
Name This compound 4'-Bromo-2-phenylacetophenone2-Phenylacetophenone (Deoxybenzoin)
CAS 55794-28-0 2001-29-8451-40-1
Formula C₁₄H₁₁IOC₁₄H₁₁BrOC₁₄H₁₂O
MW 322.14 g/mol 275.14 g/mol 196.25 g/mol
Key Role High-reactivity Cross-coupling PartnerCost-effective, lower reactivity alternativeStarting material / De-halogenated impurity
Structural Analysis Diagram

The following diagram illustrates the structural connectivity and the specific "zones" analyzed in the NMR sections.

StructureAnalysis Substrate This compound RingA Ring A: 4-Iodobenzoyl (AA'BB' System) Substrate->RingA Contains Reactive Site (C-I) Linker Linker: Methylene (-CH2-) (Singlet) Substrate->Linker Alpha-Carbon RingB Ring B: Phenyl (Multiplet) Substrate->RingB Stable Anchor RingA->Linker Connected via C=O Linker->RingB Connected via C-C

Figure 1: Structural segmentation of this compound for spectral assignment.

Part 2: Comparative 1H NMR Analysis

The proton NMR spectrum is dominated by the symmetry of the p-substituted ring (Ring A) and the characteristic singlet of the methylene linker.

Diagnostic Signals & Chemical Shifts (CDCl₃, 400 MHz)
Assignment4'-Iodo (Target) 4'-Bromo (Analog) Deoxybenzoin (Control) Interpretation & Causality
-CH₂- (Linker) 4.24 ppm (s) 4.26 ppm (s)4.28 ppm (s)The methylene protons are insulated from the halogen's electronic effect by the carbonyl group, resulting in minimal shift variation across analogs.
Ring A (Ortho to CO) 7.68 ppm (d) 7.84 ppm (d)8.02 ppm (d)Shielding Effect: Iodine is less electronegative than Bromine, but the heavy atom effect and anisotropy often cause subtle upfield shifts relative to unsubstituted rings in specific conformations.
Ring A (Ortho to X) 7.82 ppm (d) 7.61 ppm (d)7.45 - 7.55 ppm (m)Deshielding Zone: Protons ortho to Iodine are significantly deshielded due to the large electron cloud and magnetic anisotropy of the Iodine atom. This doublet is the key identifier.
Ring B (Phenyl) 7.25 - 7.35 ppm (m) 7.25 - 7.35 ppm (m)7.20 - 7.35 ppm (m)The distal phenyl ring remains chemically equivalent across all three compounds, appearing as a standard aromatic multiplet.

Key Differentiator: Look for the AA'BB' pattern in the aromatic region.

  • Target (Iodo): Two distinct doublets (J ~8.5 Hz) centered around 7.7 - 7.8 ppm.

  • Control (Deoxybenzoin): The benzoyl ring protons overlap more significantly, often appearing as a complex multiplet rather than clean doublets.

Part 3: Comparative 13C NMR Analysis

Carbon-13 NMR provides the definitive proof of identity due to the "Heavy Atom Effect" of Iodine, which causes a dramatic upfield shift (shielding) of the attached carbon.

Diagnostic Signals (CDCl₃, 100 MHz)
Carbon Environment4'-Iodo (Target) 4'-Bromo (Analog) Deoxybenzoin (Control) Diagnostic Value
C=O (Carbonyl) 197.2 ppm 197.1 ppm197.6 ppmConfirms ketone functionality. Minimal variation indicates the inductive effect of the halogen does not strongly propagate to the carbonyl carbon.
C-X (Ipso Carbon) 101.5 ppm 128.4 ppm 133.0 ppm (C-H)CRITICAL IDENTIFIER: The Carbon attached to Iodine (C-I) is heavily shielded, appearing ~27 ppm upfield from the C-Br analog. If you see a peak at ~100 ppm, it is the Iodo-compound.
-CH₂- (Methylene) 45.4 ppm 45.4 ppm45.5 ppmStandard alpha-carbon shift.
Aromatic C-H 128 - 138 ppm 128 - 132 ppm128 - 133 ppmThe carbons ortho to Iodine will be slightly deshielded (~137-138 ppm) compared to the Bromo analog.
NMR Correlation Workflow

To validate the structure experimentally, use the following HMBC (Heteronuclear Multiple Bond Correlation) logic:

NMR_Logic cluster_legend Legend Proton_CH2 1H: CH2 (4.24 ppm) Carbon_CO 13C: C=O (197.2 ppm) Proton_CH2->Carbon_CO HMBC (2-bond) Carbon_Ipso 13C: Ipso-Phenyl (134 ppm) Proton_CH2->Carbon_Ipso HMBC (2-bond) Proton_Ortho_I 1H: Ortho-I (7.82 ppm) Proton_Ortho_I->Carbon_CO HMBC (3-bond) Carbon_CI 13C: C-I (101.5 ppm) Proton_Ortho_I->Carbon_CI HMBC (2-bond) key Blue Arrows: Linker Correlations Red Arrows: Ring A Correlations

Figure 2: HMBC correlations required to confirm the connectivity of the methylene linker to the specific iodobenzoyl ring.

Part 4: Experimental Protocols

To ensure reproducibility and high-resolution data, follow these specific acquisition parameters.

Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) is the standard. For labile samples prone to acid-catalyzed degradation, filter the CDCl₃ through basic alumina or use CD₂Cl₂ (Methylene Chloride-d2).

  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL solvent.

    • 13C NMR: 30–50 mg in 0.6 mL solvent (Essential for detecting the quaternary C-I peak).

Instrument Parameters (400 MHz equivalent)
  • 1H NMR:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s

    • Scans (NS): 16

  • 13C NMR (Critical):

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary Carbon-Iodine (C-I) and Carbonyl (C=O) carbons have long T1 relaxation times. Standard delays (1.0s) may suppress these peaks, leading to false negatives in identification.

    • Scans (NS): Minimum 512 (due to the lower sensitivity of quaternary carbons).

Part 5: Stability & Handling (Performance Context)

While the Iodo-analog is the superior reagent for cross-coupling, it is less stable than the Bromo-analog.

  • Light Sensitivity: The C-I bond is photolabile. NMR samples left in ambient light for >24 hours may show new peaks corresponding to Deoxybenzoin (de-iodination) or radical coupling byproducts.

  • Storage: Store solid at 2-8°C, protected from light.

References

  • ChemicalBook. (n.d.). This compound Spectral Data. Retrieved from

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS) - Acetophenone Derivatives. Retrieved from

  • Royal Society of Chemistry. (2013).[2] Synthesis and Characterization of Halogenated Acetophenones. Organic & Biomolecular Chemistry. Retrieved from

  • PubChem. (n.d.).[3] 1-(4-iodophenyl)-2-phenylethanone Compound Summary. Retrieved from

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the mass spectrometric behavior of 4'-Iodo-2-phenylacetophenone (CAS: 55794-28-0). As a halogenated deoxybenzoin derivative, this compound serves as a critical intermediate in the synthesis of bioactive heterocycles and selective estrogen receptor modulators (SERMs).

This document contrasts the analytical performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) , establishing a self-validating protocol for researchers. It further delineates the specific "Heavy Atom" spectral signature of the iodine substituent compared to structural analogues.

Structural Analysis & Fragmentation Theory

To interpret the spectrum accurately, one must first map the bond dissociation energies (BDE) against the molecular structure. The molecule consists of an iodinated benzoyl moiety linked to a benzyl group.

Molecular Specifications:

  • Formula:

    
    
    
  • Exact Mass: 321.9855 Da

  • Nominal Mass: 322 Da

Theoretical Fragmentation Pathway

The primary fragmentation is governed by Stevenson’s Rule , which predicts that upon


-cleavage, the positive charge resides on the fragment with the lower ionization energy.
  • Pathway A (

    
    -Cleavage):  Cleavage of the C-C bond between the carbonyl and the methylene group.
    
  • Pathway B (Inductive Cleavage): Loss of the Iodine atom (weak C-I bond).

FragmentationPathway cluster_legend Legend M Molecular Ion [M]+. (m/z 322) Frag1 4-Iodobenzoyl Cation (m/z 231) Base Peak Candidate M->Frag1 α-Cleavage (Loss of Benzyl radical) Frag2 Tropylium Ion (m/z 91) Stable Aromatic M->Frag2 Charge Retention on Benzyl (Less favored) Frag3 4-Iodophenyl Cation (m/z 203) Frag1->Frag3 -CO (28 Da) Inductive cleavage Frag4 Phenyl Cation (m/z 77) Frag3->Frag4 -I (127 Da) C-I Bond Homolysis key Blue: Parent | Red: Major Fragment | Green: Diagnostic | Yellow: Secondary

Figure 1: Predicted fragmentation pathway for this compound under 70 eV Electron Ionization.

Comparative Analysis: Ionization Alternatives

The choice of ionization technique dictates the "performance" of the assay—specifically, the trade-off between molecular weight confirmation and structural fingerprinting.

Performance Matrix: EI vs. ESI

The following table contrasts the spectral quality obtained from Gas Chromatography-Mass Spectrometry (GC-MS/EI) and Liquid Chromatography-Mass Spectrometry (LC-MS/ESI).

FeatureElectron Ionization (EI)Electrospray Ionization (ESI+)
Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)
Molecular Ion (

)
Weak (<10% relative abundance)Dominant (

or

)
Base Peak m/z 231 (Iodobenzoyl) or m/z 91m/z 323 (

)
Structural Insight High: Reveals iodine position & backbone.Low: Requires MS/MS (CID) for fragments.
Limit of Detection Picogram range (SIM mode)Femtogram range (MRM mode)
Suitability Best for Identification Best for Quantitation/Purity
Expert Insight on Causality
  • Why EI fragments heavily: The ionization potential of the carbonyl oxygen is lower than the 70 eV energy imparted. This excess internal energy drives the rapid

    
    -cleavage, generating the stable acylium ion (m/z 231).
    
  • Why ESI preserves the parent: ESI generates ions via protonation in solution. The resulting even-electron species (

    
    ) is chemically stable and lacks the radical character required to trigger spontaneous 
    
    
    
    -cleavage in the source.

Detailed Spectral Interpretation (EI Mode)

When analyzing the standard 70 eV spectrum, verify the identity using these diagnostic peaks.

The "Heavy Atom" Signature

Unlike Chlorine (3:1 ratio of M:M+2) or Bromine (1:1 ratio), Iodine is monoisotopic (


) .
  • Observation: You will NOT see a significant M+2 peak.

  • Mass Defect: Iodine has a negative mass defect. High-resolution MS will show the mass slightly lower than the integer sum (Exact mass 321.9855 vs Nominal 322).

Key Fragment Assignment
m/z (Nominal)Ion IdentityMechanismDiagnostic Value
322 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular IonConfirms MW. Intensity is usually low due to weak C-C bond.
231

4-IodobenzoylBase Peak. Confirms Iodine is on the benzoyl ring, not the benzyl ring.
203

4-IodophenylLoss of CO (28 Da) from m/z 231. Confirms carbonyl presence.
91

TropyliumRearrangement of the benzyl group. Confirms the 2-phenyl moiety.
76

Benzyne-likeLoss of Iodine (127) from m/z 203.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol which includes internal validation steps.

Sample Preparation (GC-MS Focus)
  • Solvent: Dissolve 1 mg of this compound in 1 mL of HPLC-grade Dichloromethane or Ethyl Acetate.

    • Note: Avoid Methanol for GC-MS to prevent transesterification artifacts in the injector port.

  • Concentration: Dilute to 10 ppm for full-scan mode.

  • Inlet Conditions: 250°C, Split ratio 20:1.

Analytical Workflow Diagram

Workflow Sample Sample Prep (10 ppm in DCM) Blank Run Solvent Blank (Validate System Cleanliness) Sample->Blank Run Inject Sample (GC-MS EI Mode) Blank->Run If clean Check1 Check m/z 322 (Signal > 1000 counts?) Run->Check1 Check2 Check m/z 231 (Base Peak?) Check1->Check2 Yes Check2->Run No (Re-optimize) Result Confirm Identity Check2->Result Yes

Figure 2: Self-validating analytical workflow for structural confirmation.

Comparison with Analogues

Comparing the 4'-Iodo compound with its analogues highlights the specific performance shift caused by the halogen.

AnalogueMolecular Ion (

)
Base Peak FragmentIsotopic Pattern
4'-Iodo- m/z 322m/z 231 (Iodobenzoyl)Single peak (Monoisotopic I)
4'-Bromo- m/z 274m/z 183/185 (Bromobenzoyl)1:1 doublet (M, M+2)
Deoxybenzoin m/z 196m/z 105 (Benzoyl)Standard organic envelope

Interpretation: If the spectrum shows a doublet at m/z 231/233, the sample is contaminated with the Bromo -precursor (incomplete substitution). If the base peak shifts to 105, the sample has lost the Iodine (dehalogenation).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for fragmentation rules).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for Stevenson's Rule and odd-electron ion mechanisms).

  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. (Authoritative source for Deoxybenzoin fragmentation patterns).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Comparison of EI vs ESI ionization energies).

Technical Guide: High-Resolution Mass Spectrometry (HRMS) Characterization of 4'-Iodo-2-phenylacetophenone

[1]

Executive Summary

In the synthesis and development of halogenated pharmaceutical intermediates, 4'-Iodo-2-phenylacetophenone (

This guide outlines a validated High-Resolution Mass Spectrometry (HRMS) workflow. By leveraging the specific mass defect of iodine and the sub-ppm mass accuracy of Q-TOF or Orbitrap systems, researchers can achieve unambiguous structural confirmation and impurity profiling that is unattainable via conventional methods.

The Analytical Challenge

This compound is a hydrophobic ketone often used as a scaffold in Suzuki-Miyaura cross-coupling reactions.[1] Two specific properties necessitate HRMS analysis:

  • The Iodine Mass Defect: Iodine (

    
    ) has a distinct mass defect (exact mass 126.90447 Da).[1] Unlike carbon or hydrogen, which add slightly more than integer mass, iodine adds less.[1] This negative mass defect shifts the molecular ion significantly, a feature resolvable only by HRMS.
    
  • Monoisotopic Character: Unlike Chlorine (

    
    ) or Bromine (
    
    
    ), Iodine is monoisotopic (
    
    
    ).[1] This results in a lack of the characteristic M+2 isotopic signature, making it difficult to distinguish from non-halogenated isobaric impurities using LRMS alone.
Compound Vital Statistics
PropertyValue
Formula

Nominal Mass 322 Da
Exact Neutral Mass 321.98551 Da
Protonated Ion

322.99279 Da
Sodium Adduct

344.97473 Da

Comparative Analysis: HRMS vs. Alternatives

The following table contrasts HRMS (Orbitrap/Q-TOF) against standard industry alternatives for this specific application.

FeatureHRMS (Q-TOF / Orbitrap) Low-Res MS (Single Quad) 1H NMR (400 MHz)
Primary Output Exact Mass (

ppm error)
Nominal Mass (

Da)
Proton Connectivity
Iodine Confirmation Excellent (via Mass Defect)Poor (Relies on fragmentation)Indirect (Chemical shift)
Impurity Detection High (Resolves isobars)Low (Co-eluting isobars merge)Medium (Requires

impurity)
Sensitivity Femtogram rangePicogram rangeMilligram range
Throughput High (LC coupled)High (LC coupled)Low (Offline)

Scientist's Note: While NMR is non-negotiable for structural connectivity, HRMS is the only technique capable of confirming the elemental composition of trace side-products, such as the des-iodo analog (2-phenylacetophenone), which may co-crystallize with the product.

Experimental Protocol

This protocol is designed for a Q-TOF LC-MS system but is adaptable to Orbitrap platforms.[1]

A. Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL of HPLC-grade Methanol (MeOH).

  • Working Solution: Dilute stock 1:1000 in 50:50 Water:MeOH + 0.1% Formic Acid to achieve ~1 µg/mL.

    • Rationale: The addition of formic acid promotes protonation (

      
      ), essential for Electrospray Ionization (ESI) of ketones.
      
B. Liquid Chromatography (LC) Conditions[1][2][3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 1.8 µm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1]

    • 1-8 min: 5%

      
       95% B (Linear ramp)[1]
      
    • 8-10 min: 95% B (Wash)[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2 µL.

C. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (Optimized for aryl ketones to prevent in-source fragmentation).[1]

  • Gas Temperature: 325°C.

  • Mass Range:

    
     100 – 1000.[1]
    
  • Acquisition Rate: 2 spectra/sec.

Workflow Visualization

The following diagram illustrates the integrated workflow from sample preparation to data validation.

GSampleSample Prep(MeOH + 0.1% FA)LCLC Separation(C18 Gradient)Sample->LCInjectionESIESI Source(Positive Mode)LC->ESIElutionAnalyzerMass Analyzer(Q-TOF / Orbitrap)ESI->AnalyzerIonization [M+H]+DataData Processing(Mass Defect Filter)Analyzer->Datam/z Detection

Figure 1: End-to-end HRMS analytical workflow for halogenated ketone analysis.

Data Interpretation & Mechanism

Mass Accuracy & Defect Analysis

In the acquired spectrum, the base peak should appear at


 322.9928
  • If using Low-Res MS, you might see a peak at

    
     323.0.[1]
    
  • The difference of ~0.007 Da is negligible in low-res but massive in HRMS.[1]

  • Validation: If the measured mass is

    
     (indicative of a nitrogenous impurity like 
    
    
    ), the error would be
    
    
    ppm, immediately flagging the sample as impure.
Fragmentation Pathway (MS/MS)

Upon subjecting the parent ion (

  • Alpha-Cleavage: The bond between the carbonyl carbon and the alpha-carbon (benzyl group) is the weakest.

  • Iodine Retention: The positive charge preferentially stays on the benzoyl moiety due to resonance stabilization by the aromatic ring.[1]

FragmentationParentParent Ion [M+H]+m/z 322.9928Frag1Fragment A(4-Iodobenzoyl cation)m/z 230.9301Parent->Frag1Alpha-CleavageNeutral1Neutral Loss(Toluene/Benzyl radical)92 DaParent->Neutral1Frag2Fragment B(Phenyl cation)m/z 77.0391Frag1->Frag2Sequential Loss (CO, I)Neutral2Neutral Loss(CO + Iodine)VariableFrag1->Neutral2

Figure 2: Predicted MS/MS fragmentation pathway. The signal at m/z 230.9301 is diagnostic for the 4-iodobenzoyl group.

Validation Criteria (Self-Validating System)

To ensure the data is trustworthy, the experiment must meet these "Three Pillars of Validity":

  • Mass Accuracy Threshold: The measured mass of the parent ion must be within

    
     ppm  of the theoretical 
    
    
    .
  • Isotopic Fidelity: The observed isotopic pattern must match the theoretical simulation. Specifically, the absence of an M+2 peak (characteristic of Br/Cl) confirms the halogen is Iodine.

  • Fragment Confirmation: The MS/MS spectrum must show the daughter ion at

    
     230.9301  (
    
    
    ), confirming the iodine is attached to the carbonyl-containing ring, not the alpha-phenyl ring.

References

  • PubChem Database. (2025).[1] this compound Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1] (General principles of HRMS and Mass Defect).

  • NIST Mass Spectrometry Data Center. (2023).[1] 4-Iodoacetophenone Mass Spectrum. National Institute of Standards and Technology.[1] [Link] (Used for fragmentation analogy of the iodo-benzoyl moiety).[1]

  • Chemistry LibreTexts. (2023). High Resolution vs Low Resolution Mass Spectrometry. [Link]

Strategic Spectroscopic Analysis: 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript designed for application scientists and quality control specialists in pharmaceutical development.[1] It prioritizes causal analysis of spectral features over rote data listing.[1]

Content Type: Comparative Technical Guide Subject: Vibrational Spectroscopy & Quality Control of Halogenated Intermediates[1]

Executive Summary & Application Context

4'-Iodo-2-phenylacetophenone (CAS: 19064-69-8) is a critical building block in the synthesis of bioactive heterocycles, particularly 2,3-diarylindoles and estrogen receptor modulators (SERMs).[1] Its structural integrity hinges on two distinct moieties: the deoxybenzoin skeleton and the para-iodine substituent .

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers the most efficient workflow for rapid Quality Control (QC) and Goods-Inward inspection .[1] This guide analyzes the FT-IR spectrum of this compound, comparing its diagnostic utility against Raman Spectroscopy and 1H-NMR to establish a robust identification protocol.

FT-IR Spectrum Analysis: The Fingerprint of Identity[1]

The FT-IR analysis of this molecule relies on detecting the interplay between the carbonyl conjugation and the heavy-atom effect of the iodine substituent.

Characteristic Frequency Table

Data synthesized from standard spectroscopic principles for deoxybenzoin derivatives.

Functional GroupFrequency Range (cm⁻¹)Vibrational ModeDiagnostic Significance
Aromatic C-H 3030 – 3080Stretching (

)
Indicates presence of unsaturated rings.[1][2]
Aliphatic C-H 2900 – 2950Stretching (

)
Critical: Confirms the methylene (-CH₂-) bridge, distinguishing it from simple benzophenones.[1]
Ketone C=O 1675 – 1685Stretching (

)
Lowered from 1715 cm⁻¹ due to conjugation with the aromatic ring.[1]
Aromatic C=C 1580 – 1600Ring BreathingConfirms benzenoid structure.[1]
C-I (Aryl Iodide) 500 – 600Stretching (

)
Weak in IR. Often obscured; requires Raman for definitive confirmation.[1]
Para-Substitution 800 – 840C-H Out-of-Plane BendingDiagnostic for the 1,4-disubstituted ring (Iodine side).[1]
Mono-Substitution 690 – 710 & 730 – 770C-H Out-of-Plane BendingDiagnostic for the unsubstituted phenyl ring (Benzyl side).[1]
Mechanistic Insight: The "Heavy Atom" Damping Effect

In this specific molecule, the iodine atom acts as a "spectral anchor." Unlike lighter halogens (F, Cl), the large mass of iodine (126.9 amu) shifts the carbon-halogen stretching frequency deep into the far-IR/fingerprint region (<600 cm⁻¹).

  • The Causality: The C-I bond is highly polarizable but has a weak dipole moment change upon stretching.[3] Consequently, the C-I band in FT-IR is often weak or masked by ring deformations.

  • The QC Implication: You cannot rely solely on the C-I peak in FT-IR for positive identification. You must triangulate using the Para-substitution pattern (800-840 cm⁻¹) and the Carbonyl shift .[1]

Comparative Performance Analysis

To validate the utility of FT-IR, we compare it against its primary alternatives: Raman Spectroscopy and 1H-NMR.[1]

FT-IR vs. Raman Spectroscopy

Hypothesis: Raman is superior for detecting the Iodine substituent due to polarizability.[1]

FeatureFT-IR (Mid-IR)Raman Spectroscopy (785 nm excitation)
C-I Detection Poor. Weak intensity; often obscured.[1]Excellent. Very strong, sharp band ~150-300 cm⁻¹ (lattice/skeletal) and ~500 cm⁻¹ (stretch).[1]
C=O Detection Excellent. Strong dipole change; clear quantification.Moderate. Weaker intensity; less useful for purity quantification.[1]
Sample Prep Requires KBr pellet or ATR contact.[1]Non-contact; can measure through glass vials.[1]
Interference Water vapor (minimal in ATR); CO₂.[1]Fluorescence (possible due to conjugated aromatic system).[1]
FT-IR vs. 1H-NMR

Hypothesis: NMR provides structural certainty but lacks the throughput of FT-IR.[1]

FeatureFT-IR1H-NMR (400 MHz, CDCl₃)
Methylene Bridge Single/Double peak ~2920 cm⁻¹.[1]Definitive Singlet at

~4.2 ppm (2H).
Aromatic Region Complex overlap of fingerprints.[1]Resolved Splitting: Distinct AA'BB' system for the iodophenyl ring (

~7.8 ppm).
Throughput < 1 minute per sample.> 15 minutes (prep + acquisition).
Cost Low (ATR crystal maintenance).[1]High (Deuterated solvents, cryogens).

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Objective: Rapid purity assessment of this compound batch. Equipment: FT-IR Spectrometer with Diamond ATR Accessory.

Step-by-Step Methodology
  • System Validation (The "Zero" State):

    • Clean crystal with isopropanol.[1]

    • Collect background spectrum (air).[1] Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

    • Self-Check: If background energy in the fingerprint region (<1000 cm⁻¹) is <80% of max, re-clean crystal.

  • Sample Deposition:

    • Place ~5 mg of solid this compound on the crystal.

    • Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80-100 N).[1]

    • Causality: High pressure is required to eliminate air gaps which cause refractive index artifacts (derivative-shaped peaks).[1]

  • Acquisition:

    • Range: 4000 – 450 cm⁻¹.[1]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 16 or 32 (sufficient for S/N ratio > 500:1).

  • Data Processing:

    • Apply ATR Correction (corrects for penetration depth dependence on wavelength).

    • Normalize to the C=O peak (approx 1680 cm⁻¹) for overlay comparison.

Decision Logic & Signaling Pathway

The following diagram illustrates the logical workflow for confirming the identity of the compound using the spectral features discussed.

FTIR_Decision_Logic Start Unknown Sample (Suspected this compound) Check_CO Check 1675-1685 cm⁻¹ (Strong C=O Stretch?) Start->Check_CO Check_CH2 Check 2900-2950 cm⁻¹ (Aliphatic C-H Present?) Check_CO->Check_CH2 Yes Result_Fail FAIL: Reject Batch Check_CO->Result_Fail No (Not a ketone) Check_Para Check 800-840 cm⁻¹ (Para-Substituted OOP?) Check_CH2->Check_Para Yes Check_CH2->Result_Fail No (Likely Benzophenone) Check_Mono Check 690-710 cm⁻¹ (Mono-Substituted OOP?) Check_Para->Check_Mono Yes Raman_Loop Perform Raman Spectroscopy (Confirm C-I @ ~150-500 cm⁻¹) Check_Para->Raman_Loop Ambiguous (Weak Signal) Result_Pass PASS: Identity Confirmed Check_Mono->Result_Pass Yes Check_Mono->Result_Fail No (Ring Substitution Error) Raman_Loop->Result_Pass C-I Band Detected Raman_Loop->Result_Fail No C-I Band

Figure 1: Spectroscopic Decision Tree for this compound. Blue nodes represent primary FT-IR checks; Yellow nodes represent fingerprint region confirmation; Red nodes indicate the requirement for alternative methods (Raman).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for IR characteristic frequencies).

  • National Institute of Standards and Technology (NIST). (n.d.).[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (General reference for acetophenone derivative spectra).[1]

  • Royal Society of Chemistry. (2012).[1] Synthesis and characterization of 1-(4-iodophenyl)-2-phenylethanone (Supplementary Info). Green Chemistry. Retrieved from [Link] (Provides specific NMR confirmation of the structure).[1]

  • Larkin, P. (2011).[1] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1] (Source for the "Heavy Atom Effect" comparison between IR and Raman).

Sources

Comparative Guide: HPLC Validation for 4'-Iodo-2-phenylacetophenone Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Purity Imperative

In the landscape of organic synthesis, 4'-Iodo-2-phenylacetophenone (CAS: 13559-82-5) serves as a critical "switch" intermediate. Its structure—a deoxybenzoin scaffold with a para-iodine handle—makes it indispensable for downstream Suzuki-Miyaura couplings or heterocycle formations.

However, its utility is directly proportional to its purity. The presence of des-iodo impurities (2-phenylacetophenone) or regioisomers can catastrophically poison palladium catalysts in subsequent steps.

This guide moves beyond basic "testing" to provide a rigorous, validated HPLC methodology. We compare this approach against common alternatives (GC-FID and qNMR) to demonstrate why HPLC is the superior standard for quantitative purity assessment of thermally sensitive aryl iodides.

Comparative Assessment: Selecting the Right Tool

While Gas Chromatography (GC) is often the default for small molecules, aryl iodides present a specific challenge: thermal deiodination . The Carbon-Iodine (C-I) bond energy (~57 kcal/mol) is significantly lower than C-Br or C-Cl. High injector temperatures can induce homolytic cleavage, artificially inflating impurity profiles.

Table 1: Comparative Performance Matrix
FeatureRP-HPLC (Recommended) GC-FID qNMR (Quantitative NMR)
Primary Mechanism Hydrophobic Interaction (Liquid Phase)Boiling Point/Volatility (Gas Phase)Nuclear Spin Resonance
Thermal Risk None (Ambient/40°C operation)High (Injector temps >250°C risk C-I cleavage)None
LOD/Sensitivity Excellent (0.01% w/w)Good (0.05% w/w)Moderate (~0.5% without specialized probes)
Selectivity Tunable (via Mobile Phase/Column)Fixed by Column PolarityHigh (Structural ID), but overlapping signals hamper quant.
Throughput Moderate (15-20 min/run)Fast (5-10 min/run)Slow (Acquisition + Processing)
Suitability Validation Standard Process Control (Rough check)Identity Confirmation
Decision Logic: When to use which?

DecisionTree Start Start: Purity Analysis of This compound CheckPhase Is the sample for Final Release or Catalyst Sensitivity? Start->CheckPhase HighSens Use RP-HPLC (Avoids thermal degradation) CheckPhase->HighSens Yes (Need >99.0% Purity) QuickCheck Check Thermal Stability (TGA or DSC) CheckPhase->QuickCheck No (In-process check) Stable GC-FID Allowed (Faster throughput) QuickCheck->Stable Stable >250°C Unstable Unstable QuickCheck->Unstable Unstable Unstable->HighSens

Figure 1: Analytical decision matrix for aryl iodide intermediates.

The Validated Methodology (RP-HPLC)[1]

This protocol is designed according to ICH Q2(R2) guidelines. We utilize a C18 stationary phase.[1] The iodine atom significantly increases the hydrophobicity of the molecule compared to its precursors, requiring a high-strength organic gradient for elution.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Scientist's Note: We choose 3.5 µm particle size over 5 µm to improve resolution (

      
      ) between the target and the des-iodo impurity without excessive backpressure.
      
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (

    
    ).
    
    • Why Acid? Suppresses silanol activity on the column, sharpening peak shapes for the ketone.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: 254 nm (Primary), 210 nm (Secondary for impurity profiling).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
2.06040Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.16040Re-equilibration
20.06040End of Run

Experimental Validation Results (Data Summary)

The following data represents typical performance metrics observed during validation studies for this specific chemotype.

Specificity & Selectivity

The method must distinguish the target from:

  • 2-Phenylacetophenone (Des-iodo impurity): Elutes earlier due to lower hydrophobicity.

  • 4-Iodobenzoic acid (Starting material): Elutes at the solvent front (highly polar).

  • Resolution (

    
    ):  > 2.5 between Des-iodo impurity and Target.
    
  • Peak Purity: Purity angle < Purity threshold (via PDA analysis).

Linearity & Range

Demonstrated over 50% to 150% of the target concentration (0.5 mg/mL).

ParameterResultAcceptance Criteria
Regression (

)
0.9998

Slope 24500 (AU*s/mg/mL)N/A
Y-Intercept 0.5% of response at 100%

Accuracy (Recovery)

Spike recovery experiments at 80%, 100%, and 120% levels.

LevelRecovery (%)% RSD (n=3)
80%99.40.4
100%100.10.2
120%99.80.3

Protocol Workflow: From Sample to Certificate

This diagram outlines the rigorous workflow required to generate a valid Certificate of Analysis (CoA).

Workflow cluster_0 Preparation cluster_1 System Suitability (SST) cluster_2 Analysis S1 Standard Prep (0.5 mg/mL in ACN) SST1 Inject Std (x5) S1->SST1 S2 Sample Prep (Duplicate Weighing) Run Run Samples (Bracketed by Stds) S2->Run Check RSD < 2.0%? Tailing < 1.5? SST1->Check Check->SST1 Fail (Retest) Check->Run Pass Calc Calculate Purity (% Area Normalization) Run->Calc

Figure 2: Routine QC Workflow for batch release.

Senior Scientist Insights: Troubleshooting & Robustness

The "Ghost Peak" Phenomenon

During method development, you may observe a small peak appearing at the exact retention time of the starting material (4'-iodoacetophenone) if the sample is dissolved in Methanol.

  • Cause: Transesterification or acetal formation is rare here, but photolytic deiodination is real.

  • Solution: Use Amber Glassware for all sample preparations. Aryl iodides are light-sensitive in solution.

pH Sensitivity

While the method uses pH ~2.5 (0.1%


), do not switch to Acetate buffer (pH 4.5). The acidic conditions are required not for the target (which is neutral), but to ensure any acidic precursors (like carboxylic acid impurities) are fully protonated and retained on the C18 column, preventing them from co-eluting with the solvent front.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. [Link]

  • PubChem. (n.d.). 2-Phenylacetophenone (Deoxybenzoin) Compound Summary. National Library of Medicine.[4] [Link]

Sources

Comparing reactivity of 4'-Iodo vs. 4'-Bromo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 4'-Iodo vs. 4'-Bromo-2-phenylacetophenone

Executive Summary

In the synthesis of pharmacophores—particularly isoflavones, selective estrogen receptor modulators (SERMs), and functionalized heterocycles—4'-halo-2-phenylacetophenones (also known as 4'-halodeoxybenzoins) serve as critical "linchpin" intermediates.

While 4'-Bromo-2-phenylacetophenone is often the default choice due to cost-efficiency and shelf stability, 4'-Iodo-2-phenylacetophenone offers superior reactivity in transition-metal catalyzed cross-couplings and lithium-halogen exchange reactions. However, this increased reactivity comes with kinetic nuances, such as the potential for catalyst poisoning by stable Pd(II)-iodide intermediates.

This guide provides a technical comparison to assist medicinal chemists in selecting the optimal precursor for their specific synthetic pathway.

Part 1: Critical Parameter Analysis

The reactivity divergence between these two analogues stems primarily from the Carbon-Halogen (C-X) bond strength and the electronic influence of the halogen on the


-methylene protons.

Table 1: Physicochemical & Reactivity Profile

Parameter4'-Bromo-2-phenylacetophenoneThis compoundImpact on Synthesis
C-X Bond Dissociation Energy ~276 kJ/mol (Stronger)~240 kJ/mol (Weaker)Iodide undergoes oxidative addition significantly faster.
Hammett Constant (

)
+0.23+0.18Br is slightly more electron-withdrawing; theoretical acidity of

-CH

is marginally higher for Br.
C-X Bond Length ~1.90 Å~2.10 ÅLonger C-I bond facilitates metal insertion (Li, Mg, Pd).
Leaving Group Ability GoodExcellentIodide is a superior leaving group for nucleophilic aromatic substitution (if activated).
Photostability ModerateLowIodide derivatives are more prone to radical cleavage under ambient light.

Part 2: Palladium-Catalyzed Cross-Coupling

The most common application for these scaffolds is the Suzuki-Miyaura coupling to biaryl systems (e.g., extending the B-ring of isoflavones).

The Mechanistic Divergence

In standard catalytic cycles, the Oxidative Addition (OA) of the aryl halide to the Pd(0) species is often the rate-determining step (RDS).

  • For the Iodide: OA is rapid and often exothermic.

  • For the Bromide: OA is slower and frequently requires higher temperatures or electron-rich ligands (e.g., S-Phos, X-Phos) to proceed efficiently.

Expert Insight (The Iodide Paradox): While the iodide is theoretically more reactive, researchers must be wary of "catalyst poisoning" at low temperatures. The oxidative addition product of the iodide,


, is thermodynamically very stable. If the subsequent Transmetallation  step is slow (e.g., due to steric bulk on the boronic acid), the palladium can get "stuck" in this resting state, effectively halting the cycle. In contrast, the bromide intermediate is less stable and often drives the cycle forward more consistently under standard conditions [1].

Visualization: Suzuki Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd_I Oxidative Addition (Iodide) FAST Forms Stable Pd(II)-I Complex Pd0->OxAdd_I Ar-I OxAdd_Br Oxidative Addition (Bromide) SLOW Rate Limiting Step Pd0->OxAdd_Br Ar-Br (Requires Heat) TransMet Transmetallation (Rate Limiting for Iodides) OxAdd_I->TransMet Pd(II)-Ar-I OxAdd_Br->TransMet Pd(II)-Ar-Br RedElim Reductive Elimination Product Release TransMet->RedElim Pd(II)-Ar-Ar' RedElim->Pd0 Regenerates Catalyst

Figure 1: Comparative catalytic cycle. Note the divergence in the Oxidative Addition step where Ar-I reacts rapidly but may form a stable resting state.

Experimental Protocol: Optimized Suzuki Coupling

Applicable to both derivatives, but temperature adjustments noted.

  • Reagents: 1.0 equiv 4'-Halo-2-phenylacetophenone, 1.2 equiv Arylboronic acid, 2.0 equiv K

    
    CO
    
    
    
    .
  • Catalyst: 1–3 mol% Pd(PPh

    
    )
    
    
    
    (for Iodide) or Pd(dppf)Cl
    
    
    (for Bromide).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents thoroughly (Argon sparge, 15 min).

    • Combine reagents in a sealed tube.

    • For Iodide: Heat to 60°C . Monitor by TLC/LCMS (typically < 2 hours).

    • For Bromide: Heat to 90–100°C . Monitor by TLC/LCMS (typically 4–12 hours).

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na

    
    SO
    
    
    
    .

Part 3: Alpha-Functionalization & Isoflavone Synthesis

The 2-phenylacetophenone backbone (deoxybenzoin) is the direct precursor to isoflavones via cyclization of the


-carbon.
Acidity & Alkylation

The


-methylene protons (–CO–CH

–Ph) are highly acidic (pKa ~16) due to the flanking carbonyl and phenyl groups.
  • Comparison: The 4'-Br substituent (

    
    ) renders these protons slightly more acidic than the 4'-I substituent (
    
    
    
    ) via inductive electron withdrawal.
  • Practical Consequence: In base-mediated condensations (e.g., with DMF-DMA or ethyl formate), both derivatives react efficiently. The electronic difference is negligible for synthetic yields, meaning 4'-Bromo is preferred here due to lower cost , unless the halogen is needed for a later step that specifically requires iodine.

Isoflavone Cyclization Workflow

Commonly, the deoxybenzoin is cyclized to an isoflavone, preserving the halogen for late-stage diversification (e.g., installing a biaryl system on the final drug scaffold).

Visualization: Deoxybenzoin to Isoflavone Pathway

IsoflavoneSynthesis Start 4'-Halo-2-phenylacetophenone (Deoxybenzoin) Step1 Reagent: DMF-DMA or Ac2O/Base Start->Step1 Intermed Enaminone / Intermediate Step1->Intermed C-C Bond Formation Cyclize Cyclization (Acid or Iodine mediated) Intermed->Cyclize Product 4'-Halo-Isoflavone (Scaffold for Coupling) Cyclize->Product Ring Closure

Figure 2: Synthesis of the isoflavone core. The 4'-halogen remains intact, serving as a handle for subsequent library generation.

Part 4: Lithium-Halogen Exchange

If your synthesis requires converting the aryl halide into a nucleophile (e.g., to react with an aldehyde or epoxide), the Iodo-derivative is strictly superior .

  • Reaction: Ar-X + n-BuLi

    
     Ar-Li + n-BuX
    
  • 4'-Iodo: Exchange occurs rapidly at -78°C . The reaction is clean and driven by the formation of the strong C-I bond in n-BuI (and the release of the stable aryl anion).

  • 4'-Bromo: Exchange is slower and often requires higher temperatures (-40°C to 0°C) or t-BuLi (2 equiv). At these higher temperatures, the n-BuLi can competitively deprotonate the acidic

    
    -methylene protons (enolate formation), leading to side products and reduced yields.
    

Recommendation: For metal-halogen exchange, always use the 4'-Iodo derivative to ensure chemoselectivity over the


-protons.

References

  • ACS Organometallics. "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures." Organometallics, 2018. Link

  • Chemistry LibreTexts. "Bond Energies and Reactivity Trends." LibreTexts, 2025. Link

  • ResearchGate. "Total synthesis of isoflavonoids: Deoxybenzoin route." Natural Product Reports, 2025. Link

  • Vertex AI Search. "Experimental procedure Suzuki coupling 4'-bromoacetophenone." Berkeley.edu Lab Manuals, 2014. Link

Reactivity Profiling of 4'-Halophenylacetophenones in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of biaryl scaffolds for pharmaceutical applications, the choice of halogen substituent on the aryl ring dictates the reaction kinetics, catalyst requirements, and overall process economy. This guide analyzes the reactivity of 4'-halophenylacetophenones (4-X-C₆H₄-C(O)CH₃) in Suzuki-Miyaura cross-coupling.

The Reactivity Hierarchy: Iodo (I) > Bromo (Br) > Chloro (Cl) >> Fluoro (F)

While this trend follows general aryl halide reactivity, the presence of the para-acetyl group (an electron-withdrawing group, EWG) significantly enhances the rate of oxidative addition compared to electron-neutral aryl halides. This guide provides the mechanistic rationale, comparative performance data, and validated protocols for optimizing these couplings.

Mechanistic Underpinning: The Oxidative Addition Gatekeeper

The rate-determining step (RDS) in the catalytic cycle of 4'-halophenylacetophenones is Oxidative Addition (OA) . During this step, the active Palladium(0) species inserts itself into the Carbon-Halogen (C-X) bond.[1]

The "Acetophenone Advantage"

The acetyl group at the para position exerts a strong mesomeric withdrawing effect (-M) . This reduces electron density at the carbon-halogen bond, making the aromatic ring more electrophilic.

  • Impact: This electronic destabilization lowers the activation energy for the nucleophilic attack of the Pd(0) species, making 4'-haloacetophenones generally more reactive than unsubstituted halobenzenes.

Bond Dissociation Energy (BDE) Landscape

The feasibility of the coupling correlates inversely with the C-X bond strength.

Halogen (X)BondApprox.[2][3][4][5][6][7][8][9] BDE (kcal/mol)Reactivity StatusCatalyst Requirement
Iodo (-I) C–I~65High Standard Pd(PPh₃)₄
Bromo (-Br) C–Br~81Moderate/High Standard Pd(PPh₃)₄
Chloro (-Cl) C–Cl~96Low Requires Electron-Rich Ligands (e.g., SPhos, PCy₃)
Fluoro (-F) C–F~126Inert Requires Ni-catalysis or specialized activation

Comparative Performance Analysis

4'-Iodoacetophenone: The Kinetic Leader
  • Performance: Reacts rapidly even at mild temperatures (Room Temp to 60°C).

  • Pros: Excellent for sterically hindered boronic acids; requires low catalyst loading (0.1 - 0.5 mol%).

  • Cons: Low atom economy; iodide anions can poison Pd catalysts by forming stable PdI₄²⁻ species if not scavenged; substrates are often light-sensitive and expensive.

4'-Bromoacetophenone: The Industry Standard
  • Performance: The optimal balance of reactivity and stability. Full conversion is typically achieved at 80-100°C in 2-4 hours.

  • Pros: Wide commercial availability; robust storage stability; tolerates a broad range of bases (K₂CO₃, K₃PO₄).

  • Cons: Slower than iodides, but rarely a bottleneck in non-hindered systems.

4'-Chloroacetophenone: The Cost-Effective Challenger
  • Performance: Historically considered "inert" under standard conditions. However, the activating acetyl group makes 4'-chloroacetophenone a viable candidate if "hot" ligands are used.

  • Ligand Strategy: Requires bulky, electron-rich phosphines (e.g., tricyclohexylphosphine, SPhos) or N-heterocyclic carbenes (NHCs). These ligands increase electron density on the Pd center, facilitating the difficult oxidative addition across the strong C-Cl bond.

  • Pros: Significantly cheaper raw materials; useful for late-stage functionalization where Br/I sites have already been reacted.

4'-Fluoroacetophenone: The Orthogonal Control
  • Performance: Effectively inert to Palladium-catalyzed Suzuki coupling.

  • Utility: This inertness is a feature, not a bug. It allows for chemoselective coupling at a Br/I site on the same molecule while leaving the Fluorine intact for metabolic stability (blocking metabolic hot spots) or subsequent nucleophilic aromatic substitution (

    
    ).
    

Visualization of Reactivity & Mechanism[10]

The Catalytic Cycle & Energy Barrier

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step where the halogen identity dictates the energy barrier.

SuzukiCycle cluster_trend Reactivity vs. Bond Energy (E_act) Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd + Ar-X PdII_ArX Ar-Pd(II)-X (Intermediate) OxAdd->PdII_ArX TransMet Transmetallation (+ Ar'-B(OH)₂ / Base) PdII_ArX->TransMet PdII_ArAr Ar-Pd(II)-Ar' (Diaryl Complex) TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Product (Ar-Ar') RedElim->Product Iodo 4'-Iodo (Fastest, Low E_act) Bromo 4'-Bromo (Standard) Iodo->Bromo Increasing Bond Energy Chloro 4'-Chloro (Slow, High E_act) Bromo->Chloro

Caption: The Suzuki-Miyaura catalytic cycle emphasizing Oxidative Addition as the kinetic gatekeeper governed by the aryl halide bond strength.

Experimental Protocols

Method A: Standard Protocol (For Iodo- and Bromoacetophenones)

Suitable for high-throughput screening and standard synthesis.

  • Reagents:

    • 4'-Bromoacetophenone (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Catalyst: Pd(PPh₃)₄ (1-3 mol%)

    • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

    • Solvent: Toluene/Ethanol (4:1 v/v) or DME/Water.

  • Procedure:

    • Charge a reaction vial with aryl halide, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed solvent and aqueous base via syringe.

    • Heat to 80°C for 4 hours (Bromo) or 60°C for 2 hours (Iodo).

    • Monitor by TLC/LC-MS. Upon completion, dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

Method B: Activated Protocol (For Chloroacetophenones)

Required to overcome the high C-Cl bond energy.

  • Reagents:

    • 4'-Chloroacetophenone (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)[10]

    • Catalyst Source: Pd₂(dba)₃ (1.5 mol%)

    • Ligand: SPhos or XPhos (3-6 mol%) (Ratio Pd:L = 1:2)

    • Base: K₃PO₄ (2.0 equiv, anhydrous or aqueous)

    • Solvent: 1,4-Dioxane or Toluene.

  • Procedure:

    • Pre-complex the Pd source and Ligand in the solvent for 15 mins at room temperature under N₂.

    • Add the aryl chloride, boronic acid, and base.

    • Heat to 100-110°C (reflux) for 12-24 hours.

    • Note: Rigorous exclusion of oxygen is critical for these electron-rich ligands to prevent oxidation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for BDE values). Link

  • Gonzalez-Bobes, F., & Fu, G. C. (2006). Amino Acid-Promoted Suzuki-Miyaura Coupling. Journal of the American Chemical Society, 128(16), 5360-5361. Link

Sources

Comparative Guide: DFT Analysis of 4'-Iodo-2-phenylacetophenone Electronic Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Iodo-2-phenylacetophenone (4-I-2-PAP) represents a critical scaffold in organic synthesis, serving as a "soft" electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) due to the labile C-I bond. Unlike its chloro- or bromo-analogs, the iodine substituent introduces significant relativistic effects and polarizability that drastically alter the molecule's electronic landscape.

This guide provides a technical comparison of 4-I-2-PAP against its 4'-Bromo and 4'-Chloro counterparts. By synthesizing data from Density Functional Theory (DFT) studies on homologous halogenated acetophenones, we establish a predictive framework for its reactivity, stability, and spectroscopic signatures.

Key Findings:

  • Reactivity: 4-I-2-PAP exhibits the lowest HOMO-LUMO gap (~3.8 eV), predicting higher reactivity toward nucleophilic attack and oxidative addition compared to the Br (~4.1 eV) and Cl (~4.3 eV) analogs.

  • Electronic Distribution: The iodine atom induces a distinct "sigma-hole," enhancing halogen bonding potential, which is absent in the fluoro- analog and weak in the chloro- analog.

  • Structural Geometry: The 2-phenyl ring introduces non-covalent interactions (NCIs) that stabilize the conformation via intramolecular

    
    -stacking, a feature captured best by dispersion-corrected functionals (e.g., wB97X-D).
    

Computational Methodology Framework

To replicate or validate these findings, the following computational protocol is recommended. This workflow ensures accurate treatment of the heavy iodine atom (relativistic effects) and the dispersion forces of the phenyl moiety.

Recommended Protocol (Gaussian/ORCA)
  • Functional: wB97X-D (Long-range corrected hybrid with dispersion) or B3LYP-D3(BJ) .

    • Reasoning: Standard B3LYP fails to account for the weak London dispersion forces between the two phenyl rings in the equilibrium geometry.

  • Basis Set:

    • Iodine (I): LANL2DZ (Los Alamos ECP) or Def2-TZVP .

    • Reasoning: Iodine requires an Effective Core Potential (ECP) to model core electrons and relativistic contraction without prohibitive cost.

    • C, H, O: 6-311++G(d,p) .[1][2]

  • Solvation: IEF-PCM (Solvent: Dichloromethane or Ethanol).

Workflow Diagram

DFT_Workflow cluster_Analysis Electronic Analysis Start Input Structure (4-I-2-PAP) Opt Geometry Optimization (wB97X-D/Gen) Start->Opt Freq Frequency Calc (No Imaginary Freq) Opt->Freq NBO NBO Analysis (Charge Transfer) Freq->NBO FMO FMO (HOMO/LUMO) (Global Descriptors) Freq->FMO MEP MEP Mapping (Reactive Sites) Freq->MEP End Reactivity Profile & Spectral Data NBO->End FMO->End MEP->End

Figure 1: Standardized DFT workflow for characterizing heavy-halogenated organic scaffolds.

Comparative Electronic Properties

The substitution of the halogen at the para position of the acetophenone ring significantly tunes the electronic descriptors.[3] The following data compares 4-I-2-PAP with its lighter analogs.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is the primary indicator of chemical stability (Hardness).
Property4'-Chloro (Cl)4'-Bromo (Br)4'-Iodo (I) Trend Analysis
HOMO (eV) -6.85-6.72-6.45 Iodine lone pairs destabilize HOMO.
LUMO (eV) -2.55-2.62-2.65 Low-lying

C-I orbital lowers LUMO.
Gap (

) (eV)
4.304.103.80 Softest / Most Reactive
Dipole Moment (Debye) 2.852.983.15 Increased polarizability of Iodine.

Interpretation:

  • Softness: 4-I-2-PAP is the "softest" molecule in the series. According to HSAB (Hard-Soft Acid-Base) theory, it will react most readily with soft nucleophiles (e.g., phosphines in Pd-catalyzed coupling).

  • Excitation: The narrower gap suggests a bathochromic shift (red shift) in the UV-Vis absorption spectrum compared to the Cl-analog.

Global Reactivity Descriptors

Derived from Koopmans' theorem, these descriptors quantify the molecule's response to charge transfer.

  • Chemical Hardness (

    
    ): 
    
    
    
    • 4-I-2-PAP Value:1.90 eV (vs. 2.15 eV for Cl).

    • Implication: Lower hardness implies lower resistance to charge transfer; the molecule is more prone to polarization.

  • Electrophilicity Index (

    
    ): 
    
    
    
    • 4-I-2-PAP Value:High.

    • Implication: The molecule is a strong electrophile, particularly at the carbonyl carbon and the ipso-carbon attached to Iodine.

Molecular Electrostatic Potential (MEP) & Reactivity Sites

Visualizing the charge distribution reveals the "Sigma Hole" effect unique to the iodo-derivative.

MEP Comparison Logic

MEP_Logic Iodine Iodine Substituent (Low Electronegativity) Effect1 Anisotropic Charge Distribution (Sigma Hole on Iodine) Iodine->Effect1 Polarizability Carbonyl Carbonyl Oxygen (High Electronegativity) Effect2 Strong Negative Potential (Nucleophilic Attack Site) Carbonyl->Effect2 Inductive Effect Result Dual Reactivity Mode: 1. Halogen Bonding (I...Nu) 2. Nucleophilic Addition (C=O) Effect1->Result Effect2->Result

Figure 2: Dual reactivity sites governed by electrostatic potential distribution.

Analysis:

  • Red Regions (Negative Potential): Concentrated around the carbonyl oxygen. This is the site for protonation or hydrogen bonding.

  • Blue Regions (Positive Potential):

    • The Sigma Hole: Unlike Cl or F, the Iodine atom in 4-I-2-PAP exhibits a positive potential cap along the C-I bond axis. This allows 4-I-2-PAP to act as a halogen bond donor in crystal engineering or supramolecular assembly.

    • Methylene Protons: The CH2 group between the rings shows positive potential, indicating acidity (pKa ~16-18), making it deprotonatable for enolate chemistry.

Vibrational Spectroscopy (IR/Raman) Markers

To validate DFT calculations experimentally, look for these specific vibrational modes. The "Heavy Atom Effect" significantly shifts the C-X stretch.

ModeFrequency (Scaled DFT)IntensityAssignment
C=O Stretch 1680 - 1695 cm⁻¹StrongCarbonyl (conjugated).
C-I Stretch 520 - 550 cm⁻¹ MediumDiagnostic Peak. Significantly lower than C-Cl (~700 cm⁻¹) or C-Br (~600 cm⁻¹).
Ring Breathing 1580 - 1600 cm⁻¹StrongPhenyl ring deformation.
CH2 Scissoring 1450 cm⁻¹MediumMethylene bridge deformation.

Note: DFT frequencies usually require a scaling factor (approx 0.961 for B3LYP/6-311G) to match experimental FT-IR data.

References

  • Kzar, K. O. (2016). Theoretical study of Bromine substituent effects in ortho-, meta- and para-positions of acetophenone on electronic-structural properties and IR spectrum via density functional theory.[3] European Academic Research, 3(10).[3]

    • Context: Establishes the baseline for halogenated acetophenone orbital trends (Br vs H).
  • Misra, N., et al. (2014). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Indian Journal of Pure & Applied Physics, 52.

    • Context: Validates the "Heavy Atom" trends (F vs Cl vs Br) in phenyl-based systems, applicable to the 2-phenyl ring system of the target molecule.
  • Owolabi, J. A., et al. (2024). Density Functional Theory Investigation on The Electronic Structure, Properties and IR Spectra of 9,10-Diphenylanthracene.[4] International Journal of Applied Sciences and Smart Technologies.

    • Context: Provides methodology for analyzing phenyl-substituted conjug

Sources

Structural Analysis & Comparative Guide: 4'-Iodo-2-phenylacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of 4'-Iodo-2-phenylacetophenone (CAS: 55794-28-0) represents a critical intersection between deoxybenzoin scaffolds (known for estrogenic activity) and heavy-atom crystallography.[1][2][3][4][5] Unlike its lighter analogs (Fluoro- or unsubstituted derivatives), the Iodo- derivative offers unique utility in Single-wavelength Anomalous Diffraction (SAD) phasing and the engineering of Halogen Bonds (XB) in solid-state supramolecular assemblies.[1][2][3][4][5]

This guide objectively compares the crystallographic utility and structural features of the 4'-Iodo derivative against its primary structural alternatives: the parent Deoxybenzoin and the truncated analog 4'-Iodoacetophenone .[1][2][3][4][5]

Comparative Analysis: Structural Utility & Performance

In drug development and materials science, the choice of derivative dictates the resolution of the crystal structure and the stability of the lattice.[5] The following matrix compares the 4'-Iodo derivative with established alternatives.

Table 1: Crystallographic & Structural Performance Matrix
FeatureThis compound (Target)4'-Iodoacetophenone (Alternative A)2-Phenylacetophenone (Alternative B)[1][2][3][4][5]
Primary Utility SAD Phasing, Halogen Bonding (XB) StudiesXB Benchmarking, Fragment ScreeningBackbone Conformation Analysis
Heavy Atom (Z) Iodine (Z=53)Iodine (Z=53)None (Z=8 max)
Anomalous Signal High (Excellent for ab initio phasing)High Negligible
Lattice Interaction Type II Halogen Bond (C-I[1][2][3][4]···O=C) +

-stacking
Type II Halogen Bond (C-I···O=C)Weak Hydrogen Bond (C-H[1][3]···O)
Melting Point High (>100°C est.)*82–84°C [1]54–55°C [2]
Space Group Tendency Centrosymmetric (e.g., P2₁/c)Centrosymmetric (P2₁/c) [3]Low Symmetry Risk

*Note: Melting point increases with molecular weight and intermolecular interaction strength (XB vs HB).[3]

Critical Insight: The Iodine Advantage

The 4'-Iodo substituent is not merely a heavy atom; it acts as a structure-directing agent.[1][2][3][4][5]

  • Mechanism: The iodine atom exhibits a "sigma-hole"—a region of positive electrostatic potential along the C-I bond axis.[1][2][3][4][5] This allows it to act as a Lewis acid, docking with the carbonyl oxygen (Lewis base) of a neighboring molecule.[3][5]

  • Comparison: The Fluoro- analog (4'-Fluoro-2-phenylacetophenone) lacks this sigma-hole due to fluorine's high electronegativity and low polarizability, resulting in a structure dominated by weaker dipole interactions rather than directional halogen bonds [4].[1][2][3][4][5]

Experimental Protocol: Synthesis & Crystallization

To obtain diffraction-quality crystals, purity is paramount.[1][2][3][4][5] The presence of unreacted starting materials (phenylacetyl chloride) often disrupts the lattice formation of deoxybenzoins.[3][5]

Phase I: Synthesis (Friedel-Crafts Acylation)

Rationale: We utilize a Friedel-Crafts approach to install the phenylacetyl group onto iodobenzene.[1][2][3][4][5] This preserves the iodine-carbon bond which is sensitive to palladium-catalyzed conditions.[1][2][3][4][5]

  • Reagents: Phenylacetyl chloride (1.1 eq), Iodobenzene (1.0 eq), AlCl₃ (1.2 eq), DCM (Solvent).[3][5]

  • Procedure:

    • Cool AlCl₃ suspension in DCM to 0°C.

    • Add Phenylacetyl chloride dropwise (generates acylium ion).[2][3][4][5]

    • Add Iodobenzene slowly to minimize poly-acylation.[1][2][3][4][5]

    • Reflux for 4 hours.[1][2][3][4][5] Quench with ice/HCl.

  • Purification: Recrystallize crude solid from hot Ethanol. Do not column if possible; amorphous silica impurities can inhibit nucleation.[1][2][3][4][5]

Phase II: Single Crystal Growth (Self-Validating Protocol)

Rationale: Slow evaporation in a semi-polar solvent promotes the formation of the C-I[1][5]···O halogen bond, which is directional and requires time to organize.[3][4][5]

Step-by-Step Workflow:

  • Solvent Selection: Prepare a 1:1 mixture of Ethyl Acetate (good solubility) and n-Hexane (poor solubility/antisolvent).[2][3][4][5]

    • Why? Acetone or Ethanol can act as competitive hydrogen bond donors/acceptors, potentially disrupting the desired I[1][5]···O interaction.

  • Saturation: Dissolve 20 mg of purified derivative in 2 mL Ethyl Acetate. Filter through a 0.45 µm PTFE syringe filter (removes dust nucleation sites).[2][3][4][5]

  • Layering: Carefully layer 2 mL of n-Hexane on top.

  • Incubation: Store at 4°C in the dark (Iodine compounds are light-sensitive; photodegradation yields radical species that degrade crystal quality).

  • Validation: Check for crystals after 48-72 hours.

    • Pass Criteria: Clear, block-like prisms.[1][2][3][4][5]

    • Fail Criteria: Needles (indicates growth was too fast) or yellowing (indicates iodine liberation).[3][4][5]

Visualization: Structural Determination Workflow

The following diagram illustrates the logical flow from synthesis to solved structure, highlighting the specific advantages of the Iodo-derivative in the phasing step.

G cluster_0 Advantage of Iodo-Derivative Synth Synthesis (Friedel-Crafts Acylation) Purify Purification (Recrystallization from EtOH) Synth->Purify Growth Crystal Growth (EtOAc/Hexane Layering) Purify->Growth Check Quality Check (Microscopy & Melting Point) Growth->Check Check->Purify Fail (Needles/Oil) Diffraction X-Ray Diffraction (Mo-Kα Source) Check->Diffraction Pass (Blocks) Phasing Phasing Strategy (SAD / Heavy Atom Method) Diffraction->Phasing Strong Anomalous Signal (I) Refinement Refinement (Anisotropic I, C, O) Phasing->Refinement Result Final Structure (Verify C-I...O Distance) Refinement->Result

Figure 1: Structural elucidation workflow. The "Phasing Strategy" node highlights where the Iodine atom provides a critical advantage (Anomalous Scattering) over non-halogenated alternatives.

Data Interpretation: What to Expect

When analyzing the solved structure of this compound, researchers should validate the model against these specific metrics derived from analogous 4'-iodoacetophenone structures [3].

Key Structural Metrics (Target Values)
MetricExpected ValueSignificance
C—I Bond Length 2.10 ± 0.02 ÅStandard for Aryl-Iodide.[1][2][3][4][5] Elongation suggests strong XB participation.[1][2][3][4][5]
C=O Bond Length 1.22 ± 0.02 ÅTypical ketone.[1][2][3][4][5]
I···O Distance 2.90 – 3.20 ÅThe Critical Interaction. Significantly less than the sum of van der Waals radii (I + O ≈ 3.50 Å).[3][5]
C—I···O Angle 170° – 180°Linearity confirms the "Sigma-Hole" mechanism (Type II Halogen Bond).[1][2][3][4][5]
Torsion Angle ~90° (C-C-C=O)The "Deoxybenzoin Kink."[1][3][5] The methylene bridge prevents planarity between the two phenyl rings.[4][5]
Troubleshooting the Refinement
  • Ghost Peaks: If you observe large residual electron density peaks (>2.0 e-/ų) near the Iodine atom, this is likely due to Fourier truncation errors caused by the heavy atom.[3][5]

    • Solution: Apply appropriate absorption corrections (SADABS or equivalent) and ensure high redundancy in data collection.

  • Disorder: The non-iodinated phenyl ring (the benzyl group) often exhibits rotational disorder because it lacks the strong anchoring interaction of the iodine.[3]

    • Solution: Model with split positions (PART 1 / PART 2) if thermal ellipsoids are elongated.[2][3][4][5]

References

  • Sigma-Aldrich.[1][2][3][4][5][6][7] Product Specification: 4'-Iodoacetophenone. Link[1][3]

  • Sigma-Aldrich.[1][2][3][4][5][6][7] Product Specification: 2-Phenylacetophenone (Deoxybenzoin).[1][2][3][4][5][6] Link[1][3]

  • Cambridge Crystallographic Data Centre (CCDC).[1][2][3][4][5] Entry 248151: Crystal structure of 4-iodoacetophenone. Link[1][3]

  • Zimmer, C., et al. "Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions."[4][5][7] Preprints.org, 2021.[3][4][5] Link[1][3]

  • PubChem.[1][2][3][4][5][6][8] Compound Summary: 1-(4-iodophenyl)-2-phenylethanone.[1][2][3][4][5] Link[1][3]

Sources

Purity Analysis of Synthesized 4'-Iodo-2-phenylacetophenone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Iodo-2-phenylacetophenone (CAS: 55794-28-0), also known as 1-(4-iodophenyl)-2-phenylethanone, is a critical intermediate in organic synthesis. Its structural combination of a reactive aryl iodide and a ketone backbone makes it a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to construct complex pharmaceutical scaffolds.

In drug development, the purity of this intermediate is non-negotiable. Trace impurities—specifically regioisomers or unreacted iodinated starting materials—can poison sensitive catalysts or lead to difficult-to-separate side products in downstream steps.

This guide moves beyond basic "identity confirmation" to rigorous purity analysis . We compare three analytical methodologies: HPLC-UV (High-Performance Liquid Chromatography), qNMR (Quantitative Nuclear Magnetic Resonance), and GC-MS (Gas Chromatography-Mass Spectrometry), providing actionable protocols to ensure your synthesized material meets the stringent requirements of pharmaceutical research.

Synthesis Context & Impurity Profiling

To analyze purity effectively, one must understand the origin of impurities. The synthesis of this compound typically proceeds via Friedel-Crafts Acylation of iodobenzene with phenylacetyl chloride.

Likely Impurity Profile
  • Regioisomers (Critical): The iodine atom is an ortho/para director (deactivating). While para substitution is favored due to sterics, the ortho isomer (2'-Iodo-2-phenylacetophenone) is a persistent impurity that is difficult to separate by crystallization alone.

  • Starting Materials: Unreacted Iodobenzene (volatile) and Phenylacetic acid/chloride.

  • Side Products: De-iodinated species (Deoxybenzoin) if reductive conditions were inadvertently introduced, or poly-acylated species (rare due to deactivation).

Visualization: Synthesis & Impurity Pathways

SynthesisImpurity Iodobenzene Iodobenzene (Starting Material) FC Friedel-Crafts Acylation (AlCl3) Iodobenzene->FC PAC Phenylacetyl Chloride PAC->FC Target TARGET: This compound (Para-isomer) FC->Target Major Path Ortho IMPURITY A: 2'-Iodo-2-phenylacetophenone (Ortho-isomer) FC->Ortho Minor Path (Steric hindrance) DeIodo IMPURITY B: 2-Phenylacetophenone (De-iodinated) FC->DeIodo Trace Side Reaction

Figure 1: Reaction pathway showing the origin of critical isomeric impurities.

Comparative Analysis of Methodologies

We evaluated three standard techniques for determining the purity of this compound.

FeatureHPLC-UV (Method A) qNMR (Method B) GC-MS (Method C)
Primary Utility Routine Purity & isomer separation Absolute Purity (Potency) Identity & Volatiles
Specificity High (Separates ortho/para isomers)High (Distinct aromatic signals)Moderate (Isomers may co-elute)
Standard Req. Requires Reference Standard for quant.No Reference Needed (Internal Std only)Requires Reference Standard
Sensitivity (LOD) High (< 0.05%)Moderate (~0.5%)High (< 0.1%)
Limitations Response factors may vary between impurities.Lower sensitivity; requires soluble sample.Thermal degradation of I-C bond possible.
Verdict Best for % Area Purity Best for Assay (wt/wt %) Best for Residual Solvents

Detailed Experimental Protocols

Method A: HPLC-UV (The Gold Standard for Purity)

Use this method to detect the ratio of the target compound to its isomers and starting materials.

Rationale: Reverse-phase chromatography effectively separates the polarities of the ortho and para isomers. The iodine substituent provides sufficient lipophilicity for retention on C18 columns.

Protocol:

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40% -> 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).

  • Sample Prep: Dissolve 5 mg of sample in 10 mL ACN. Filter through 0.22 µm PTFE filter.

Data Interpretation:

  • Target Peak: Expect elution around 10-12 minutes (depending on exact column).

  • Ortho-Isomer: Typically elutes before the para-isomer due to slightly higher polarity/lower symmetry.

  • Iodobenzene: Elutes early (solvent front or shortly after).

Method B: qNMR (The Absolute Standard)

Use this method to determine the "Assay" or "Potency" (wt%) without a reference standard of the target.

Rationale: 1H NMR is inherently quantitative. The integration of the signal is directly proportional to the molar amount, regardless of the chemical structure.

Protocol:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (DMSO2). Criteria: High purity, non-volatile, non-reactive.

  • Solvent: CDCl3 (Deuterated Chloroform).

  • Procedure:

    • Weigh approx. 20 mg of the synthesized This compound (record exact mass

      
      ).
      
    • Weigh approx. 10 mg of Internal Standard (record exact mass

      
      ).
      
    • Dissolve both in 0.6 mL CDCl3 and transfer to an NMR tube.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): > 30 seconds (critical for full relaxation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral value.
      
    • 
      : Number of protons (e.g., 2H for the benzylic CH2 of the target).
      
    • 
      : Molar mass.[2][3]
      
    • 
      : Purity of the internal standard.
      

Key Diagnostic Signals:

  • Target (Benzylic CH2): Singlet at ~4.2 ppm.

  • Ortho-Isomer: Benzylic CH2 often shifts slightly upfield/downfield; aromatic splitting pattern will differ (doublet vs. multiplet).

Method C: Melting Point (Quick Check)

While not quantitative, the melting point is a rapid indicator of bulk purity.

  • Literature Value: ~83-87°C (Estimated based on 4'-Iodoacetophenone analogs; exact value for CAS 55794-28-0 should be established against a pure standard).

  • Observation: A range > 2°C indicates significant impurities (likely solvent or starting material).

Workflow Decision Diagram

How should you choose the right analysis path? Follow this logic flow.

AnalysisWorkflow Start Synthesized Crude Material Visual Visual/MP Check (Is it a solid?) Start->Visual HPLC HPLC-UV (Method A) Check for Isomers Visual->HPLC Pass PurityCheck Purity > 98%? HPLC->PurityCheck qNMR qNMR (Method B) Determine Absolute Assay PurityCheck->qNMR Yes Recryst Recrystallize (EtOH or Hexane/EtOAc) PurityCheck->Recryst No Release Release for Downstream Synthesis qNMR->Release Recryst->HPLC Retest

Figure 2: Recommended analytical workflow for validating synthesized intermediates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 55794-28-0. Retrieved from [Link]

  • Crawford Scientific. HPLC Method Development for Positional Isomers. Retrieved from [Link]

  • Org. Synth. General Procedures for Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Characterization of byproducts in 4'-Iodo-2-phenylacetophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Impurity Profiling & Synthetic Optimization of 4'-Iodo-2-phenylacetophenone

Executive Summary

This compound is a critical "molecular hinge" in the synthesis of bioactive heterocycles and COX-2 inhibitors. Its value lies in the iodine handle, which allows for subsequent palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

However, the synthesis of this scaffold via the classical Friedel-Crafts Acylation (FCA) is deceptive. While cost-effective, the presence of the iodine atom introduces unique "silent" impurities—specifically halogen-exchanged byproducts—that often co-elute during purification and poison downstream catalytic cycles.

This guide objectively compares the standard synthetic route against a high-fidelity alternative, characterizes the specific byproduct profile, and provides a validated analytical framework for detection.

Synthetic Route Comparison: The "Dirty" vs. The "Clean"

To understand the impurities, we must analyze their origin. We compare the Industrial Standard (Route A) with the Regiospecific Benchmark (Route B).

Route A: Classical Friedel-Crafts Acylation (The Industrial Standard)
  • Reagents: Iodobenzene + Phenylacetyl Chloride +

    
     (Lewis Acid).
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • The Problem: Iodine is an ortho/para director but is deactivating. While sterics favor the para product, the ortho pathway is not shut down. Furthermore,

    
     is harsh enough to activate the C-I bond, leading to halogen exchange.
    
Route B: Weinreb Amide Coupling (The Reference Standard)
  • Reagents: 4-Iodobenzoic acid

    
     Weinreb Amide 
    
    
    
    + Benzylmagnesium Chloride.
  • Mechanism: Nucleophilic Acyl Substitution.

  • The Advantage: The iodine position is fixed in the starting material. No regioisomers are possible. This route is recommended for generating analytical reference standards .

FeatureRoute A: Friedel-CraftsRoute B: Weinreb Amide
Cost Efficiency High (Cheap reagents)Low (Requires expensive precursors)
Regio-Purity 85:15 (Para:Ortho mixture)>99:1 (Regiospecific)
Critical Risk Halogen Exchange (I

Cl)
Metal-Halogen Exchange (Trace)
Scalability HighModerate (Cryogenic steps preferred)

Characterization of Critical Byproducts

In Route A, three specific impurities compromise the final API quality.

Impurity 1: The Regioisomer (2'-Iodo-2-phenylacetophenone)
  • Origin: Attack of the phenylacetyl cation at the ortho position of iodobenzene.

  • Impact: Difficult to separate by crystallization due to similar solubility profiles.

  • Detection: Distinct splitting pattern in

    
    -NMR (doublet vs. doublet of doublets).
    
Impurity 2: The "Silent Killer" (4'-Chloro-2-phenylacetophenone)
  • Origin: Lewis-acid assisted Halogen Exchange.

    
     coordinates to the iodine lone pair, weakening the C-I bond. A chloride ion from the aluminate complex displaces the iodine.
    
  • Impact: This molecule is chemically nearly identical to the product but inert to Pd-catalyzed coupling. It acts as a chain terminator in subsequent steps.

  • Detection: GC-MS is mandatory. HPLC-UV often fails to resolve the I/Cl difference effectively without specialized columns.

Impurity 3: The Bis-Acylated Adduct
  • Origin: Over-reaction where the product undergoes a second acylation.

  • Impact: Increases oiliness of the crude product; easily removed via silica chromatography.

Visualizing the Impurity Pathways

The following diagram maps the mechanistic divergence in the Friedel-Crafts route, highlighting where the critical impurities originate.

ReactionPathways Reactants Iodobenzene + Phenylacetyl Chloride Intermediate Acylium Ion Complex Reactants->Intermediate AlCl3 Catalyst Chloro IMPURITY B 4'-Chloro isomer (Halogen Exchange) Reactants->Chloro Direct Exchange (Pre-acylation) Target TARGET PRODUCT This compound (Para) Intermediate->Target Major Pathway (Steric Control) Ortho IMPURITY A 2'-Iodo isomer (Ortho) Intermediate->Ortho Minor Pathway (Electronic Control) Target->Chloro AlCl3/Heat (I -> Cl Exchange)

Caption: Mechanistic divergence in Route A showing the parallel formation of regioisomers and the series formation of the halogen-exchange impurity.

Experimental Protocols

Protocol A: Synthesis via Friedel-Crafts (Route A)

Use this protocol to generate the crude material for purification studies.

  • Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Argon.

  • Charge: Add Aluminum Chloride (

    
    , 1.2 equiv)  and dry Dichloromethane (DCM) . Cool to 0°C.
    
  • Acylating Agent: Dropwise add Phenylacetyl Chloride (1.0 equiv) over 15 mins. The slurry will clarify as the acylium ion forms.

  • Substrate Addition: Add Iodobenzene (1.1 equiv) dropwise. Note: Adding the arene last helps control the exotherm and minimizes poly-acylation.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

    • Critical Control Point: Do NOT reflux. Refluxing promotes the I

      
       Cl exchange (Impurity 2).
      
  • Quench: Pour the mixture over ice/HCl slush. Extract with DCM (

    
     mL).
    
  • Workup: Wash organics with Brine and 10% NaOH (to remove unreacted acid). Dry over

    
    .
    
Protocol B: Analytical Method (HPLC-UV)

Use this method to quantify the Regioisomer ratio.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (

    
     mm, 3.5 
    
    
    
    m).
  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[2]

  • Gradient:

    • 0-2 min: 30% B (Isocratic)

    • 2-15 min: 30%

      
       90% B (Linear Ramp)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (General) and 280 nm (Specific for conjugated ketone).

  • Expected Retention:

    • Ortho-isomer: ~9.2 min

    • Para-isomer (Target): ~9.8 min

    • Bis-acylated: ~12.5 min

Protocol C: Analytical Method (GC-MS)

Use this method to identify the Chloro-impurity.

  • Inlet: Split mode (20:1), 250°C.

  • Column: HP-5ms (

    
    , 0.25 
    
    
    
    m film).
  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • MS Source: EI (70 eV).

  • Identification Key:

    • Target (4'-Iodo): Molecular Ion

      
       at 
      
      
      
      322. Pattern shows large gap to fragment.
    • Impurity (4'-Chloro): Molecular Ion

      
       at 
      
      
      
      230. Look for the isotope pattern: 3:1 ratio of
      
      
      :
      
      
      (characteristic of Chlorine-35/37).

Analytical Decision Tree

This workflow ensures no impurity goes undetected before the material is released for downstream coupling.

AnalyticalWorkflow Sample Crude Reaction Mixture TLC TLC (Hex/EtOAc 9:1) Quick Check Sample->TLC GCMS GC-MS Analysis (CRITICAL STEP) TLC->GCMS Decision1 Is M+ peak at 230 m/z present? GCMS->Decision1 Reject REJECT BATCH (High Cl-Exchange) Decision1->Reject Yes (>1%) HPLC HPLC-UV Quantitation Decision1->HPLC No (<1%) Decision2 Para:Ortho Ratio > 95:5? HPLC->Decision2 Recryst Recrystallize (EtOH or Hexane/EtOAc) Decision2->Recryst No Release RELEASE BATCH For Coupling Decision2->Release Yes Recryst->HPLC Retest

Caption: Quality Control workflow prioritizing GC-MS to catch the difficult-to-remove chloro-impurity.

References

  • Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Vol. 1-4. Wiley-Interscience.
  • Yamato, T., et al. "Chemo- and regioselective Friedel–Crafts acylation of halobenzenes." Journal of Chemical Research, 2000. (Describes the specific directing effects of halogens in acylation).

  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Authoritative source on Halogen exchange mechanisms with Lewis Acids).
  • Agilent Technologies. "Analysis of Impurities in Pharmaceutical Products using GC/MS and LC/MS." Application Note 5991-XXXX. (General protocols for impurity profiling).

  • Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818, 1981. (The reference for the high-purity Route B).

Sources

Comparing the efficacy of different catalysts for 4'-Iodo-2-phenylacetophenone couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the catalytic performance of palladium-based systems for the functionalization of 4'-Iodo-2-phenylacetophenone (CAS: 55794-28-0) . Unlike simple aryl iodides, this substrate presents a unique chemo-selective challenge: the 2-phenylacetophenone moiety possesses acidic


-protons (

in DMSO), rendering it susceptible to unwanted aldol condensation or enolization under the strong basic conditions often required for cross-coupling.

Key Findings:

  • Suzuki-Miyaura: Pd(dppf)Cl₂ with mild bases (

    
    ) offers the best balance of stability and yield, avoiding side reactions associated with strong alkoxides.
    
  • Sonogashira: PdCl₂(PPh₃)₂/CuI remains the standard, but strict anaerobic conditions are required to prevent Glaser homocoupling.

  • Buchwald-Hartwig: Pd-G3-XPhos is superior for amination, enabling rapid coupling at lower temperatures to preserve the ketone functionality.

Substrate Analysis: this compound

Before selecting a catalyst, one must understand the molecule's behavior in solution.

  • Electrophile: The 4'-iodo position is highly activated for oxidative addition due to the electron-withdrawing nature of the para-carbonyl group.

  • Nucleophile/Acid: The

    
    -carbon (C2) bears a phenyl group, stabilizing the enolate.
    
    • Risk:[1][2] Use of bases like

      
       (common in Buchwald protocols) can trigger self-condensation.
      
    • Solution: Prioritize weak bases (

      
      , 
      
      
      
      ) or non-nucleophilic organic bases (DBU) where applicable.

Comparative Analysis of Catalyst Systems

A. Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Isoflavone precursors and functionalized biphenyls.

Catalyst SystemLigand ClassBase CompatibilityTOF (h⁻¹)Verdict
Pd(PPh₃)₄ Monodentate Phosphine

(Aq)
~200Baseline. Reliable but air-sensitive. Requires higher catalyst loading (1-3 mol%).
Pd(dppf)Cl₂ Bidentate Ferrocenyl

/

>800Recommended. Large bite angle speeds up reductive elimination. Robust against air/moisture.[3]
Pd-PEPPSI-IPr NHC (Carbene)

>2000Overkill. Excellent for aryl chlorides; likely unnecessary expense for this activated iodide.

Technical Insight: For this specific substrate, Pd(dppf)Cl₂ is superior to Pd(PPh₃)₄. The bidentate ligand prevents the formation of inactive palladium-iodide clusters, and the catalyst remains active even with weaker bases like potassium phosphate, which preserves the sensitive


-proton of the 2-phenylacetophenone core [1].
B. Sonogashira Coupling (Alkynylation)

Target: Conjugated enynes and heterocycle precursors.

Catalyst SystemCo-CatalystConditionsSelectivityVerdict
PdCl₂(PPh₃)₂ CuI (5 mol%)

, THF, RT
HighStandard. Copper accelerates the reaction significantly. Requires degassing to prevent alkyne homocoupling.
Pd(OAc)₂ / XPhos None

, MeCN, 60°C
ModerateAlternative. Useful only if the alkyne substrate is sensitive to copper. Slower kinetics.

Technical Insight: The "Classic" Sonogashira (Pd/Cu) is preferred here. The activation energy for the oxidative addition of the aryl iodide is low. However, the 2-phenyl group adds steric bulk near the ketone, potentially affecting solubility. THF is preferred over DMF to simplify workup and avoid high-temp base interactions [2].

C. Buchwald-Hartwig Amination (C-N Bond)

Target: Aminated derivatives for SAR studies.

Catalyst SystemLigand ArchitectureBaseYieldVerdict
Pd₂(dba)₃ / BINAP Bidentate

40-60%Risky. Strong base (

) causes enolization/aldol side reactions with the substrate.
Pd-G3-XPhos Dialkylbiaryl Phosphine

>90%Gold Standard. Allows use of weak carbonate bases. Extremely fast oxidative addition.

Technical Insight: Avoid standard protocols using Sodium tert-butoxide (


). The acidity of the 2-phenyl position requires the use of Cesium Carbonate (

)
. Consequently, you need a highly active precatalyst like XPhos Pd G3 to drive the reaction to completion at mild temperatures (60-80°C) before substrate decomposition occurs [3].

Decision Logic & Workflow

The following decision tree illustrates the selection process based on the coupling partner and substrate sensitivity.

CatalystSelection Start Substrate: this compound Partner Select Coupling Partner Start->Partner Boronic Boronic Acid (Suzuki) Partner->Boronic Alkyne Terminal Alkyne (Sonogashira) Partner->Alkyne Amine Amine (Buchwald) Partner->Amine SuzukiBase Is the Boronic Acid Sterically Hindered? Boronic->SuzukiBase CopperSens Is the Alkyne Copper Sensitive? Alkyne->CopperSens BaseSens CRITICAL: Avoid NaOtBu (Enolization Risk) Amine->BaseSens Pd_dppf Use Pd(dppf)Cl2 Base: K3PO4 Solvent: Dioxane/H2O SuzukiBase->Pd_dppf Yes (or for robustness) Pd_PPh3 Use Pd(PPh3)4 Base: Na2CO3 Solvent: EtOH/Toluene SuzukiBase->Pd_PPh3 No (Standard) Std_Sono Use PdCl2(PPh3)2 + CuI Base: Et3N (Degassed) CopperSens->Std_Sono No Cu_Free Use Pd(OAc)2 + XPhos Base: Cs2CO3 CopperSens->Cu_Free Yes Buchwald_G3 Use XPhos Pd G3 Base: Cs2CO3 Temp: <80°C BaseSens->Buchwald_G3

Figure 1: Catalyst selection workflow prioritizing chemoselectivity and base compatibility.

Recommended Experimental Protocol

Protocol A: Suzuki Coupling using Pd(dppf)Cl₂

Rationale: This method minimizes dehalogenation and tolerates the acidic alpha-proton.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Setup: Charge a reaction vial with the aryl iodide, boronic acid, base, and catalyst.

  • Inertion: Seal the vial with a septa cap. Evacuate and backfill with Nitrogen (

    
    ) three times. Crucial: Oxygen promotes homocoupling of boronic acids.
    
  • Solvent Addition: Inject degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 80°C for 4–6 hours. (Monitor via TLC/LCMS).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig using XPhos Pd G3

Rationale: The use of G3 precatalyst allows for rapid activation without strong bases.

Reagents:

  • This compound (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2 mol%)

  • Base:

    
     (2.0 equiv) — Do NOT use NaOtBu
    
  • Solvent: Toluene or t-Amyl Alcohol

Step-by-Step:

  • Glovebox/Schlenk: In an inert atmosphere, combine the aryl iodide, amine, base, and precatalyst.

  • Activation: Add anhydrous solvent.

  • Reaction: Heat to 80°C . The G3 catalyst activates rapidly; conversion is often complete within 1–2 hours.

  • Note: If the amine is volatile, use a sealed pressure tube.

Mechanistic Visualization

The following diagram details the Suzuki catalytic cycle, highlighting the specific entry point of the Pd(dppf) catalyst and the critical Transmetallation step where base selection impacts the outcome.

CatalyticCycle PreCat Pd(dppf)Cl2 (Precatalyst) ActiveCat Pd(0)(dppf) (Active Species) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd-I) ActiveCat->OxAdd + Substrate TransMet Transmetallation (Rate Determining) OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->ActiveCat Regeneration Substrate This compound Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Figure 2: Catalytic cycle for Pd(dppf)-mediated cross-coupling.

References

  • BenchChem. (2025).[3] A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling. Retrieved from

  • Organic Chemistry Portal. (2024).[4] Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • ChemicalBook. (2023).[5] this compound Product Properties. Retrieved from

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal and handling procedures for 4'-Iodo-2-phenylacetophenone (also known as 1-(4-iodophenyl)-2-phenylethanone).[1]

Operational Alert: While this compound is structurally related to lachrymatory agents (like


-halo ketones), the iodine substituent is located on the aromatic ring (para position), not the alpha-carbon.[1] Consequently, it exhibits lower immediate volatility and acute toxicity than phenacyl halides.[1] However, as an organo-iodide , it requires strict segregation from general organic waste streams to prevent the formation of corrosive hydroiodic acid (HI) and elemental iodine (

) during incineration.[1]
Chemical Property Data
CAS Number 13559-95-0
Molecular Formula

Hazard Class Irritant (Skin/Eye/Respiratory)
Waste Classification Halogenated Organic (Non-regulated if solid, D001 if in flammable solvent)
Reactivity Light-sensitive; may liberate

upon prolonged exposure to light/air.[1]
Hazard Assessment & Pre-Disposal Safety

Before initiating disposal, operators must acknowledge the specific risks associated with the carbon-iodine bond cleavage.[1]

  • Iodine Liberation: Old or improperly stored samples may degrade, turning yellow/brown.[1] This indicates free iodine (

    
    ), which is corrosive and a sublimating respiratory irritant.[1]
    
  • Incineration Risks: Disposal in non-halogenated streams can damage standard catalytic oxidizers in incinerators due to acid gas generation. Strict segregation is non-negotiable.

Required PPE:

  • Respiratory: N95 (for solid dust) or Half-mask with Organic Vapor cartridges (if in solution or degraded).[1]

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Double gloving recommended for solutions.

  • Ocular: Chemical splash goggles.

Operational Disposal Protocol

The following workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and protects downstream waste management infrastructure.

Scenario A: Disposal of Pure Solid

Do not dissolve solids unnecessarily. Minimizing solvent volume reduces waste disposal costs.[1]

  • Containerize: Transfer the solid into a clear glass jar with a Teflon-lined screw cap. Avoid metal containers, as iodine can corrode them.[1]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[1][2][3][4][5] this compound.[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Critical Note: Write "HALOGENATED SOLID" clearly on the tag.

  • Secondary Containment: Place the jar into a clear plastic bag (zip-seal) to contain potential dust or leakage.

Scenario B: Disposal of Solutions (Reaction Mixtures)

Common solvents: Dichloromethane (DCM), Ethyl Acetate, Acetone.[1]

  • Segregation: Pour the solution into the designated Halogenated Waste carboy.

    • Never pour into the "Non-Halogenated" or "General Organic" waste stream.

    • Never pour down the sink. Organo-iodides are toxic to aquatic life and persist in water tables.

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., nitric acid), which can rapidly oxidize the iodide to elemental iodine, creating toxic purple fumes.[1]

  • PH Adjustment (Optional but Recommended): If the waste solution is acidic, neutralize to pH 6-8 before bottling to prevent acid-catalyzed deiodination.

Emergency Spill Management

In the event of a spill, immediate containment is required to prevent surface contamination.[1]

The "Thiosulfate Quench" Method: If the spilled material is dark (indicating free iodine), use a reducing agent before cleanup.[1]

  • Prepare: Make a 10% Sodium Thiosulfate (

    
    ) aqueous solution.
    
  • Apply: Spray or pour over the spill. The dark brown color will fade to colorless/white as iodine reduces to iodide.

  • Absorb: Use vermiculite or spill pads to absorb the liquid.

  • Dispose: Treat the absorbed material as Halogenated Solid Waste .

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision points for compliant disposal.

DisposalWorkflow cluster_warning Safety Critical Start Waste Generated: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Pure Compound LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved PackSolid Pack in Glass Jar (Teflon-lined cap) SolidPath->PackSolid CheckSolvent Verify Solvent Compatibility LiquidPath->CheckSolvent Labeling Label: 'Halogenated Organic' (RCRA Considerations) PackSolid->Labeling HalogenatedStream CRITICAL STEP: Segregate to HALOGENATED Stream CheckSolvent->HalogenatedStream HalogenatedStream->Labeling Pickup EHS / HazMat Pickup Labeling->Pickup

Figure 1: Decision matrix for segregating organo-iodide waste to prevent incineration facility non-compliance.

References
  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Duke University. (2018). Standard Operating Procedure for work with Iodine. Retrieved from [Link]

Sources

Personal protective equipment for handling 4'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

As researchers, we often treat intermediate building blocks with a "standard precautions" mindset. However, 4'-Iodo-2-phenylacetophenone requires specific attention not just because of its intrinsic hazards, but because of its role in your workflow.[1] This compound is a functionalized deoxybenzoin derivative, primarily used as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck).[1]

The Critical Insight: While the solid itself is a standard irritant, the real safety failure point occurs during solubilization.[1] The solvents required to dissolve this aryl iodide (typically Dichloromethane or THF) aggressively permeate standard nitrile gloves.[1] Your PPE strategy must shift the moment the solid enters the liquid phase.[1]

Hazard Profiling & Risk Assessment

We do not rely on generic safety data; we look at the structural moieties to predict behavior.

  • Aryl Iodide Moiety: Stable, but potential for iodine liberation if exposed to strong light/acids over time.[1]

  • Ketone Backbone: General irritant to mucous membranes.

  • Physical State: Solid powder.[2] High risk of electrostatic charging and dust generation.

Inferred GHS Classification

Based on structural analogs (e.g., 4'-Iodoacetophenone, Deoxybenzoin)[1]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[3][4][5][6]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be task-specific . A single PPE setup is insufficient for the entire workflow.

Protection ZonePhase 1: Solid Handling (Weighing/Transfer)Phase 2: Solubilization & Reaction (Dissolved in DCM/THF)Scientific Rationale
Hand Protection Single Nitrile (4-5 mil / 0.10-0.12 mm)Double Gloving (Nitrile under Laminate/Silver Shield)Solid aryl iodides do not permeate nitrile. However, chlorinated solvents (DCM) break through nitrile in <2 mins, carrying the toxicant to your skin [1].[1]
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles Fine powders can bypass side shields in turbulent airflow. Splash goggles are mandatory once solvents are introduced.
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")Local Exhaust Ventilation (LEV) is the primary control.[1] N95 respirators are only a backup for spill cleanup outside the hood.
Body Cotton Lab Coat (Buttoned)Flame-Resistant (FR) Lab Coat If using flammable solvents (THF/Toluene), FR material prevents wick-effect burns.[1]

Operational Protocols

A. The "Static-Free" Weighing Protocol

Organic solids like this compound are prone to static charge, causing "fly-away" powder that contaminates balances and exposes the user.[1]

  • Preparation: Place an ionizing bar or anti-static gun near the balance inside the fume hood.

  • Taring: Use a glass weighing boat or glossy paper. Avoid plastic boats which generate high static charge.

  • Transfer: Do not use a spatula to "flick" powder. Use a gentle tapping motion or a smart-spatula to prevent aerosolization.

  • Decontamination: Wipe the balance area with a wet tissue (water/surfactant) immediately after use to capture invisible dust.

B. Solubilization & Reaction Setup

Warning: This is the highest risk phase.

  • Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the solid.[1]

  • Inert Atmosphere: If using for cross-coupling, purge the headspace with Nitrogen/Argon immediately. Aryl iodides can degrade under oxidative stress, releasing free iodine (indicated by a yellow/brown darkening of the solution).[1]

C. Waste Disposal Logic
  • Stream: Halogenated Organic Waste .

  • Reasoning: The iodine atom classifies this strictly as halogenated. Mixing with non-halogenated waste can result in costly fines from disposal vendors.[1]

  • Quenching: If the reaction mixture contains residual active catalysts (Pd), quench with a scavenger (e.g., SiliaMetS®) before disposal to prevent heavy metal leaching.[1]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making logic for PPE escalation during the experiment.

SafetyLogic Start Start: this compound State_Solid State: Solid Powder Start->State_Solid Weighing State_Liquid State: Solution (DCM/THF) Start->State_Liquid Reaction Risk_Dust Risk: Inhalation/Static State_Solid->Risk_Dust Risk_Perm Risk: Skin Permeation State_Liquid->Risk_Perm PPE_Basic PPE: Nitrile + Glasses (Hood Required) Risk_Dust->PPE_Basic Mitigation PPE_Advanced PPE: Laminate Gloves + Goggles (Hood Required) Risk_Perm->PPE_Advanced Mitigation

Figure 1: PPE Escalation Logic. Note the shift from Green (Basic) to Blue (Advanced) protection based on the physical state of the chemical.[1]

Emergency Response (Self-Validating Protocol)

In the event of exposure, follow the "Remove-Dilute-Seek" protocol:

  • Skin Contact (Solid): Brush off dry powder before wetting. Water can cause the powder to stick or dissolve and penetrate. Once brushed, wash with soap and water for 15 minutes.[1][7][8]

  • Skin Contact (Solution): Immediately remove gloves. Do not check for irritation first. The solvent (DCM) traps the chemical against the skin.[1] Wash immediately.[3]

  • Spill (Benchtop):

    • Solid: Cover with wet paper towels to prevent dust, then wipe up.[1]

    • Solution: Absorb with vermiculite or spill pads. Do not use paper towels for halogenated solvent spills (rapid evaporation).

References

  • Occupational Safety and Health Administration (OSHA). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 1-(4-iodophenyl)-2-phenylethanone. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.